5-Methoxythiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxythiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZOPRKCPVWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579885 | |
| Record name | 5-Methoxythiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35087-46-8 | |
| Record name | 5-Methoxythiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxythiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde (CAS: 35087-46-8)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 5-Methoxythiophene-2-carbaldehyde, a pivotal heterocyclic building block. By synthesizing data from established chemical suppliers and peer-reviewed literature, this document provides actionable insights into its synthesis, properties, and applications for professionals in chemical research and drug development.
Core Chemical Identity and Properties
This compound is a substituted thiophene featuring a methoxy group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This arrangement of an electron-donating methoxy group and an electron-withdrawing aldehyde group on the thiophene ring creates a unique electronic and reactive profile, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| CAS Number | 35087-46-8[1] |
| Molecular Formula | C₆H₆O₂S[1] |
| Molecular Weight | 142.18 g/mol [1] |
| Appearance | Solid |
| Purity | ≥95% |
| InChI Key | NVDZOPRKCPVWOS-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC=C(S1)C=O[1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation[1] | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation[1] | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation[1] | P280: Wear protective gloves/eye protection/face protection |
| Signal Word | Warning |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a cornerstone of organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.
Mechanistic Insight
The reaction proceeds through the formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich 2-methoxythiophene. The electron-donating methoxy group activates the thiophene ring, directing the electrophilic substitution primarily to the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Simplified workflow of the Vilsmeier-Haack formylation of 2-methoxythiophene.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich thiophenes and serves as a robust starting point for laboratory synthesis.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
2-Methoxythiophene
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-methoxythiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and hydrolyze the intermediate.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the cessation of gas evolution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or vacuum distillation.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, data for the closely related 5-Methylthiophene-2-carboxaldehyde provides a valuable reference for characterization. The substitution of a methyl group with a methoxy group will induce predictable shifts in the spectral data.
Table 3: Reference Spectroscopic Data for 5-Methylthiophene-2-carboxaldehyde
| Technique | Key Features and Interpretation |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.80 ppm. - Thiophene protons: Doublets, ~7.61 and ~6.88 ppm. - Methyl protons (CH₃): Singlet, ~2.57 ppm.[2][3] |
| ¹³C NMR | - Carbonyl carbon (C=O): ~182.6 ppm. - Thiophene ring carbons: ~127-152 ppm. - Methyl carbon (CH₃): ~16.2 ppm.[2][3] |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1665 cm⁻¹. - C-H stretch (aldehyde): Two bands around 2820 and 2720 cm⁻¹. - C-H stretch (thiophene ring): ~3100 cm⁻¹.[3][4][5] |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z 126.[5] |
Expert Insight: For this compound, one would expect the methoxy protons (-OCH₃) to appear as a singlet around 3.8-4.0 ppm in the ¹H NMR spectrum. The methoxy carbon would appear around 55-60 ppm in the ¹³C NMR spectrum. The electronic effect of the methoxy group would also slightly shift the signals of the thiophene ring protons and carbons compared to the methyl-substituted analog. The molecular ion peak in the mass spectrum would be at m/z 142.[1]
Applications in Research and Development
This compound is a versatile precursor for a range of functional molecules, finding significant use in medicinal chemistry and materials science.
Medicinal Chemistry
The thiophene nucleus is a well-established pharmacophore in drug discovery. The aldehyde functionality of this compound allows for its incorporation into more complex molecular scaffolds through reactions such as reductive amination, Wittig reactions, and various condensation reactions. This makes it a valuable starting material for the synthesis of novel therapeutic agents. Thiophene derivatives have been investigated for a wide array of biological activities, including as antibacterial, anti-inflammatory, and anticancer agents. For instance, various arylthiophene-2-carbaldehyde derivatives have been synthesized and shown to possess significant antibacterial and anti-urease activities.[6]
Organic Electronic Materials
Thiophene-based polymers are at the forefront of research into conductive and semiconductive organic materials. Polythiophenes are utilized in applications such as organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The aldehyde group on this compound can be used to synthesize functionalized thiophene monomers that can be subsequently polymerized. The methoxy group, being electron-donating, can help to tune the electronic properties of the resulting polymer, such as its band gap and conductivity. The aldehyde can also serve as a reactive site for post-polymerization modification or for anchoring the polymer to surfaces.
Caption: Synthetic utility of this compound in different scientific fields.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined synthesis and broad applicability. Its value lies in the combination of the thiophene core's electronic properties and the versatile reactivity of the aldehyde and methoxy functional groups. This guide provides a foundational understanding for researchers to effectively utilize this compound in the development of novel pharmaceuticals and advanced organic materials.
References
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- Supporting Information. (n.d.).
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
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An In-Depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. With a molecular weight of 142.18 g/mol , this compound serves as a versatile precursor in the development of novel pharmaceuticals and advanced materials. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and offers a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, it explores the compound's reactivity and highlights its applications as a crucial intermediate in the synthesis of biologically active molecules, thereby providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable synthetic intermediate.
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and ability to act as bioisosteres for benzene rings.[1] Among these, this compound has emerged as a particularly valuable intermediate. The presence of both an electron-donating methoxy group and an electron-withdrawing aldehyde group on the thiophene ring imparts a unique reactivity profile, making it a versatile scaffold for the construction of complex molecular architectures. This guide aims to provide a detailed technical resource for researchers, covering the fundamental aspects of this compound, from its synthesis and characterization to its applications in cutting-edge research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 142.18 g/mol | [2] |
| Molecular Formula | C₆H₆O₂S | [2] |
| CAS Number | 35087-46-8 | [3] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-methoxy-2-thiophenecarbaldehyde, 2-Formyl-5-methoxythiophene | [2][3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthesis of this compound
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich heterocycles like thiophenes.[4] This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-methoxythiophene, adapted from established procedures for similar thiophene derivatives.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-donating methoxy group at the 5-position of the thiophene ring activates the 2-position for electrophilic substitution, leading to the desired product with high regioselectivity.
Sources
An In-depth Technical Guide to 5-Methoxythiophene-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Thiophene Scaffold in Modern Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile chemical reactivity and its ability to serve as a bioisostere for phenyl groups, enhancing interactions with biological targets.[1] This five-membered aromatic heterocycle is a cornerstone in the development of a wide array of therapeutics, from anti-inflammatory agents to kinase inhibitors targeting critical cancer signaling pathways.[2][3] Its unique electronic properties and synthetic tractability make it a valuable building block for medicinal chemists. This guide focuses on a key derivative, 5-Methoxythiophene-2-carbaldehyde, providing a comprehensive overview of its synthesis, characterization, and burgeoning role in the landscape of drug discovery and development.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-methoxy-2-thiophenecarboxaldehyde, 2-Formyl-5-methoxythiophene | [4] |
| CAS Number | 35087-46-8 | |
| Molecular Formula | C₆H₆O₂S | [4] |
| Molecular Weight | 142.18 g/mol | [4] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis of this compound: The Vilsmeier-Haack Reaction
The introduction of a formyl group onto an electron-rich aromatic ring is a fundamental transformation in organic synthesis. For this compound, the Vilsmeier-Haack reaction is the most prevalent and efficient synthetic route.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[5]
The methoxy group at the 5-position of the thiophene ring is an electron-donating group, which activates the ring towards electrophilic substitution, primarily directing the incoming electrophile to the adjacent C2 position.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). A subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring of 2-methoxythiophene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.
-
Aromatization and Hydrolysis: A proton is lost to restore the aromaticity of the thiophene ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to afford the final product, this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the formylation of similar thiophene derivatives.[1][5]
Materials:
-
2-Methoxythiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (1.2 equivalents) to anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. During the addition, maintain the internal temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | δ ~9.7 ppm (s, 1H, -CHO), δ ~7.6 ppm (d, 1H, thiophene H), δ ~6.3 ppm (d, 1H, thiophene H), δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~182 ppm (C=O), δ ~170 ppm (C-OCH₃), δ ~140 ppm (C-CHO), δ ~125 ppm (thiophene CH), δ ~110 ppm (thiophene CH), δ ~60 ppm (-OCH₃) |
| IR (neat) | ~1660-1680 cm⁻¹ (C=O stretch, strong), ~2820 & 2720 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch) |
Applications in Drug Discovery and Medicinal Chemistry
Thiophene derivatives are integral to a multitude of marketed drugs and clinical candidates, acting on a diverse range of biological targets.[2] They are frequently employed as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.[8][9][10] this compound, with its reactive aldehyde functionality and the electron-donating methoxy group, serves as a versatile starting material for the synthesis of more complex bioactive molecules.
A Building Block for Kinase Inhibitors
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid. These reactions allow for the elaboration of the thiophene scaffold into more complex structures capable of interacting with the active sites of protein kinases.
Numerous thiophene-containing compounds have been developed as inhibitors of critical signaling pathways in cancer, such as:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. Thiophene-based molecules have been designed as potent and selective inhibitors of PI3K.[9]
-
VEGFR-2/AKT Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Thiophene derivatives have shown promise as dual inhibitors of VEGFR-2 and AKT.[11]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Thiophene-containing compounds have been investigated for their ability to modulate this pathway.[8]
Caption: Signaling pathways targeted by thiophenes.
While a specific, named drug synthesized directly from this compound is not prominently featured in publicly accessible literature, its structural motifs are present in numerous patented compounds and research molecules designed as kinase inhibitors and modulators of other cellular pathways. Its utility lies in providing a synthetically accessible and readily modifiable scaffold for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a robust and well-understood process, providing access to a scaffold that is central to the development of novel therapeutics. The electron-rich nature of the methoxy-substituted thiophene ring, combined with the reactive aldehyde functionality, makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting a range of biological pathways. As the demand for novel and effective drugs continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.
References
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- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI. [Link]
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
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- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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The Cornerstone of Thiophene-Based Synthesis: A Technical Guide to 5-Methoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect in Complex Molecule Construction
In the landscape of heterocyclic chemistry, thiophene and its derivatives stand as privileged scaffolds, integral to the design of a vast array of functional molecules. Among these, 5-Methoxythiophene-2-carbaldehyde emerges as a pivotal building block, a testament to the profound impact of subtle structural modifications on chemical reactivity and utility. Its strategic placement of an electron-donating methoxy group and a versatile aldehyde function on the thiophene ring makes it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth exploration of the structural nuances, synthesis, reactivity, and practical applications of this compound, offering a technical resource for researchers engaged in the art of molecular design and synthesis. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the principles that govern its chemical behavior.
Section 1: Structural Elucidation and Physicochemical Properties
This compound is a solid at room temperature, a property that simplifies its handling and storage.[1] Its core structure consists of a five-membered thiophene ring, substituted at the 2-position with a carbaldehyde group and at the 5-position with a methoxy group.
Molecular Structure:
Caption: Structural formula of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | [2] |
| Molecular Weight | 142.18 g/mol | [2] |
| CAS Number | 35087-46-8 | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [3] |
Spectroscopic Characterization:
Table 2: Expected Spectroscopic Data for this compound (based on 5-Methyl-2-thiophenecarboxaldehyde)
| Technique | Expected Key Features | Interpretation |
| ¹H NMR | ~9.8 ppm (s, 1H), ~7.6 ppm (d, 1H), ~6.9 ppm (d, 1H), ~3.9 ppm (s, 3H) | Aldehydic proton (CHO), Thiophene ring protons (H3 and H4), Methoxy protons (OCH₃) |
| ¹³C NMR | ~182 ppm, ~160-120 ppm (4 signals), ~55-60 ppm | Aldehydic carbon (C=O), Thiophene ring carbons, Methoxy carbon (OCH₃) |
| IR (Infrared) | ~1665 cm⁻¹ (strong), ~2820, 2720 cm⁻¹ (medium), ~1250 cm⁻¹ (strong) | C=O stretch (aldehyde), C-H stretch (aldehyde), C-O stretch (methoxy) |
| MS (Mass Spec.) | m/z 142 (M⁺) | Molecular ion peak |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Section 2: Synthesis - The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 2-methoxythiophene.
Mechanism Rationale: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich thiophene ring. The electron-donating nature of the methoxy group at the 5-position activates the thiophene ring towards electrophilic substitution and directs the formylation to the adjacent 2-position.
Vilsmeier-Haack Reaction Workflow:
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution while maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 2-methoxythiophene (1 equivalent) dropwise, ensuring the reaction temperature is maintained below 20°C.
-
Reaction Progression: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium acetate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.
Section 3: Chemical Reactivity and Synthetic Utility
The aldehyde functionality of this compound is the epicenter of its reactivity, serving as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
1. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form a new carbon-carbon double bond. The electron-donating methoxy group can influence the reactivity of the aldehyde and the properties of the resulting α,β-unsaturated product.
2. Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The reaction with a phosphorus ylide allows for the controlled synthesis of various substituted alkenes, which are valuable intermediates in organic synthesis.
Key Reaction Pathways:
Caption: Key reactions of this compound.
Section 4: Applications in Drug Discovery - A Case Study of Telmisartan
The true value of a synthetic building block is realized in its application. This compound has proven its significance as a key intermediate in the synthesis of Telmisartan , a widely prescribed antihypertensive drug.[4][5][6][7][8] Telmisartan is an angiotensin II receptor blocker used to treat high blood pressure.
In the synthesis of Telmisartan, this compound serves as a precursor for constructing a substituted benzimidazole moiety, which is a core structural feature of the drug. The strategic use of this thiophene derivative streamlines the synthetic route, contributing to a more efficient and cost-effective manufacturing process. This application underscores the importance of this compound in providing access to complex and medicinally relevant molecules.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and away from light.[3]
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound represents more than just a chemical compound; it is a testament to the power of rational molecular design. Its carefully orchestrated arrangement of functional groups on the thiophene scaffold provides a versatile platform for the construction of complex molecular architectures. From its efficient synthesis via the Vilsmeier-Haack reaction to its pivotal role in the production of life-saving pharmaceuticals like Telmisartan, this unassuming aldehyde has firmly established its place in the synthetic chemist's toolbox. This guide has aimed to provide not only the "how" but also the "why," fostering a deeper understanding that is essential for innovation in the fields of chemical synthesis and drug discovery.
References
- A novel and cost-efficient strategy for synthesis of an antihypertensive drug telmisartan, a substituted bis-benzimidazole deriv
- This compound. PubChem. (URL: [Link])
- Efficient and improved synthesis of Telmisartan. Beilstein J Org Chem. (URL: [Link])
- Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. (URL: [https://www.rjpbcs.com/pdf/2010_1(2)/[4].pdf]([Link]4].pdf))
- Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH. (URL: [Link])
- 5-Methyl-2-thiophenecarboxaldehyde. PubChem. (URL: [Link])
- Efficient and improved synthesis of Telmisartan. PubMed. (URL: [Link])
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure. (URL: [Link])
- This compound (C6H6O2S). PubChemLite. (URL: [Link])
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])
- Benzaldehyde;5-methylthiophene-2-carbaldehyde. PubChem. (URL: [Link])
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. (URL: [Link])
- 5-Methyl-2-thiophenecarboxaldehyde. the NIST WebBook. (URL: [Link])
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])
- FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. (URL: [Link])
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. (URL: [Link])
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- 8. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple data report, offering a comprehensive interpretation grounded in fundamental principles and comparative data analysis. We will explore the rationale behind the expected spectral features, providing a robust framework for structural verification and quality control.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₆H₆O₂S, belongs to a class of substituted thiophenes that are integral to the development of novel therapeutic agents and functional organic materials.[1] The precise arrangement of the methoxy and aldehyde substituents on the thiophene ring dictates its electronic properties and reactivity. Therefore, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the molecular framework.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, we can confidently predict and interpret its ¹H NMR spectrum based on established principles of NMR spectroscopy and extensive data from closely related analogs, such as 5-Methylthiophene-2-carbaldehyde.[2]
The analysis will be based on a standard acquisition in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.7 - 9.9 | Singlet (s) | 1H | N/A |
| Thiophene-H3 | ~7.6 - 7.7 | Doublet (d) | 1H | ~4.0 |
| Thiophene-H4 | ~6.3 - 6.4 | Doublet (d) | 1H | ~4.0 |
| Methoxy-H | ~3.9 - 4.0 | Singlet (s) | 3H | N/A |
Causality Behind the Predicted Spectral Features:
-
Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet in the range of δ 9.7-9.9 ppm. This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the C=O bond.[3] Its integration value will be 1H.
-
Thiophene Ring Protons (H3 and H4): The thiophene ring contains two non-equivalent aromatic protons, H3 and H4, which will appear as two distinct doublets due to coupling with each other.
-
H3 Proton: This proton is positioned adjacent to the electron-withdrawing aldehyde group. This proximity will cause it to be more deshielded than H4, and its signal is predicted to be in the δ 7.6-7.7 ppm region.
-
H4 Proton: This proton is adjacent to the electron-donating methoxy group. The methoxy group's +M (mesomeric) effect increases the electron density at this position, causing a significant shielding effect. Therefore, the H4 proton is expected to appear much further upfield, in the δ 6.3-6.4 ppm range. This is a key differentiator from the 5-methyl analog, where the corresponding proton is found at a less shielded position.[2]
-
-
Coupling Constant (J₃,₄): The coupling between the two adjacent protons on the thiophene ring (H3 and H4) is expected to result in a coupling constant (³J) of approximately 4.0 Hz. This value is characteristic for ortho-coupling in five-membered heterocyclic rings.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. They will, therefore, appear as a sharp singlet, integrating to 3H. Their position is anticipated to be around δ 3.9-4.0 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.
Visualizing the Molecular Structure and Proton Relationships
The following diagram illustrates the structure of this compound and the through-bond coupling relationship between the thiophene protons.
Caption: Structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
Step 1: Sample Preparation
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Temperature: 298 K.
-
Step 3: Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the peak multiplicities and measure the coupling constants.
The logical flow of this experimental process is depicted below.
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. By understanding the influence of the aldehyde and methoxy substituents on the chemical shifts and coupling patterns of the thiophene ring protons, researchers can confidently verify the identity and purity of this important compound. The protocols and interpretive framework presented in this guide serve as a valuable resource for scientists engaged in drug discovery and materials science, ensuring the scientific integrity of their work.
References
- PubChem. (2025). This compound.
- Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I.
- ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene. [Link]
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]
- Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
- Jasperse, C. (n.d.).
- OpenOChem Learn. (n.d.). Interpreting. [Link]
- CORE. (2017).
- TheElkchemist. (2024, September 17).
- PubChem. (2025). 5-Methyl-2-thiophenecarboxaldehyde.
- Fisher Scientific. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99%. [Link]
- NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]
- Iowa State University. (n.d.). NMR Coupling Constants.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]
- MDPI. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Methoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxythiophene-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a detailed, expertly predicted ¹³C NMR dataset. The prediction is grounded in a thorough analysis of the experimentally determined spectrum of the structural analog, 5-methylthiophene-2-carboxaldehyde, and established principles of substituent effects in NMR spectroscopy. This guide offers a robust framework for the spectral interpretation, assignment, and characterization of this compound, complete with a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiophenes.
Introduction
This compound is a bifunctional organic molecule featuring a thiophene ring substituted with an electron-donating methoxy group and an electron-withdrawing aldehyde group. This substitution pattern imparts unique electronic and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. Accurate structural elucidation is paramount for its application in these fields, and ¹³C NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of the carbon framework.
This guide addresses the current gap in readily available, fully assigned ¹³C NMR data for this compound. By leveraging spectral data from a close structural analog and applying established principles of physical organic chemistry, we provide a reliable predicted spectrum and a detailed guide to its interpretation.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃) is presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |
| C=O | ~183 | Singlet | The aldehyde carbonyl carbon is highly deshielded and typically appears in this downfield region. |
| C5 | ~165 | Singlet | The carbon bearing the electron-donating methoxy group (C5) is expected to be significantly deshielded. |
| C2 | ~145 | Singlet | The carbon attached to the electron-withdrawing aldehyde group (C2) will also be deshielded. |
| C3 | ~138 | Doublet | This thiophene ring carbon is adjacent to the aldehyde-bearing carbon and will be deshielded. |
| C4 | ~108 | Doublet | This thiophene ring carbon is adjacent to the methoxy-bearing carbon and will be shielded. |
| O-CH₃ | ~59 | Quartet | The methoxy carbon chemical shift is characteristic for this functional group attached to an aromatic ring. |
Rationale for Predicted Chemical Shifts
The prediction of the ¹³C NMR chemical shifts for this compound is based on the experimentally determined data for 5-methylthiophene-2-carboxaldehyde and the known substituent effects of a methoxy group compared to a methyl group on an aromatic ring.
-
Reference Compound: 5-Methylthiophene-2-carboxaldehyde: The experimentally determined ¹³C NMR chemical shifts for this compound provide a solid foundation for our predictions.
-
Substituent Effects of the Methoxy Group: The replacement of a methyl group with a methoxy group at the C5 position is expected to have the following effects:
-
C5 (ipso-carbon): The oxygen atom of the methoxy group is highly electronegative and will cause a significant downfield shift (deshielding) of the directly attached C5 carbon compared to the methyl-substituted analog.
-
C4 (ortho-carbon): The methoxy group is a strong resonance electron-donating group, which will lead to an upfield shift (shielding) of the ortho C4 carbon.
-
C3 (meta-carbon): The effect on the meta C3 carbon is expected to be minimal.
-
C2 (para-carbon): The resonance donation of the methoxy group will cause a slight upfield shift (shielding) of the para C2 carbon.
-
Aldehyde Carbonyl (C=O): The electronic effects of the C5 substituent are transmitted through the thiophene ring to the aldehyde group. The electron-donating nature of the methoxy group is expected to cause a slight upfield shift of the carbonyl carbon compared to the methyl analog.
-
Methoxy Carbon (O-CH₃): The chemical shift of the methoxy carbon itself is expected to be in the typical range of 55-60 ppm.
-
Experimental Protocol for ¹³C NMR Spectroscopy
This section provides a detailed, step-by-step methodology for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
This protocol is designed for a standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For a detailed guide on shimming, refer to standard operating procedures for your specific instrument.
3. Acquisition Parameters for a Proton-Decoupled ¹³C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): At least 1.0 second to ensure good digital resolution.
-
Relaxation Delay (D1): 2.0 seconds. This is a crucial parameter to allow for the relaxation of quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): A minimum of 1024 scans is recommended due to the low natural abundance of the ¹³C isotope. The number of scans can be increased to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 77.16 ppm).[1]
-
Perform baseline correction to ensure accurate integration (if required).
Visualization of the Experimental Workflow
Caption: Workflow for ¹³C NMR analysis.
Interpretation and Structural Validation
A proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six unique carbon atoms in the molecule.
-
Quaternary Carbons: The signals for the aldehyde carbonyl (C=O), the carbon bearing the methoxy group (C5), and the carbon bearing the aldehyde group (C2) will appear as singlets. Due to their longer relaxation times, these signals may have lower intensities compared to the protonated carbons.
-
Protonated Carbons: The signals for the thiophene ring carbons C3 and C4, and the methoxy carbon (O-CH₃) will appear as a doublet and a quartet, respectively, in a proton-coupled ¹³C NMR spectrum. In a standard proton-decoupled spectrum, these will all be singlets. The relative intensities of the protonated carbon signals are generally higher due to the Nuclear Overhauser Effect (NOE).
To further confirm the assignments, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC: This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the unambiguous assignment of the protonated carbons (C3, C4, and O-CH₃) based on the known ¹H NMR spectrum.
-
HMBC: This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the assignments of the quaternary carbons by observing correlations to nearby protons. For example, the aldehyde carbonyl carbon should show a correlation to the C3-H proton.
Molecular Structure and ¹³C NMR Assignments
Sources
The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Methoxythiophene-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxythiophene-2-carbaldehyde, a key intermediate in pharmaceutical and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles of sample preparation, ionization techniques, and fragmentation analysis. By elucidating the causality behind experimental choices, this guide offers field-proven insights to ensure accurate and reproducible mass spectral data. We will explore both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, predict fragmentation pathways, and provide detailed experimental protocols. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to enhance understanding.
Introduction: The Significance of this compound
This compound (C₆H₆O₂S) is a heterocyclic aromatic aldehyde with significant applications as a building block in the synthesis of various pharmaceutical compounds and organic materials.[1] Its chemical structure, featuring a methoxy group and an aldehyde functional group on a thiophene ring, imparts unique reactivity and makes it a valuable precursor in drug discovery and development. Accurate characterization of this compound and its derivatives is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will navigate the intricacies of analyzing this compound by mass spectrometry, providing a robust framework for obtaining a clear analytical fingerprint.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | PubChem[1] |
| Molecular Weight | 142.18 g/mol | PubChem[1] |
| Exact Mass | 142.00885060 Da | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich |
Foundational Strategy: Sample Preparation and Chromatographic Separation
The quality of mass spectrometric data is intrinsically linked to the purity of the sample and the efficiency of its introduction into the mass spectrometer. For a semi-volatile small molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable analytical platforms. The choice between them depends on the sample matrix, the desired sensitivity, and the specific information sought.
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is an excellent choice for the analysis of thermally stable and volatile compounds. Given that thiophene derivatives are amenable to GC analysis, this technique is highly suitable for this compound.
-
Solvent Selection: Dissolve the solid this compound in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL to avoid column and detector saturation.
-
Injection: Inject 1 µL of the final solution into the GC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Approach
LC-MS is preferred for less volatile compounds or when analyzing complex mixtures that require the resolving power of liquid chromatography.
-
Solvent System: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to an initial concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., a mixture of water and organic solvent with a small amount of formic acid to aid protonation in positive ion mode) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Injection: Inject 5-10 µL of the filtered solution onto the LC-MS system.
Caption: Figure 1: General workflow for sample preparation and analysis.
Ionization and Mass Analysis: Choosing the Right Tool
The choice of ionization technique is critical as it dictates the type of ions generated and, consequently, the information that can be obtained from the mass spectrum.
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization is a high-energy "hard" ionization technique typically coupled with GC. It involves bombarding the analyte molecules with a beam of electrons (usually at 70 eV), leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. This extensive fragmentation provides a detailed structural fingerprint, which is highly reproducible and ideal for library matching.
Electrospray Ionization (ESI): The Soft Ionization Advantage
Electrospray Ionization is a "soft" ionization technique commonly used with LC. It generates ions directly from a solution, typically by creating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation and obtain structural information.
Decoding the Spectra: Fragmentation Analysis
The fragmentation pattern of this compound provides a unique signature for its identification.
Predicted Electron Ionization (EI) Fragmentation
Based on the known fragmentation of aromatic aldehydes and thiophenes, the EI mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 142. The fragmentation will likely proceed through several key pathways:
-
Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at m/z 141.[2]
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose carbon monoxide (28 Da), a characteristic fragmentation of aldehydes, resulting in a fragment at m/z 113.
-
Loss of the Methoxy Group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (CH₃˙, 15 Da) to form an ion at m/z 127, or the loss of a methoxy radical (˙OCH₃, 31 Da) to yield a fragment at m/z 111.
-
Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although these fragments will likely be of lower abundance.
Caption: Figure 2: Predicted EI fragmentation of this compound.
Table 2: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Structure/Loss |
| 142 | Molecular Ion [M]⁺˙ |
| 141 | [M-H]⁺ |
| 127 | [M-CH₃]⁺ |
| 113 | [M-H-CO]⁺ |
| 111 | [M-OCH₃]⁺ |
Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)
In positive ion ESI-MS, this compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at m/z 143. When using methanol as a solvent, it is important to be aware of the potential for in-source reactions. For aromatic aldehydes, the formation of an [M+15]⁺ adduct, corresponding to the addition of a methyl group from methanol, has been reported.
Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 143) would likely induce fragmentation through the following pathways:
-
Loss of Carbon Monoxide (CO): Similar to EI, the protonated molecule can lose CO (28 Da), leading to a fragment at m/z 115.
-
Loss of Methanol (CH₃OH): A neutral loss of methanol (32 Da) is also a plausible fragmentation pathway, resulting in an ion at m/z 111.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and characterization. By carefully selecting the sample preparation method, chromatographic technique, and ionization mode, researchers can obtain high-quality, reproducible data. Understanding the predictable fragmentation patterns under both Electron Ionization and Electrospray Ionization provides a solid foundation for interpreting the resulting mass spectra. This guide provides the necessary framework for drug development professionals and scientists to confidently employ mass spectrometry in their research involving this important heterocyclic compound.
References
- Formation of M + 15 ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ioniz
- 2-Thiophenecarboxaldehyde. NIST WebBook. [Link]
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- 2-Thiophenecarboxaldehyde | C5H4OS. PubChem. [Link]
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- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. PubMed. [Link]
- Tandem mass spectrometry. Wikipedia. [Link]
- MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. [Link]
- Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook. [Link]
- This compound | C6H6O2S. PubChem. [Link]
- Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. NIH. [Link]
- Electrospray ionization mass spectra in the positive mode of the 5–Cu...
- common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Mass Spectrometry: Fragment
- 2.30 Electrospray Mass Spectrometry. ScienceDirect. [Link]
- Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Wiley Online Library. [Link]
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordin
- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.
- Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]. PubMed. [Link]
- Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
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An In-Depth Technical Guide to the Physical Properties of 5-Methoxy-2-thiophenecarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of 5-methoxy-2-thiophenecarbaldehyde (CAS No: 35087-46-8), a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering a thorough compilation of its physical characteristics, spectral data, and the experimental methodologies for their determination. By presenting a consolidated and expertly curated set of data, this guide aims to facilitate the efficient and accurate use of 5-methoxy-2-thiophenecarbaldehyde in research and development endeavors.
Introduction
5-Methoxy-2-thiophenecarbaldehyde is a substituted thiophene derivative characterized by a methoxy group at the 5-position and a formyl group at the 2-position of the thiophene ring. Its unique electronic and structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. A profound understanding of its physical properties is paramount for its effective application, influencing aspects from reaction kinetics and purification strategies to formulation and material characteristics. This guide provides a detailed examination of these properties, grounded in established scientific principles and experimental data.
Core Physical Properties
A summary of the fundamental physical properties of 5-methoxy-2-thiophenecarbaldehyde is presented below. These values are critical for handling, storage, and application of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [PubChem][1] |
| Molecular Weight | 142.18 g/mol | [PubChem][1] |
| CAS Number | 35087-46-8 | [PubChem][1] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [Sigma-Aldrich] |
Spectroscopic and Physicochemical Data
The following sections delve into the detailed spectroscopic and physicochemical properties of 5-methoxy-2-thiophenecarbaldehyde, providing the foundational data for its structural elucidation and characterization.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds. Below is a summary and interpretation of the expected spectral data for 5-methoxy-2-thiophenecarbaldehyde.
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals corresponding to the aldehyde proton, the two thiophene ring protons, and the methoxy group protons. The aldehyde proton is expected to appear as a singlet in the downfield region (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring will likely appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their coupling constant revealing their ortho relationship. The methoxy protons will present as a sharp singlet further upfield (typically δ 3.5-4.0 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each of the six unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-190 ppm). The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-170 ppm), with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy carbon will appear as a single peak in the upfield region (δ 55-65 ppm).
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-methoxy-2-thiophenecarbaldehyde is expected to exhibit several characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1660-1700 cm⁻¹, characteristic of the carbonyl stretching vibration of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): One or two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, corresponding to the C-H stretching of the aldehyde group.
-
C-H Stretch (Aromatic): Absorption bands in the region of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the thiophene ring.
-
C-O Stretch (Methoxy): A strong band is expected in the range of 1000-1300 cm⁻¹ due to the C-O stretching of the methoxy group.
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the thiophene ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (142.18).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). The fragmentation of the thiophene ring and the loss of the methoxy group or a methyl radical from it would also contribute to the overall fragmentation pattern.
Physicochemical Properties
-
Melting Point: As a solid at room temperature, the melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range.
-
Boiling Point: The boiling point, likely to be determined under reduced pressure to prevent decomposition, is another important physical constant.
-
Density: The density of the solid material can be determined using various standard techniques.
-
Solubility: The solubility profile in a range of solvents is critical for its use in synthesis and purification. It is expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Its solubility in polar protic solvents like methanol and ethanol, and non-polar solvents like hexanes, would need to be experimentally determined. It is likely to have limited solubility in water.
Experimental Methodologies
This section provides detailed, self-validating protocols for the determination of the key physical and spectral properties of 5-methoxy-2-thiophenecarbaldehyde.
Determination of Melting Point
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.
Protocol:
-
Sample Preparation: Ensure the 5-methoxy-2-thiophenecarbaldehyde sample is finely powdered and completely dry.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded range is the melting point.
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization Protocols
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of 5-methoxy-2-thiophenecarbaldehyde and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate integration of all carbon signals.
-
Caption: NMR Spectroscopy Experimental Workflow.
Protocol (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 5-methoxy-2-thiophenecarbaldehyde sample directly onto the ATR crystal, ensuring good contact.
-
Sample Spectrum: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Caption: FTIR-ATR Spectroscopy Workflow.
Protocol:
-
Sample Preparation: Prepare a dilute solution of 5-methoxy-2-thiophenecarbaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Set the injector temperature to ensure complete vaporization without decomposition.
-
Oven Program: Implement a temperature program that allows for good separation of the analyte from any impurities.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
Detector: Ensure the detector is properly tuned for optimal sensitivity.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-methoxy-2-thiophenecarbaldehyde.
Caption: GC-MS Analysis Workflow.
Conclusion
This technical guide has synthesized the available and anticipated physical and spectral properties of 5-methoxy-2-thiophenecarbaldehyde. While foundational data such as molecular weight and physical state are well-established, a clear need exists for the experimental determination and publication of specific physicochemical properties like melting point, boiling point, density, and a comprehensive solubility profile. Furthermore, the acquisition and dissemination of high-resolution NMR, IR, and mass spectra are crucial for the definitive characterization of this compound. The provided experimental protocols offer a robust framework for obtaining this vital data, which will undoubtedly empower researchers to fully leverage the potential of 5-methoxy-2-thiophenecarbaldehyde in their scientific pursuits.
References
- PubChem. (n.d.). 5-Methoxythiophene-2-carbaldehyde. National Center for Biotechnology Information.
Sources
The Solubility Profile of 5-Methoxythiophene-2-carbaldehyde: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the solubility of 5-Methoxythiophene-2-carbaldehyde in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive empirical solubility data in publicly available literature, this document pioneers a predictive approach grounded in theoretical principles, primarily Hansen Solubility Parameters (HSP), to forecast the compound's behavior in a range of common organic solvents. Furthermore, it equips researchers with detailed experimental protocols to validate these predictions and quantify solubility in their own laboratory settings.
Executive Summary: Understanding the Molecule
This compound is a heterocyclic aromatic compound with the chemical formula C₆H₆O₂S.[1] Its structure, featuring a thiophene ring substituted with a methoxy group and a carbaldehyde (aldehyde) group, imparts a unique combination of polarity and aromaticity that dictates its interactions with various solvents. The presence of an electronegative oxygen atom in both the methoxy and aldehyde groups, along with the sulfur heteroatom in the thiophene ring, suggests a moderate degree of polarity. Understanding its solubility is critical for applications in organic synthesis, materials science, and pharmaceutical development, where it may serve as a building block or intermediate. This guide will first establish a theoretical framework for predicting its solubility and then provide the practical means for its empirical determination.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
The foundational principle governing solubility is "like dissolves like."[2] A more quantitative and predictive evolution of this concept is the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction:
-
δd (Dispersion): Energy from nonpolar van der Waals forces.
-
δp (Polar): Energy from permanent dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, whether a solute or a solvent, can be characterized by a unique set of these three parameters, which define a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.
The Concept of Solubility Sphere and Relative Energy Difference (RED)
The miscibility of a solute in a solvent can be predicted by calculating the distance (Ra) between their respective points in Hansen space. A "solubility sphere" with a specific interaction radius (R₀) is defined for the solute. Solvents that fall within this sphere are considered good solvents, while those outside are poor solvents.
This relationship is quantified by the Relative Energy Difference (RED) number:
RED = Ra / R₀
-
RED < 1: High affinity, indicating likely solubility.
-
RED = 1: Borderline affinity.
-
RED > 1: Low affinity, indicating likely insolubility.
Estimating Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, the Stefanis-Panayiotou group contribution method can be employed for their estimation.[2][3][4] This method calculates the HSPs and molar volume by summing the contributions of the molecule's constituent functional groups.[2][3][4]
The structure of this compound (C₆H₆O₂S) can be broken down into the following first-order groups as defined by the Stefanis-Panayiotou method:
-
ACH (Aromatic CH): 3 groups
-
AC (Aromatic C): 1 group
-
a-S- (Sulfur in an aromatic ring): 1 group
-
a-O- (Oxygen in an aromatic ether): 1 group
-
CH3 (Methyl group): 1 group
-
CHO (Aldehyde group): 1 group
By applying the specific contribution values for each group to the calculation of molar volume (V), and the respective energetic contributions (Fd, Fp, Eh), the HSPs for this compound are estimated as follows:
| Parameter | Estimated Value |
| Molar Volume (V) | 110.5 cm³/mol |
| δd (Dispersion) | 19.5 MPa½ |
| δp (Polar) | 9.5 MPa½ |
| δh (Hydrogen Bonding) | 6.5 MPa½ |
Note: These values are estimations derived from a group-contribution method and should be validated experimentally.
Predictive Solubility Profile
Using the estimated HSPs for this compound, we can predict its solubility in a range of common organic solvents. The following table presents the HSPs for selected solvents and the calculated Relative Energy Difference (RED) number for the solute in each. A lower RED number suggests a higher likelihood of solubility. An interaction radius (R₀) of 8.0 has been assumed for this predictive model, a typical starting point for small organic molecules.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | RED Number | Predicted Solubility |
| Acetone | 15.5 | 10.4 | 7.0 | 0.51 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.67 | High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.49 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.43 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 1.15 | Low |
| Chloroform | 17.8 | 3.1 | 5.7 | 0.90 | Good |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 1.16 | Low |
| Methanol | 15.1 | 12.3 | 22.4 | 2.21 | Very Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.71 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 1.38 | Low |
| n-Hexane | 14.9 | 0.0 | 0.0 | 1.62 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 1.02 | Borderline |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 0.79 | Good |
Based on these predictions, this compound is expected to exhibit high solubility in moderately polar aprotic solvents like Dichloromethane, Tetrahydrofuran (THF), and Acetone . Good solubility is also predicted for Chloroform, N,N-Dimethylformamide (DMF), and Ethyl Acetate . Conversely, it is predicted to have low solubility in nonpolar solvents like n-Hexane and highly polar protic solvents such as Methanol and Ethanol.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the empirical validation of the predicted solubility and for obtaining quantitative solubility data.
Qualitative Solubility Determination
This rapid method helps to quickly assess solubility in various solvents, which can be useful for selecting appropriate solvents for reactions or chromatography.
Methodology:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the test solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved solid particles against a contrasting background.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.
-
Classification:
-
Soluble: The compound completely dissolves.
-
Partially Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No significant amount of the compound dissolves.
-
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring that a significant amount of solid will remain undissolved.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
Caption: Workflow for quantitative solubility determination.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a robust framework for understanding and evaluating the solubility of this compound in organic solvents. By leveraging the predictive power of Hansen Solubility Parameters, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocols offer a clear path for validating these predictions and generating precise, quantitative solubility data. This dual approach of theoretical prediction and practical verification is essential for accelerating research and development in any field that utilizes this versatile chemical compound.
References
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
- "Like dissolves like" - A fundamental principle of solubility. (n.d.).
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2021). Membranes, 11(11), 868.
- PubChem Compound Summary for CID 15937389, this compound. (n.d.).
- This compound Safety D
- Bondi, A. (1964). van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441-451.
- GeeksforGeeks. (2023). Molar Volume Formula.
- PubChem Compound Summary for CID 61663, 5-Methyl-2-thiophenecarboxaldehyde. (n.d.).
- NIST Chemistry WebBook, SRD 69. (n.d.). National Institute of Standards and Technology.
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Purity specifications for 5-Methoxythiophene-2-carbaldehyde
An In-depth Technical Guide to the Purity Specifications of 5-Methoxythiophene-2-carbaldehyde
Abstract
This compound (CAS No. 35087-46-8) is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] The purity of this intermediate is paramount, as it directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for defining, analyzing, and ensuring the purity of this compound. We will delve into the causality behind selecting specific analytical methodologies, provide validated, step-by-step protocols, and establish a logical workflow for the quality assessment of this critical reagent.
Introduction: The Significance of Purity in Drug Development
Thiophene derivatives are a class of privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Their unique electronic and steric properties make them valuable pharmacophores.[4] this compound serves as a key starting material or intermediate in the synthesis of various therapeutic agents. In drug development, the principle of "garbage in, garbage out" holds unequivocally true. The presence of uncharacterized impurities in a starting material can lead to:
-
Formation of Impurity Adducts: Reaction of impurities with subsequent reagents, leading to complex and difficult-to-remove downstream byproducts.
-
Reduced Reaction Yield: Consumption of reagents by impurities or inhibition of catalysts.
-
Compromised API Safety: Introduction of potentially toxic or genotoxic impurities into the final drug substance.
Therefore, a robust and well-defined purity specification for this compound is not merely a quality control metric but a foundational pillar of a successful drug development program.
Physicochemical Properties and Purity Specifications
A thorough understanding of the compound's fundamental properties is the first step in its analysis.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 35087-46-8 | |
| Molecular Formula | C₆H₆O₂S | [5] |
| Molecular Weight | 142.18 g/mol | [5] |
| Appearance | Solid | |
| Storage | 2-8°C, inert atmosphere, keep in dark place |
Commercial Purity Grades
The required purity of this compound depends on its intended use. For early-stage research, a lower grade may be acceptable, but for GMP (Good Manufacturing Practice) synthesis, a much higher, well-characterized grade is essential.
| Supplier/Source | Typical Purity Specification |
| Sigma-Aldrich | 95% |
| Sunway Pharm Ltd | 97% |
Profiling Potential Impurities: A Synthesis-Based Approach
To effectively test for impurities, one must first anticipate what they are likely to be. The most common large-scale synthesis of substituted thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction formylates 2-methoxythiophene using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Based on this synthetic route, likely impurities include:
-
Unreacted Starting Material: 2-Methoxythiophene.
-
Regioisomers: Formylation at other positions of the thiophene ring, though the 2-position is heavily favored.
-
Oxidation Products: 5-Methoxythiophene-2-carboxylic acid, formed by oxidation of the aldehyde.
-
Residual Solvents: DMF, or solvents used during workup and purification (e.g., dichloromethane, ethyl acetate).[8]
-
Byproducts of Synthesis: Hydrolysis products of POCl₃ or side-reaction products.
Comprehensive Analytical Workflow for Purity Determination
A multi-technique approach is required for the robust characterization of this compound. No single method can provide a complete picture of identity, purity, and impurity profile.
Logical Workflow for Quality Assessment
The following diagram illustrates a self-validating workflow for assessing the purity and specifications of an incoming batch of this compound.
Caption: Quality control workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structural identification. It provides information on the chemical environment of each proton and carbon atom, confirming the compound's identity and revealing the presence of structurally similar impurities. While NMR is not primarily used for precise quantification without a certified internal standard, it is excellent for estimating the levels of major impurities.[9]
Expected ¹H NMR Signals (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet at ~9.7-9.9 ppm. This is highly characteristic and its integration should be 1H.
-
Thiophene Ring Protons: Two doublets in the aromatic region (~6.5-7.8 ppm), each integrating to 1H.
-
Methoxy Protons (-OCH₃): A singlet at ~3.9-4.1 ppm, integrating to 3H.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all peaks. The relative integration of the signals should correspond to the number of protons. Search for unexpected signals that may indicate impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For aldehydes, which may have poor chromophores, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy.[10] This reaction attaches a highly UV-active moiety to the aldehyde, forming a stable hydrazone derivative that can be detected with high sensitivity by a UV detector.[11][12][13]
Workflow for HPLC-UV Analysis via DNPH Derivatization
Caption: Workflow for HPLC analysis using DNPH derivatization.
Protocol: Reversed-Phase HPLC for Purity (DNPH Method)
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
-
Sample Derivatization:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a vial, mix 100 µL of the sample stock solution with 900 µL of the DNPH reagent.
-
Vortex and allow to react for 30 minutes at room temperature.
-
-
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to 360 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point byproducts from the synthesis.[14] The gas chromatograph provides high-resolution separation, while the mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[15]
Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless, set to 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature 230°C.
-
Scan Range: 35-450 amu.
-
-
Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by comparing peak areas to an internal standard.
Conclusion: An Integrated Approach to Quality Assurance
The purity of this compound is a critical quality attribute that must be rigorously controlled for its application in research and drug development. A reliance on a single analytical technique is insufficient. The self-validating workflow presented in this guide—combining the structural confirmation of NMR, the precise quantification of HPLC, and the volatile impurity profiling of GC-MS—provides a robust system for quality assurance. By understanding the synthetic origin of potential impurities and applying these orthogonal analytical techniques, scientists can ensure that the this compound they use is fit for purpose, leading to more reliable, reproducible, and safer outcomes in their synthetic endeavors.
References
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. [Link]
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- The Crucial Role of Thiophene Derivatives in Modern Pharmaceuticals. PharmaCompass. [Link]
- Koivusalmi, E., Haatainen, E., & Root, A. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
- This compound.
- 5-Methyl-2-thiophenecarboxaldehyde.
- bread thiophene 5-methyl-2-thiophenecarboxaldehyde. The Good Scents Company. [Link]
- 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
- Kumar, A., et al. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1022. [Link]
- Benzaldehyde;5-methylthiophene-2-carbaldehyde.
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
- Synthesis of thiophene and Their Pharmacological Activity.
- Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Al-Bayati, R. I. H. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(2). [Link]
- IR Spectrum for 5-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69. [Link]
- Weston, A. W., & Michaels, R. J., Jr. (1951). 2-thenaldehyde. Organic Syntheses, 31, 108. [Link]
- Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
- Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent Technologies. [Link]
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Topic: Electronic Effects of the Methoxy Group on the Thiophene Ring
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a methoxy substituent onto a thiophene ring fundamentally alters its electronic landscape, profoundly influencing its reactivity and physicochemical properties. This guide provides a detailed examination of the dual electronic effects—resonance and induction—exerted by the methoxy group, with a critical analysis of how its positional isomerism (2- vs. 3-substitution) dictates the regiochemical outcomes of subsequent chemical transformations. We synthesize theoretical principles with practical, field-proven methodologies, offering researchers a robust framework for predicting and controlling the reactivity of methoxythiophenes. This document is intended to serve as a core reference for professionals in synthetic chemistry, materials science, and drug development who utilize these versatile heterocyclic building blocks.
Foundational Principles: Deconstructing Electronic Effects in Aromatic Systems
In organic chemistry, the reactivity of an aromatic ring is governed by the delicate interplay of two primary electronic phenomena: the inductive effect and the resonance effect. Understanding this duality is paramount to predicting the behavior of substituted heterocycles like thiophene.
-
The Inductive Effect (I): This effect operates through the sigma (σ) bond framework of a molecule. It is driven by differences in electronegativity between adjacent atoms, causing a polarization of the electron density along the bond. The methoxy group's oxygen atom is highly electronegative compared to carbon, resulting in a withdrawal of electron density from the thiophene ring through the C-O σ-bond. This is known as a negative inductive effect (-I).[1] This effect is distance-dependent, weakening significantly with each successive bond.
-
The Resonance Effect (M or R): Also known as the mesomeric effect, this operates through the pi (π) system of conjugated molecules. It involves the delocalization of lone pair electrons or π-electrons across the system, which can be represented by drawing multiple resonance structures. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the thiophene ring's π-system. This donation of electron density is a positive resonance effect (+R or +M).[1] Unlike the inductive effect, the resonance effect is not attenuated by distance and primarily influences the ortho and para positions relative to the substituent.
For the methoxy group, these two effects are in opposition. While it is inductively withdrawing (-I), its resonance-donating (+R) effect is significantly stronger, leading to an overall increase in electron density within the thiophene ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene.[2]
The Influence of Positional Isomerism: 2-Methoxythiophene vs. 3-Methoxythiophene
The position of the methoxy group on the thiophene ring is the critical determinant of the molecule's reactivity and the regioselectivity of its reactions. The electronic activation is not uniform across the ring; specific positions are preferentially enhanced, a fact that can be rationalized by examining the stability of the resonance intermediates.
2-Methoxythiophene
In 2-methoxythiophene, the methoxy group at the C2 position strongly activates the C5 (para-like) and C3 (ortho-like) positions towards electrophilic attack.[2] The stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution is greatest when the electrophile attacks these positions.
Resonance analysis shows that attack at C5 or C3 allows for the delocalization of the positive charge onto the oxygen atom of the methoxy group, a highly stabilizing contribution.[3] Theoretical and experimental data consistently show that the C5 position is generally the most favored site for substitution, due to a combination of strong electronic activation and reduced steric hindrance compared to the C3 position.[2]
Caption: Resonance delocalization in 2-methoxythiophene increases electron density at C3 and C5.
3-Methoxythiophene
When the methoxy group is located at the C3 position, it activates the C2 and C5 positions. The C2 position is overwhelmingly the most reactive site for electrophilic attack.[2] This pronounced regioselectivity is due to the direct and potent resonance stabilization provided to the reaction intermediate from both the adjacent sulfur atom and the C3-methoxy group.[2] Attack at C2 creates a cationic intermediate where the positive charge is most effectively delocalized.
Caption: Resonance in 3-methoxythiophene preferentially increases electron density at C2 and C5.
Quantifying Electronic Effects and Predicting Reactivity
While resonance structures provide a qualitative picture, quantitative methods are essential for precise predictions in a research or development setting. A combination of empirical parameters, spectroscopic analysis, and computational modeling provides a comprehensive and self-validating system for understanding these electronic effects.
Hammett Substituent Constants
The Hammett equation is a cornerstone of physical organic chemistry used to quantify the electronic effect of a substituent on the reactivity of an aromatic system.[4] The Hammett constant, sigma (σ), is derived from the ionization of substituted benzoic acids.[4] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.
The methoxy group has distinct constants for the meta and para positions, reflecting the differential impact of its electronic effects.
Table 1: Hammett Constants for the Methoxy Group
| Constant | Value | Dominant Effect Reflected |
|---|---|---|
| σmeta | +0.12 | Primarily the electron-withdrawing inductive (-I) effect. |
| σpara | -0.27 | The strong electron-donating resonance (+R) effect. |
(Data sourced from[5])
While these values are derived from benzene systems, they provide a powerful predictive tool for thiophene chemistry, where α-substituted (2-position) thiophenes often correlate with para-substituted benzene derivatives.[6] The negative σpara value (-0.27) aligns with the strong activation observed at the C5 position of 2-methoxythiophene. The positive σmeta value (+0.12) reflects the weaker activation at positions where the resonance effect is not operative.
Computational Chemistry Analysis
Modern computational methods, particularly Density Functional Theory (DFT), offer unparalleled insight into the electronic structure of molecules.[7][8] These calculations can be used to visualize and quantify the electronic effects of the methoxy group.
Key parameters derived from DFT calculations include:
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, clearly indicating the electron-rich (nucleophilic) regions susceptible to electrophilic attack. For 2- and 3-methoxythiophene, these maps would show the highest negative potential localized at the C5 and C2 positions, respectively.[9]
-
Frontier Molecular Orbitals (FMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. An electron-donating group like methoxy raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) and decreasing the HOMO-LUMO gap.[10][11] This smaller energy gap often corresponds to increased reactivity and can be correlated with the molecule's optical properties.[12][13]
Table 2: Comparative Reactivity and Properties of Methoxythiophene Isomers
| Feature | 2-Methoxythiophene | 3-Methoxythiophene |
|---|---|---|
| Primary Site of E.A.S. | C5 (para-like)[2] | C2 (ortho-like)[2] |
| Secondary Site of E.A.S. | C3 (ortho-like)[2] | C5[2] |
| Dominant Electronic Effect | Strong +R effect at C3 and C5 | Strong +R effect at C2, stabilized by adjacent sulfur |
| Predicted Reactivity | Highly activated towards electrophiles | Highly activated, with exceptional selectivity for C2 |
Experimental Protocols and Methodologies
The theoretical principles discussed above are validated and exploited through targeted chemical experiments. The following protocols outline key methodologies for probing and utilizing the reactivity of methoxythiophenes.
Protocol: Regioselective Bromination of 2-Methoxythiophene
This protocol demonstrates the practical application of the principles of regioselectivity for synthesizing a key intermediate. The C5 position is selectively functionalized.
Objective: To selectively brominate 2-methoxythiophene at the C5 position. This procedure is adapted from established methods for the bromination of alkoxythiophenes.[2]
Materials:
-
2-Methoxythiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the reaction glassware and purge with dry argon or nitrogen for 10-15 minutes to exclude atmospheric moisture and oxygen.
-
Reagent Preparation: In the reaction flask, dissolve 1.0 equivalent of 2-methoxythiophene in anhydrous THF.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Brominating Agent: Slowly add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 5-bromo-2-methoxythiophene.
Causality: The use of NBS provides a mild source of electrophilic bromine (Br⁺). The reaction is performed at low temperature to control selectivity and minimize side reactions. The high nucleophilicity of the C5 position in 2-methoxythiophene ensures that it reacts preferentially with the electrophile, leading to the desired product with high regioselectivity.[2]
Workflow: Computational Analysis of Electronic Properties
This workflow outlines the steps for performing a DFT analysis to corroborate experimental findings and provide deeper electronic structure insights.
Caption: A standard workflow for computational analysis using Density Functional Theory (DFT).
Methodology Details:
-
Structure Generation: The 3D structure of the methoxythiophene isomer is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: An initial geometry optimization is performed using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide reliable results for such systems.[9][14] This step finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Calculation: A frequency calculation is run on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[9]
-
Property Calculations: Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties, including the molecular orbital energies (HOMO/LUMO) and the electron density distribution.[8]
-
Analysis: The output data is analyzed to generate MEP maps, visualize frontier orbitals, and calculate atomic charges (e.g., using Natural Bond Orbital analysis). These results provide a quantitative picture of the electronic effects, identifying the most nucleophilic sites and predicting the molecule's overall reactivity.[15]
Conclusion and Outlook
The methoxy group is a powerful and versatile substituent for modulating the electronic properties of the thiophene ring. Its strong, resonance-based electron-donating nature significantly activates the ring towards electrophilic substitution, while its position—at C2 or C3—provides a reliable handle for directing this reactivity to specific carbon atoms. This predictable control is invaluable in the rational design of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental electronic effects is not merely academic; it is a prerequisite for the efficient synthesis of novel pharmaceuticals, organic semiconductors, and advanced polymers where methoxythiophenes serve as critical structural motifs.[9] The synergy between theoretical modeling and empirical validation outlined in this guide provides a robust and reliable framework for harnessing the full synthetic potential of these important heterocyclic compounds.
References
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Methoxythiophene and 3-Methoxythiophene for Researchers and Drug Development Professionals.
- Journal of King Saud University. (n.d.). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials.
- Uğurlu, G. (n.d.). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. Kafkas University.
- Modelli, A., et al. (n.d.). Substitution Effects on Electronic Structure of Thiophene.
- ACS Omega. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers.
- Sahu, S., & Panda, A. (n.d.). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers.
- SciELO. (n.d.). Theoretical investigation of the effect of conjugation of thiophene rings on the charge transport of thienocoronene derivatives.
- PubMed Central. (n.d.). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers.
- YouTube. (2021). 27.02 Resonance and Inductive Effects.
- MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- MDPI. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value.
- NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations.
- RSC Publishing. (n.d.). Use of the Hammett equation in substituted thiophenes.
- ResearchGate. (n.d.). Hammett Substituent Constants.
- DergiPark. (n.d.). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods.
- Unknown. (n.d.). Table 1: Hammett constants for some common substituents.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- PubMed. (2025). Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis.
- PubMed Central. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects.
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Introduction: A Profile of 5-Methoxythiophene-2-carbaldehyde
An In-depth Technical Guide to the Health and Safety of 5-Methoxythiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 35087-46-8; Molecular Formula: C₆H₆O₂S) is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development.[1] Its thiophene core is a key structural motif in numerous pharmaceuticals, while the aldehyde and methoxy functionalities provide versatile handles for synthetic elaboration. As with any novel or specialized chemical entity, a thorough and nuanced understanding of its health and safety profile is not merely a regulatory formality but a prerequisite for responsible innovation and the protection of laboratory personnel.
This guide moves beyond a simple recitation of hazard codes to provide a deeper, mechanistic understanding of the potential risks associated with this compound. By synthesizing data from safety data sheets, toxicological literature on analogous structures, and established principles of chemical reactivity, we aim to equip the research professional with the knowledge to conduct risk assessments and implement safe handling protocols grounded in scientific first principles.
Section 1: Toxicological Profile & Mechanistic Insights
The toxicological profile of this compound is best understood as a composite of the hazards associated with its two primary functional components: the thiophene ring and the aldehyde group.
Summary of GHS Classification
Globally Harmonized System (GHS) classifications consistently identify this compound as a hazardous substance requiring careful handling.[1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Data sourced from PubChem CID 15937389.[1] |
Mechanistic Basis of Toxicity
The Thiophene Core: A "Structural Alert" for Metabolic Activation
The thiophene ring is considered a "structural alert" in toxicology, primarily due to its potential for metabolic bioactivation by cytochrome P450 (CYP450) enzymes in the liver. This process can transform the relatively inert thiophene into highly reactive, electrophilic metabolites, such as S-oxides and epoxides. These reactive intermediates are capable of forming covalent adducts with cellular macromolecules, including DNA and proteins, which is a primary mechanism of drug-induced hepatotoxicity and potential genotoxicity.
Caption: Figure 1: Proposed Bioactivation of the Thiophene Ring
The Aldehyde Group: An Electrophilic Irritant
Independently, the aldehyde functional group is a well-documented source of irritant effects. Aldehydes are electrophilic compounds that can react with biological nucleophiles, particularly the primary amine groups on lysine residues and the thiol groups on cysteine residues within proteins.[2] This covalent modification can disrupt protein structure and function, leading to cellular stress, an inflammatory response, and the clinical signs of irritation in the skin, eyes, and respiratory tract.[3][4] This reactivity is the mechanistic underpinning for the H315, H319, and H335 hazard statements.
Acute Toxicity Insights
Section 2: Exposure Control and Personal Protection
Given the compound's physical form as a solid powder and its identified hazards, a multi-layered approach to exposure control is mandatory.
Engineering Controls: The First Line of Defense
The primary strategy for mitigating exposure to hazardous powders is the use of specialized engineering controls.
-
Weighing and Aliquoting: All handling of the solid compound, especially weighing, must be performed within a containment device. A chemical fume hood is a minimum requirement. However, for highly accurate measurements where air currents can affect balance stability, a ventilated balance enclosure or a powder weighing station that provides a gentle, horizontal airflow is the preferred solution.[6]
-
Experimental Set-up: All subsequent manipulations involving the compound, whether in solution or as a solid, should be conducted within a certified chemical fume hood to prevent inhalation of any dusts, aerosols, or vapors.
Caption: Figure 2: Hierarchy of Exposure Controls
Personal Protective Equipment (PPE)
PPE is essential but should never be used as a substitute for robust engineering controls.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear a flame-retardant laboratory coat. Handle the compound with chemically impermeable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination. Wash hands thoroughly after removing gloves.
-
Respiratory Protection: Under normal operating conditions where engineering controls are properly used, respiratory protection is not typically required. However, in the event of a spill or control failure, a respirator with an appropriate particulate and organic vapor cartridge may be necessary.
Section 3: Safe Handling, Storage, and Emergency Protocols
Handling and Storage
-
Handling: Avoid the formation and inhalation of dust.[7] Use non-sparking tools for transfers. Employ "wet" techniques (e.g., gently wetting the powder with a compatible solvent) where feasible to reduce dust generation.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability and safety, store in a dark place under an inert atmosphere at 2-8°C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9] The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
-
Spills: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect and place in a suitable, closed container for disposal.
Section 4: Field-Proven Insights: Experimental Protocol for Skin Irritation Assessment
To provide a self-validating system for assessing the skin irritation potential (H315), one can refer to established in vitro methodologies that avoid animal testing. The OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method is the authoritative standard.[7][10][11]
Principle of the OECD TG 439 Assay
This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[10][12] The test chemical is applied topically to the tissue. Irritant chemicals will damage the cells and reduce cell viability. This is measured quantitatively using a cell viability assay (e.g., MTT assay), where the reduction in mitochondrial activity corresponds to cell death.[11][12]
Abbreviated Experimental Workflow
-
Preparation: RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium.
-
Application of Test Substance: A precise amount of this compound (typically as a solid) is applied directly onto the surface of the RhE tissue. Negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run in parallel.
-
Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).
-
Post-Exposure Incubation: The test substance is washed off, and the tissues are incubated in fresh medium for a longer period (e.g., 42 hours) to allow for the full development of cytotoxic effects.
-
Viability Assessment: The tissues are transferred to a solution containing the MTT reagent. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Data Analysis: The formazan is extracted, and the optical density is measured. The percent viability of the test-chemical-treated tissue is calculated relative to the negative control.
Classification Criteria: If the mean cell viability is ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[11][12]
Caption: Figure 3: Workflow for OECD TG 439 Skin Irritation Test
Conclusion
This compound is a valuable research chemical whose hazards are well-defined and manageable through the consistent application of established safety protocols. Its toxicity profile is driven by the metabolic potential of the thiophene ring and the electrophilic reactivity of the aldehyde group. By understanding these mechanisms and employing the hierarchy of controls—prioritizing engineering solutions, supplemented by rigorous work practices and appropriate PPE—researchers can handle this compound with a high degree of safety and confidence.
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- Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439).
- SenzaGen. (n.d.). Skin irritation: OECD TG 439.
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Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 5-Methoxythiophene-2-carbaldehyde via Vilsmeier-Haack Formylation
Abstract
This guide provides a comprehensive, field-proven protocol for the synthesis of 5-methoxythiophene-2-carbaldehyde from 2-methoxythiophene. The Vilsmeier-Haack reaction is employed, a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety precautions. The intended audience includes researchers and process chemists in organic synthesis and drug development who require a robust and scalable method for producing this valuable heterocyclic building block.
Introduction and Scientific Context
This compound is a key synthetic intermediate in the development of pharmaceuticals, agrochemicals, and materials science. Its thiophene core, substituted with both an electron-donating methoxy group and a versatile aldehyde handle, makes it an ideal precursor for constructing more complex molecular architectures.
The Vilsmeier-Haack reaction stands as the premier method for this transformation.[4] It utilizes a pre-formed electrophilic iminium salt, the "Vilsmeier reagent," to introduce a formyl group onto an activated aromatic ring.[1][5] For 2-methoxythiophene, the powerful electron-donating nature of the methoxy group strongly activates the thiophene ring towards electrophilic substitution and directs the formylation regioselectively to the C5 position, yielding the desired product with high specificity. Kinetic studies have shown that for highly activated substrates like 2-methoxythiophene, the rate-determining step is the formation of the Vilsmeier reagent itself, not its subsequent attack on the thiophene ring.[6][7]
Reaction Mechanism: The Vilsmeier-Haack Pathway
The synthesis proceeds through a well-established two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). A subsequent rearrangement and loss of a phosphate-derived leaving group generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][5]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of 2-methoxythiophene attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C2 position directs this attack to the C5 position. A subsequent deprotonation restores the aromaticity of the thiophene ring, forming an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, this intermediate is readily hydrolyzed to yield the final product, this compound.[5]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Methoxythiophene | ≥98% | Sigma-Aldrich | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Must be anhydrous to prevent side reactions. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Crushed Ice | - | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic layer. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Ice-water bath.
-
Standard glassware for extraction and purification.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Step-by-Step Procedure
A. Vilsmeier Reagent Formation
-
In a clean, dry three-neck flask under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is highly exothermic.[8]
-
After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[9]
B. Formylation Reaction 5. Dissolve 2-methoxythiophene (1.0 equiv.) in anhydrous dichloromethane (DCM). 6. Add the 2-methoxythiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 8. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
C. Work-up and Purification 9. Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quenching step is exothermic and must be performed slowly in a fume hood.[8][9] 10. Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8. 11. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). 12. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). 13. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 14. Purify the crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford this compound as a solid.[10]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2-Methoxythiophene | 114.16 | 50 | 1.0 | 5.71 g |
| POCl₃ | 153.33 | 60 | 1.2 | 5.5 mL (9.19 g) |
| DMF | 73.09 | 150 | 3.0 | 11.6 mL (10.96 g) |
| DCM | 84.93 | - | - | ~50 mL |
| Expected Yield | 142.18 | - | - | ~70-85% |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Technical Insights and Safety Imperatives
Expertise & Causality: The "Why" Behind the Protocol
-
Anhydrous Conditions: The use of anhydrous solvents is paramount. Phosphorus oxychloride reacts violently and exothermically with water.[8] Any moisture will consume the POCl₃, reduce the yield of the Vilsmeier reagent, and generate hazardous byproducts.
-
Temperature Control: The formation of the Vilsmeier reagent is significantly exothermic. Uncontrolled addition of POCl₃ to DMF can lead to a thermal runaway.[11][12] Maintaining a low temperature (0-10 °C) ensures the reaction is controlled and minimizes the formation of side products. Similarly, the initial formylation step is also exothermic and requires cooling.
-
Order of Addition: Adding POCl₃ to DMF is the standard and safest procedure. An alternative, adding POCl₃ to a mixture of the substrate and DMF, can be used to avoid the accumulation of the thermally unstable Vilsmeier reagent, which can be a critical safety consideration for large-scale synthesis.[11][12]
-
Quenching on Ice: The reaction mixture contains unreacted POCl₃ and the reactive iminium salt. Pouring the mixture onto ice serves two purposes: it safely hydrolyzes the reactive species in a controlled manner and helps dissipate the heat generated during this process.[9]
Trustworthiness: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents.2. Incomplete reaction.3. Insufficient POCl₃. | 1. Use freshly opened anhydrous solvents or dry them appropriately.2. Extend reaction time and confirm completion by TLC.3. Use a slight excess (1.2 equiv.) of POCl₃. |
| Formation of Tar/Dark Color | Reaction temperature was too high during reagent addition or formylation. | Strictly maintain the temperature below 10 °C during additions. Ensure efficient stirring. |
| Difficult Purification | Presence of unreacted DMF or polymeric byproducts. | Ensure complete neutralization during workup. Wash the organic layer thoroughly with water to remove residual DMF. Use an appropriate eluent system for chromatography. |
Authoritative Grounding: Safety Precautions
The Vilsmeier-Haack reaction involves hazardous materials and requires strict adherence to safety protocols.[4][13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton for handling POCl₃).
-
Ventilation: Conduct the entire procedure in a certified chemical fume hood with good airflow.
-
Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Handle with extreme care and have a neutralizing agent (like sodium bicarbonate) readily available for spills.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. Avoid direct contact.
-
Waste Disposal: Quench all reactive waste carefully before disposal. Neutralize acidic aqueous waste. Dispose of all chemical waste in accordance with institutional and local environmental regulations.[13]
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Appearance: Solid.[10]
-
Molecular Formula: C₆H₆O₂S.[14]
-
Molecular Weight: 142.18 g/mol .[14]
-
¹H NMR (CDCl₃): Expect signals corresponding to the aldehyde proton (~9.7 ppm), the two thiophene ring protons, and the methoxy group protons (~3.9 ppm).
-
¹³C NMR (CDCl₃): Expect signals for the aldehyde carbonyl carbon (~182 ppm), the carbons of the thiophene ring, and the methoxy carbon.
References
- Alunni, S., Linda, P., Marino, G., Santini, S., & Savelli, G. (1972). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (14), 2070-2073. [Link]
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Rajput, A. P., & Rajput, S. S. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Scirp.org. (n.d.). Reference to Alunni et al., J. Chem. Soc., Perkin Trans. 2, 1972, 2070-2073.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- Wille, G., & Luyten, I. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 940-944. [Link]
- PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14618. [Link]
- Shiri, M., & Zolfigol, M. A. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its subsequent reactions. Journal of Chemical and Pharmaceutical Research, 5(7), 187-195. [Link]
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methoxythiophene
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[4][5][6] For researchers in medicinal chemistry and materials science, the formylation of thiophene derivatives is of particular interest. Thiophene-containing compounds exhibit a wide range of biological activities and are integral components of many pharmaceuticals.[7][8]
Specifically, 2-methoxythiophene is an excellent substrate for the Vilsmeier-Haack reaction due to the electron-donating nature of the methoxy group, which activates the thiophene ring towards electrophilic substitution. The resulting product, 5-methoxy-2-thiophenecarboxaldehyde, is a valuable synthetic intermediate for the preparation of more complex molecules with potential applications in drug discovery.[9][10] This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2-methoxythiophene, including the underlying mechanism, a detailed experimental protocol, and critical application notes for successful synthesis.
Reaction Mechanism: An In-depth Look
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the thiophene ring.[1][4][5]
Part 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly reactive chloroiminium ion, also known as the Vilsmeier reagent.[6][11][12] This reagent is the key electrophile in the formylation reaction.
Part 2: Electrophilic Aromatic Substitution
The electron-rich 2-methoxythiophene then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2][4] Due to the strong activating and directing effect of the methoxy group, the attack occurs preferentially at the C5 position of the thiophene ring. This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. The subsequent loss of a proton restores the aromaticity of the thiophene ring. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final product, 5-methoxy-2-thiophenecarboxaldehyde.[1][12]
A kinetic study on the formylation of thiophene derivatives has shown that for highly reactive substrates like 2-methoxythiophene, the rate-determining step can be the formation of the Vilsmeier reagent itself.[13]
Caption: Vilsmeier-Haack formylation of 2-methoxythiophene.
Experimental Protocol
This protocol details a laboratory-scale synthesis of 5-methoxy-2-thiophenecarboxaldehyde.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Methoxythiophene | C₅H₆OS | 114.17 | 10 | 1.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 | 3.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 11 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - |
| Brine | NaCl (aq) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
| Crushed Ice | H₂O | 18.02 | - | - |
Equipment
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Step-by-Step Procedure
1. Vilsmeier Reagent Formation:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 equiv.).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 equiv.) dropwise to the DMF via the dropping funnel. Caution: This reaction is exothermic and should be performed slowly to maintain the temperature below 10 °C.[14]
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent, which often appears as a pale yellow to orange solid or slurry.[15]
2. Formylation Reaction:
-
Dissolve 2-methoxythiophene (1.0 equiv.) in a minimal amount of anhydrous dichloromethane.
-
Add the 2-methoxythiophene solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.[14]
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[16]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to afford 5-methoxy-2-thiophenecarboxaldehyde as a yellow to brown liquid.[17]
Application Notes and Troubleshooting
Optimizing Reaction Conditions
-
Stoichiometry: While the protocol suggests 1.1 equivalents of POCl₃, the optimal amount may vary. An excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated byproducts.[17]
-
Temperature Control: Maintaining a low temperature during the formation of the Vilsmeier reagent and the initial formylation step is crucial to minimize side reactions and prevent the decomposition of the sensitive thiophene ring.[2][14]
-
Solvent: Dichloromethane is a common solvent, but in some cases, the reaction can be performed using an excess of DMF as both the reagent and solvent.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [18][19][20][21][22] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[18][21] In case of skin contact, wash immediately with copious amounts of water.[19]
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Ensure adequate cooling and slow, controlled addition of reagents.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues.
Conclusion
The Vilsmeier-Haack formylation of 2-methoxythiophene is a reliable and efficient method for the synthesis of 5-methoxy-2-thiophenecarboxaldehyde. By understanding the reaction mechanism, adhering to a detailed and carefully controlled experimental protocol, and being mindful of the potential challenges, researchers can successfully utilize this reaction to generate valuable intermediates for further synthetic transformations in drug development and materials science.
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Introduction: The Strategic Synthesis of Thiophene-Based α,β-Unsaturated Systems
An In-Depth Guide to the Knoevenagel Condensation with 5-Methoxythiophene-2-carbaldehyde: Protocols and Mechanistic Insights
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, celebrated for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[2][3] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are crucial intermediates in the production of pharmaceuticals, fine chemicals, and advanced functional polymers.[1][3][4]
Within the vast landscape of medicinal chemistry, thiophene derivatives hold a position of particular importance. They are recognized as "privileged scaffolds," structural motifs that appear in a multitude of biologically active molecules and approved drugs.[5][6][7] The subject of this guide, this compound, combines this valuable heterocyclic core with an electron-donating methoxy group. This substituent modulates the electronic properties of the thiophene ring, influencing the reactivity of the aldehyde and the characteristics of the final condensation products. This document provides a detailed exploration of the reaction mechanism, step-by-step experimental protocols, and expert insights for researchers leveraging this versatile building block in drug discovery and materials science.
Reaction Mechanism: A Tale of Two Pathways
The Knoevenagel condensation proceeds via a nucleophilic addition followed by a dehydration reaction.[2] The reaction is initiated by a base, which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[8][9] From here, the mechanism can follow two primary pathways, largely dependent on the nature of the amine catalyst used.
-
Direct Nucleophilic Attack (Enolate Pathway): The generated carbanion directly attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield a β-hydroxy compound (an aldol-type adduct). A final base-induced elimination of a water molecule affords the α,β-unsaturated product.[9]
-
Iminium Ion Catalysis (A More Realistic View with Amine Catalysts): When a secondary amine like piperidine is used as the catalyst, a more nuanced and efficient pathway is engaged. The amine first condenses with the aldehyde to form a highly electrophilic iminium ion.[10][11][12][13] The carbanion, formed from the active methylene compound, then attacks this activated iminium ion.[10][13] A subsequent series of steps regenerates the amine catalyst and eliminates a molecule of water to furnish the final product.[10][11][13] This iminium catalysis pathway often has a lower activation energy, explaining the high efficacy of catalysts like piperidine.[10][11]
Visualizing the Piperidine-Catalyzed Mechanism
The following diagram illustrates the key steps in the iminium ion-mediated Knoevenagel condensation.
Caption: Piperidine-catalyzed Knoevenagel condensation via the iminium ion pathway.
Data Presentation: Reaction Condition Matrix
The following table summarizes recommended starting conditions for the Knoevenagel condensation of this compound with various active methylene compounds, based on established protocols for analogous thiophene aldehydes.[3]
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) & Time | Expected Product | Typical Yield (%) |
| Malononitrile | Piperidine (10%) | Ethanol | RT, 1-3 h | 2-((5-Methoxythiophen-2-yl)methylene)malononitrile | 90-98% |
| Ethyl Cyanoacetate | Piperidine (10%) | Ethanol | Reflux, 2-6 h | Ethyl 2-cyano-3-(5-methoxythiophen-2-yl)acrylate | 85-95% |
| Malononitrile | DBU (1 drop) | None (Grind) | RT, 5-15 min | 2-((5-Methoxythiophen-2-yl)methylene)malononitrile | >95% |
| Cyanoacetic Acid | KOH (20%) | Water | 75°C (Microwave), 20 min | 2-Cyano-3-(5-methoxythiophen-2-yl)acrylic acid | >95% |
| Barbituric Acid | None | Water | Reflux, 2-4 h | 5-((5-Methoxythiophen-2-yl)methylene)pyrimidine-2,4,6-trione | 80-90% |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the synthesis of α,β-unsaturated compounds from this compound.
Visualizing the Experimental Workflow
Caption: Generalized experimental workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-((5-Methoxythiophen-2-yl)methylene)malononitrile
This protocol details a highly efficient, room-temperature synthesis using malononitrile.
-
Materials and Equipment:
-
This compound
-
Malononitrile
-
Piperidine (or Triethylamine)
-
Ethanol (Reagent Grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 10 mmol, 1.56 g) in ethanol (20-30 mL).
-
Add malononitrile (1.05 eq., e.g., 10.5 mmol, 0.69 g) to the solution and stir until fully dissolved.
-
To the stirring solution, add a catalytic amount of piperidine (0.1 eq., e.g., 1 mmol, 0.1 mL) dropwise.
-
Stir the reaction mixture at room temperature. A precipitate, the desired product, often begins to form within 30-60 minutes.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot is consumed (typically 1-3 hours).
-
Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain a crystalline solid. Further purification is often unnecessary due to the high purity of the precipitated product.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-methoxythiophen-2-yl)acrylate
This protocol is adapted for a less reactive methylene compound, ethyl cyanoacetate, which typically requires heating.
-
Materials and Equipment:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol (15-25 mL per 10 mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
-
Field-Proven Insights & Troubleshooting
-
Causality of Catalyst Choice: Weak bases like piperidine or triethylamine are optimal.[14] They are basic enough to deprotonate the active methylene compound but not so strong as to promote the self-condensation of the aldehyde, a common side reaction with stronger bases like NaOH or KOH.[2] For extremely fast and clean reactions, especially with malononitrile, a single drop of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under solvent-free conditions can be remarkably effective.[3][15]
-
Impact of the Methoxy Group: The electron-donating 5-methoxy group increases the electron density of the thiophene ring. While this can slightly decrease the intrinsic electrophilicity of the aldehyde carbonyl compared to an unsubstituted or nitro-substituted thiophene aldehyde, the overall reaction remains highly favorable, especially with highly reactive methylene compounds.[5] This electronic effect makes the resulting conjugated system valuable for applications in materials science, such as organic electronics.[6][16]
-
Troubleshooting Low Yields: If a reaction is sluggish or yields are low, particularly with less reactive methylene compounds, consider the following:
-
Increase Temperature: Moving from room temperature to reflux can significantly increase the reaction rate.
-
Alternative Catalyst: If piperidine is ineffective, a switch to DBU may provide better results.[15]
-
The Doebner Modification: When using a malonic acid derivative, conducting the reaction in pyridine can facilitate both condensation and decarboxylation in a single step, which can be a useful synthetic strategy.[2]
-
-
Purity and Work-up: The Knoevenagel condensation is often a very clean reaction. In many cases, the product is poorly soluble in the alcoholic solvent (especially upon cooling) and precipitates in high purity, making filtration the only necessary purification step.[3] This simplicity is a major advantage of the protocol.
References
- Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah.
- Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ResearchGate.
- Knoevenagel condensation mechanism and applications. (2023). Purechemistry.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025). YouTube.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). Semantic Scholar.
- Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Knoevenagel Condensation. (2021). J&K Scientific LLC.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions (RSC Publishing).
- A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (n.d.). MDPI.
- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications.
- Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. (n.d.). Diva-portal.org.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile. (n.d.). PMC - NIH.
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- Novel Methods of Knoevenagel Condensation. (2007). Banaras Hindu University.
- Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate.
- The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. (n.d.). ACS Publications.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). NIH.
- Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate.
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- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH.
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI.
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Using 5-Methoxythiophene-2-carbaldehyde in pharmaceutical intermediate synthesis
An Application Guide for the Strategic Use of 5-Methoxythiophene-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of the Thiophene Scaffold
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiophene ring is a privileged scaffold, prized for its unique electronic properties and its ability to act as a bioisostere for phenyl, furan, and other aromatic systems.[1][2] this compound emerges as a particularly valuable building block for medicinal chemists. Its structure combines the biologically significant thiophene nucleus with two highly versatile functional groups: a nucleophilically-activatable aldehyde at the 2-position and an electron-donating methoxy group at the 5-position. This arrangement not only influences the reactivity of the molecule but also provides a handle for modulating the pharmacokinetic properties of its derivatives.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the utility of this compound in constructing complex molecular architectures and providing field-tested protocols for its application.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 5-methoxy-2-thiophenecarboxaldehyde, 2-Formyl-5-methoxythiophene | [3] |
| CAS Number | 35087-46-8 | |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| Appearance | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Safety Pictogram | GHS07 (Exclamation Mark) |
Core Synthetic Applications in Pharmaceutical Development
The strategic placement of the aldehyde and methoxy groups makes this reagent a cornerstone for building diverse molecular libraries. Its applications primarily revolve around carbon-carbon bond formation and the construction of novel heterocyclic systems.
Knoevenagel Condensation: A Gateway to Bioactive Olefins
The Knoevenagel condensation is a fundamental reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[4] For this compound, this reaction is exceptionally efficient, yielding α,β-unsaturated products that are key intermediates for a variety of pharmaceutical agents, including calcium channel blockers and anticancer agents. The electron-donating methoxy group can stabilize the transition state, often leading to high yields under mild conditions.[5]
Mechanism Insight: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step yields the thermodynamically stable conjugated system.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Building Block for Kinase Inhibitors
The thiophene scaffold is a well-established core in the design of kinase inhibitors, which are crucial in oncology.[6] Derivatives of thiophene and benzothiophene have shown potent inhibitory activity against various kinases, including Clk1/4, Akt, and PI3K.[7][8][9] this compound serves as a key precursor for synthesizing thieno[2,3-d]pyrimidines and other fused heterocyclic systems that are known to bind to the ATP-binding pocket of kinases.[10]
The typical synthetic strategy involves an initial Knoevenagel condensation to install a cyanoacrylic acid or ester group, followed by cyclization with a guanidine-containing reagent to form the fused pyrimidine ring system.
Caption: Generalized workflow for kinase inhibitor synthesis.
Utility in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools in drug discovery for rapidly generating chemical diversity.[11] The aldehyde functionality of this compound makes it an ideal "A" component in numerous MCRs, such as the Gewald aminothiophene synthesis or the Hantzsch pyridine synthesis, enabling the one-pot construction of complex, drug-like molecules.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for key transformations.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize (E)-2-((5-methoxythiophen-2-yl)methylene)malononitrile, a versatile intermediate for heterocyclic synthesis.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq) or DBU (0.1 eq)[12]
-
Ethanol (as solvent)
-
Round-bottom flask, magnetic stirrer, condenser
-
TLC plates (silica gel)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.42 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.70 g, 10.5 mmol).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 mL, 1 mmol) to the mixture.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[13]
-
Work-up: Once the starting aldehyde is consumed, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted malononitrile.
-
Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.
Expected Outcome:
| Product Name | Yield Range | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| (E)-2-((5-methoxythiophen-2-yl)methylene)malononitrile | 85-95% | Yellow-Orange Solid | ~7.6 (s, 1H, vinyl-H), ~7.4 (d, 1H, thiophene-H), ~6.3 (d, 1H, thiophene-H), ~4.0 (s, 3H, -OCH₃) |
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
Objective: To synthesize a thiophene-based chalcone, a scaffold known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
Materials:
-
This compound (1.0 eq)
-
4-Methylacetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol and Water (solvent system)
-
Beaker, magnetic stirrer
Procedure:
-
Setup: In a 250 mL beaker, dissolve this compound (1.42 g, 10 mmol) and 4-methylacetophenone (1.34 g, 10 mmol) in 50 mL of ethanol.
-
Base Addition: Prepare a solution of NaOH (0.8 g, 20 mmol) in 10 mL of water. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. A precipitate usually begins to form within 30-60 minutes. Continue stirring for a total of 4-6 hours.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. If the product is oily, acidify the mixture with dilute HCl until it is neutral (pH ~7) to induce solidification.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallize from an appropriate solvent like ethanol to obtain the pure chalcone derivative.
Expected Outcome:
| Product Name | Yield Range | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| (E)-1-(4-methylphenyl)-3-(5-methoxythiophen-2-yl)prop-2-en-1-one | 75-90% | Pale Yellow Solid | ~8.0-7.2 (m, Ar-H and vinyl-H), ~6.2 (d, 1H, thiophene-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃) |
Conclusion
This compound is a high-value, versatile reagent for pharmaceutical intermediate synthesis. Its inherent reactivity, coupled with the proven biological significance of the thiophene scaffold, makes it an essential tool for medicinal chemists. The Knoevenagel and Claisen-Schmidt condensations are just two examples of its broad utility, providing rapid access to complex intermediates that are pivotal in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The robust and high-yielding nature of these protocols underscores its importance in constructing diverse chemical libraries for modern drug discovery programs.
References
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- Elhady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. PubMed.
- Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules.
- PubMed. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency.
- Guchhait, G., et al. (2016). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank.
- PubChem. (Date not available). This compound. National Center for Biotechnology Information.
- Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
- Patil, S. A., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.
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The Versatility of 5-Methoxythiophene-2-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged scaffold"[1]. Its unique electronic properties and ability to act as a bioisostere for a benzene ring, while offering distinct metabolic and solubility profiles, have cemented its importance in drug design[1][2]. The introduction of functional groups onto this five-membered heterocyclic ring provides a versatile platform for the synthesis of a diverse array of bioactive molecules[1]. 5-Methoxythiophene-2-carbaldehyde, in particular, has emerged as a crucial building block, offering two reactive sites for molecular elaboration: the aldehyde for the formation of imines, amines, and various heterocyclic systems, and the thiophene ring itself for carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations.
Core Applications in Drug Discovery
The strategic placement of the methoxy and carbaldehyde groups on the thiophene ring makes this compound a valuable precursor for a range of therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Kinase Inhibitors for Oncology
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention[3]. Thiophene-based compounds, particularly thienopyrimidines, have been extensively investigated as potent kinase inhibitors[4]. This compound serves as a key starting material for the synthesis of these thienopyrimidine scaffolds. The general synthetic approach involves the condensation of the aldehyde with a suitable amine-containing building block, followed by cyclization to form the fused heterocyclic system. The methoxy group can influence the electronic properties of the ring system and provide a handle for further derivatization, potentially enhancing binding affinity and selectivity for the target kinase. For instance, derivatives of 5-methoxybenzothiophene-2-carboxamides have been developed as inhibitors of Clk1/4 kinases, which are promising targets in cancer therapy[5].
Anticancer Agents
Beyond kinase inhibition, derivatives of thiophene-2-carbaldehyde have demonstrated broader anticancer activities[6]. These compounds can induce apoptosis and disrupt cellular processes essential for tumor growth. The aldehyde functionality allows for the synthesis of a wide range of Schiff bases, chalcones, and other heterocyclic compounds that have been shown to possess cytotoxic effects against various cancer cell lines. While specific studies on this compound are emerging, the established anticancer potential of analogous thiophene aldehydes provides a strong rationale for its exploration in this area.
Neuroprotective Agents for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need[7][8]. Research into neuroprotective agents has identified heterocyclic compounds as a promising avenue[7]. Thiophene derivatives have been investigated for their potential to mitigate neuronal damage through various mechanisms, including antioxidant and anti-inflammatory effects[8]. The structural features of this compound make it an attractive starting point for the synthesis of novel compounds with potential neuroprotective properties. For example, 5-phenyl-3-ureidothiophene-2-carboxamides have been discovered as protective agents for motor neurons derived from induced pluripotent stem cells of ALS patients[9].
Antimicrobial Agents
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents[10][11]. Thiophene derivatives have a long history of investigation for their antibacterial and antifungal activities[10][11][12][13][14]. The thiophene ring is a key component in several clinically used drugs[1]. This compound can be utilized to synthesize a variety of thiophene-based compounds with potential antimicrobial properties. The aldehyde group can be transformed into imines, hydrazones, and other functionalities known to contribute to antimicrobial activity.
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry is underpinned by its reactivity in a variety of organic transformations. The following sections provide detailed protocols for two of the most critical reactions: the Suzuki-Miyaura coupling for C-C bond formation and reductive amination for the introduction of nitrogen-containing moieties.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Thiophene Derivatives
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate[15][16]. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules. To utilize this compound in a Suzuki coupling, it must first be halogenated, typically at the 4- or 5-position if the starting material is not already substituted. Assuming a bromo-substituted derivative is available (e.g., 4-bromo-5-methoxythiophene-2-carbaldehyde), the following protocol can be applied.
Reaction Scheme:
A generalized Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-5-methoxythiophene-2-carbaldehyde
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-5-methoxythiophene-2-carbaldehyde (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aryl-5-methoxythiophene-2-carbaldehyde[17][18].
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures catalytic activity.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center[15].
-
Solvent System: The dioxane/water mixture is a common choice for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents.
-
Work-up: The aqueous work-up removes the inorganic salts, and the brine wash helps to remove any remaining water from the organic layer.
Protocol 2: Reductive Amination for the Synthesis of Thienylmethylamines
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones[19]. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is highly valuable in medicinal chemistry for introducing basic nitrogen atoms, which can improve the pharmacokinetic properties of a drug candidate.
Reaction Scheme:
A generalized reductive amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equivalents)
-
Solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane, DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent (DCM or DCE) in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the solvent (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol gradient) to yield the pure N-substituted-(5-methoxythiophen-2-yl)methanamine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides, allowing for efficient imine formation prior to reduction.
-
Solvent: DCM and DCE are common solvents for this reaction as they are relatively non-polar and aprotic, which favors imine formation.
-
Quenching: The addition of NaHCO₃ solution neutralizes any remaining acid and quenches the excess reducing agent.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆O₂S | [20] |
| Molecular Weight | 142.18 g/mol | [20][21] |
| CAS Number | 35087-46-8 | [20][21] |
| Appearance | Solid | [21] |
| Purity | ≥95% (typical) | [21] |
| Storage | 2-8°C, inert atmosphere, dark | [21] |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the synthesis of a wide range of complex molecules with diverse biological activities. From kinase inhibitors for oncology to neuroprotective and antimicrobial agents, the derivatives of this compound hold significant promise for the development of new therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery programs.
References
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- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
- Synthesis of Some Thienopyrimidine Deriv
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
- Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]
- This compound. PubChem. [Link]
- Discovery of 5-phenyl-3-ureidothiophene-2-carboxamides as protective agents for ALS patient iPSC-derived motor neurons. PubMed. [Link]
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). Research Explorer - The University of Manchester. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Carboxyfullerenes as neuroprotective agents. PubMed. [Link]
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
- Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
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- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
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5-Methoxythiophene-2-carbaldehyde: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
Introduction: The Strategic Importance of Substituted Thiophenes
Thiophene and its derivatives are foundational scaffolds in modern organic chemistry, recognized for their integral role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, imparts unique electronic properties and serves as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of functional groups onto the thiophene core provides chemists with versatile handles to construct complex molecular architectures. Among these, 5-methoxythiophene-2-carbaldehyde has emerged as a particularly valuable building block. The electron-donating methoxy group at the 5-position and the synthetically versatile aldehyde group at the 2-position create a unique chemical entity with tailored reactivity, enabling its use in a wide array of synthetic transformations. This application note provides an in-depth guide to the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols for its use in cornerstone organic reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₆O₂S | [2] |
| Molecular Weight | 142.18 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 35087-46-8 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Formyl-5-methoxythiophene, 5-methoxy-2-thiophenecarbaldehyde | [2] |
Safety Information: this compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 2-methoxythiophene. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
The electron-donating methoxy group on the thiophene ring activates the 5-position for electrophilic substitution, leading to the regioselective formation of the desired product.
Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxythiophene
This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Methoxythiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
To this mixture, add 2-methoxythiophene (1.0 equivalent) dropwise via the dropping funnel, again maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Carbon-Carbon Bond Forming Reactions
This compound is an excellent substrate for a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation and the Wittig reaction. These reactions are fundamental in organic synthesis for the creation of more complex molecular scaffolds.
The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[6] This reaction is widely used in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates.[6] The electron-rich nature of the 5-methoxythiophene ring influences the reactivity of the aldehyde, making it a suitable substrate for this transformation.
This protocol describes a solvent-free, environmentally friendly approach to the Knoevenagel condensation of this compound with malononitrile.[6]
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Mortar and pestle or a small reaction vial
-
Magnetic stirrer (optional)
Procedure:
-
In a mortar or a small vial, combine this compound (1.0 equivalent) and malononitrile (1.0 equivalent).
-
Add a catalytic amount of ammonium acetate (0.1-0.2 equivalents) or a single drop of DBU.
-
Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction is often exothermic and may solidify upon completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product can be washed with cold water and ethanol to remove the catalyst and any unreacted starting materials.
-
The crude product, 2-((5-methoxythiophen-2-yl)methylene)malononitrile, can be further purified by recrystallization if necessary.
Diagram: Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
The Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over stereochemistry. This compound readily undergoes the Wittig reaction to produce a variety of substituted styrenyl-type compounds.
This protocol details the in situ generation of the Wittig reagent from methyltriphenylphosphonium bromide and its subsequent reaction with this compound.[7]
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In-situ Generation of the Wittig Reagent:
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired alkene (2-methoxy-5-vinylthiophene) and triphenylphosphine oxide.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure product.
-
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable precursor in the development of novel pharmaceuticals and functional organic materials.
Pharmaceutical Applications: Synthesis of Olanzapine Analogues
Olanzapine is an atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.[8] The thieno[2,3-b][6][9]benzodiazepine core of olanzapine is a key structural feature. This compound can serve as a starting material for the synthesis of novel olanzapine analogues, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents with potentially improved pharmacological profiles.[9][10][11] The synthesis of these analogues often involves a multi-step sequence where the thiophene aldehyde is elaborated into the full heterocyclic core.
Diagram: Retrosynthetic Analysis of an Olanzapine Analogue
Caption: Retrosynthetic approach to olanzapine analogues.
Materials Science: Precursor for π-Conjugated Polymers
Thiophene-based polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. The polymerization of thiophene derivatives can lead to the formation of π-conjugated polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[12][13] this compound can be used as a monomer in the synthesis of such polymers. The aldehyde functionality can be either maintained in the final polymer for post-polymerization modification or transformed into other functional groups prior to polymerization to tune the electronic properties of the resulting material.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features, combined with its accessibility through well-established synthetic methods like the Vilsmeier-Haack reaction, make it an attractive starting material for a wide range of applications. The detailed protocols provided herein for its use in Knoevenagel condensations and Wittig reactions serve as a practical guide for researchers in academia and industry. The demonstrated potential of this compound in the synthesis of complex molecules for drug discovery and advanced materials underscores its significance as a key tool in the modern synthetic chemist's arsenal.
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- Ghotbi, Y., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances.
- Nikolakopoulos, A., et al. (2012).
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- Procopiou, P. A., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters.
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- BenchChem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde".
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
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- The Synthetic Reaction Portal. (n.d.). Wittig Reaction - Common Conditions.
- The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from The Royal Society of Chemistry website.
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- Organic Syntheses. (n.d.). methylenecyclohexane.
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- Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research.
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- Al-Bdiry, S. O., & Al-Masoudi, W. A. (2021).
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- da Silva, A. C. A., et al. (2023). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β. Journal of the Brazilian Chemical Society.
- Siddiqui, S., et al. (2022).
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Application Notes & Protocols: Strategic Derivatization of 5-Methoxythiophene-2-carbaldehyde for High-Throughput Biological Screening
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in hydrogen bonding via the sulfur atom, makes it a highly valuable motif in drug design.[4] The starting material, 5-Methoxythiophene-2-carbaldehyde , offers a strategic entry point for creating diverse chemical libraries. The aldehyde functional group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the 5-methoxy group, an electron-donating substituent, modulates the electronic properties of the thiophene ring, potentially influencing both reaction kinetics and the biological activity of the resulting derivatives.
This guide provides detailed protocols for three robust derivatization strategies—Schiff base formation, Claisen-Schmidt condensation to form chalcones, and Knoevenagel condensation—to generate libraries of novel compounds from this compound. Furthermore, it outlines standardized protocols for preliminary biological screening against common microbial and cancer cell line targets.
Core Derivatization Strategies
The aldehyde at the 2-position of the thiophene ring is the primary site for chemical modification. The electron-donating nature of the 5-methoxy group increases electron density in the ring, which can slightly deactivate the aldehyde towards nucleophilic attack compared to thiophenes with electron-withdrawing groups.[5] However, it remains a highly effective electrophile for the following transformations.
Synthesis of Schiff Bases (Imines)
The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental reaction for generating structural diversity.[6][7] These compounds are themselves biologically active and serve as intermediates for synthesizing more complex heterocyclic systems.[1][8]
This reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair. The subsequent dehydration step is the thermodynamic driving force for the reaction. Ethanol is a common solvent as it effectively dissolves the reactants and allows for easy removal of water, often by azeotropic distillation or through the use of a dehydrating agent.
Caption: Generalized workflow for Schiff base synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and a substituted primary amine (e.g., 4-chloroaniline, 1.0 eq) in absolute ethanol (20-30 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of crushed ice with stirring.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with copious cold water until the filtrate is neutral. Dry the crude product.
-
Final Purification: Recrystallize the dried solid from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the imine bond is confirmed by the disappearance of the aldehyde C-H stretch and the appearance of a C=N stretch in the IR spectrum (around 1625 cm⁻¹).[9]
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] They are synthesized via a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone, known as the Claisen-Schmidt condensation.[11]
The reaction proceeds by the formation of an enolate from the acetophenone using a strong base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone (chalcone).
Caption: Generalized workflow for chalcone synthesis.
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol (25 mL) in a 100 mL flask with magnetic stirring.
-
Catalysis: Cool the flask in an ice bath. Slowly add an aqueous solution of 20-40% NaOH or KOH (e.g., 10 mL) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours. The formation of a solid precipitate often indicates product formation. Monitor by TLC.[10]
-
Isolation: Pour the reaction mixture into a beaker of crushed ice (200 g). Acidify the mixture by slowly adding dilute HCl until the pH is acidic, causing the chalcone to precipitate fully.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and air dry.
-
Final Purification: Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain a pure crystalline solid.[13]
-
Characterization: Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry.
Knoevenagel Condensation
The Knoevenagel condensation is a highly efficient C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine.[5][14] This reaction creates α,β-unsaturated products that are valuable intermediates and possess biological activity.[15]
The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile attacks the aldehyde's carbonyl carbon. The subsequent intermediate undergoes dehydration to yield the final condensed product. The electron-rich nature of the 5-methoxythiophene ring may slightly slow the initial nucleophilic attack compared to electron-poor aldehydes, but the reaction is generally high-yielding.[3][14]
Caption: Generalized workflow for Knoevenagel condensation.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15 mL).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion within 1-2 hours. Gentle heating to reflux can be applied if the reaction is slow, as monitored by TLC.
-
Isolation: Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry. If a solid does not form, the solvent can be removed under reduced pressure, and the residue purified by column chromatography (Silica gel, Hexane:Ethyl Acetate).
Protocols for Biological Assays
The synthesized derivatives should be screened for biological activity to identify lead compounds. Below are standard, high-throughput adaptable protocols for antimicrobial and anticancer screening.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16]
-
Compound Preparation: Prepare stock solutions of each derivative in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Create serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as per Clinical and Laboratory Standards Institute (CLSI) guidelines (e.g., ~5 x 10⁵ CFU/mL for bacteria).[13]
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Controls: Include a positive control (a known antibiotic like Ampicillin or Ciprofloxacin), a negative control (inoculum with DMSO, no compound), and a sterility control (broth only).[13]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[13]
-
MIC Determination: The MIC is the lowest compound concentration where no visible growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Anticancer Activity Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13]
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO and diluted in cell culture medium) and incubate for 48-72 hours.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
Systematic recording of experimental data is crucial for structure-activity relationship (SAR) analysis.
Table 1: Synthesis Data for this compound Derivatives
| Compound ID | Reaction Type | R-Group / Second Reactant | Solvent | Catalyst | Time (h) | Yield (%) | M.p. (°C) |
| SM-SB-01 | Schiff Base | 4-Chloroaniline | Ethanol | Acetic Acid | 4 | 85 | 112-114 |
| SM-CH-01 | Chalcone | 4-Methylacetophenone | Ethanol | 40% NaOH | 12 | 78 | 95-97 |
| SM-KN-01 | Knoevenagel | Malononitrile | Ethanol | Piperidine | 1.5 | 92 | 130-132 |
| Add new | entries here |
Note: Data presented are hypothetical examples for illustrative purposes. Actual results will vary.
Table 2: Biological Activity Screening Results
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 |
| SM-SB-01 | 64 | 128 | >100 | >100 |
| SM-CH-01 | 16 | 32 | 45.2 | 58.1 |
| SM-KN-01 | 32 | 64 | 78.5 | 89.3 |
| Ciprofloxacin | 1 | 0.5 | N/A | N/A |
| Doxorubicin | N/A | N/A | 0.8 | 1.2 |
Note: Data presented are hypothetical examples for illustrative purposes.
Conclusion
This compound is an excellent and versatile starting material for generating diverse libraries of compounds for biological screening. The protocols detailed herein for the synthesis of Schiff bases, chalcones, and Knoevenagel condensation products are robust, scalable, and adaptable for a wide range of reactants. By systematically synthesizing and screening these derivatives, researchers can efficiently explore the chemical space around the thiophene scaffold to identify novel hits for drug discovery programs.
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Application Note: A Validated Protocol for the Chemoselective Reduction of 5-Methoxythiophene-2-carbaldehyde
Introduction and Significance
5-Methoxythiophene-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2] Its reduction to the corresponding primary alcohol, (5-methoxythiophen-2-yl)methanol, furnishes a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[3] The aldehyde-to-alcohol transformation is a fundamental reaction in organic synthesis; however, achieving high yield and purity requires a carefully controlled and well-understood protocol.
This application note provides a comprehensive, field-tested procedure for the reduction of this compound. Moving beyond a simple list of steps, this guide elucidates the causal reasoning behind each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The protocol emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, chosen for its operational simplicity and safety profile compared to more aggressive hydrides like lithium aluminum hydride (LiAlH₄).[4][5]
Part 1: The Chemistry - Principle and Mechanistic Insight
The core of this procedure is the chemoselective reduction of an aromatic aldehyde to a primary alcohol.
Choice of Reagent: Sodium Borohydride (NaBH₄)
Sodium borohydride is the reagent of choice for this transformation due to its excellent functional group tolerance.[5] It readily reduces aldehydes and ketones but, under standard conditions, does not affect more robust functional groups like esters, amides, or carboxylic acids.[5][6] This selectivity is paramount when working with multifunctional molecules. Furthermore, NaBH₄ is stable in protic solvents such as methanol and ethanol, making it significantly easier and safer to handle than reagents like LiAlH₄, which react violently with such solvents.[4]
The Reaction Mechanism
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The reaction is typically performed in a protic solvent like methanol, which participates in the mechanism by protonating the oxygen of the carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon.[7] A single molecule of NaBH₄ can, in theory, reduce four molecules of the aldehyde.[4][8] The reaction is concluded with an aqueous workup, which protonates the intermediate borate ester to yield the final alcohol product, (5-methoxythiophen-2-yl)methanol.
Part 2: Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 10 mmol.
2.1 Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (95%+) | 100 mL Round-bottom flask |
| Sodium borohydride (NaBH₄, 98%+) | Magnetic stirrer and stir bar |
| Anhydrous Methanol (MeOH) | Ice/water bath |
| Dichloromethane (DCM) | Separatory funnel (250 mL) |
| Deionized Water (H₂O) | Rotary evaporator |
| Brine (Saturated NaCl solution) | Thin Layer Chromatography (TLC) plates (silica) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for filtration |
| 1 M Hydrochloric Acid (HCl) | Column chromatography setup |
| Silica Gel (for chromatography) | Standard Personal Protective Equipment (PPE) |
| Solvents for chromatography (Hexanes, Ethyl Acetate) |
2.2 Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.42 g, 10.0 mmol) in anhydrous methanol (30 mL). Stir until all solid has dissolved.
-
Causality: Complete dissolution is critical for a homogeneous reaction, ensuring all substrate molecules are accessible to the reducing agent for a smooth and complete conversion.
-
-
Controlling Exothermicity: Place the flask in an ice/water bath and cool the solution to 0 °C.
-
Causality: The initial reaction between NaBH₄ and the aldehyde is exothermic. Cooling the mixture prevents a rapid temperature increase, which could lead to side reactions and reduce the overall yield and purity of the product.[4]
-
-
Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) to the solution in small portions over 5-10 minutes.
-
Causality: Portion-wise addition allows for better control over the reaction rate and internal temperature. A slight excess (1.1 equivalents) of NaBH₄ ensures that the starting material is fully consumed.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours.
-
Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a 3:1 Hexanes:Ethyl Acetate solvent system. The reaction is complete when the spot corresponding to the starting aldehyde (visualized under UV light) has completely disappeared.
-
-
Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (approx. 15 mL) dropwise to quench the excess NaBH₄. Continue adding until gas evolution (H₂) ceases and the solution is slightly acidic (pH ~5-6).
-
Causality & Safety: This step neutralizes any unreacted borohydride, which would otherwise complicate the extraction. The addition must be slow as the reaction is exothermic and produces flammable hydrogen gas.
-
-
Solvent Removal: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Workup & Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add deionized water (30 mL) and extract the product with dichloromethane (3 x 40 mL).
-
Causality: This liquid-liquid extraction separates the desired organic product from inorganic salts (like sodium chloride and borates) and other water-soluble impurities. Repeating the extraction three times maximizes the recovery of the product from the aqueous phase.
-
-
Washing the Organic Phase: Combine the organic layers and wash sequentially with deionized water (50 mL) and then brine (50 mL).
-
Causality: The water wash removes any remaining water-soluble impurities. The subsequent brine wash removes the majority of the dissolved water from the organic layer, making the final drying step more efficient.[4]
-
-
Drying and Concentration: Dry the dichloromethane layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of fresh DCM. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford (5-methoxythiophen-2-yl)methanol as a pure compound.
-
Causality: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired alcohol from any unreacted starting material or minor byproducts.
-
Part 3: Data, Characterization, and Workflow Visualization
3.1 Summary of Reaction Parameters
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | 1.0 equivalent |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.1 equivalents |
| Solvent | Anhydrous Methanol | Protic solvent, dissolves reactants |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows completion |
| Reaction Time | 1-2 hours | Sufficient for complete conversion (TLC monitored) |
| Workup | Acidic Quench, DCM Extraction | Neutralizes excess reagent, isolates product |
| Purification | Silica Gel Chromatography | Ensures high purity of the final product |
| Expected Yield | 85-95% | Based on typical outcomes for this reaction type |
3.2 Expected Product Characterization
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.85 (d, 1H, thiophene-H), ~6.15 (d, 1H, thiophene-H), ~4.75 (s, 2H, -CH₂OH), ~3.85 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~165.0, ~145.0, ~124.0, ~105.0 (thiophene carbons), ~60.0 (-CH₂OH), ~59.5 (-OCH₃).
-
IR (ATR, cm⁻¹): ~3350 (broad, O-H stretch), ~2950, 2840 (C-H stretch), disappearance of the strong aldehyde C=O stretch from ~1665 cm⁻¹.
-
Mass Spectrometry (EI): M⁺ at m/z = 144.03, corresponding to the molecular formula C₆H₈O₂S.
3.3 Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
References
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Large-Scale Synthesis of 5-methoxy-2-thiophenecarbaldehyde: A Comprehensive Guide for Industrial and Research Applications
Introduction
5-methoxy-2-thiophenecarbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its thiophene core, substituted with a methoxy group and a reactive aldehyde, provides a versatile scaffold for the construction of complex molecular architectures. The growing demand for this key building block necessitates robust, scalable, and economically viable synthetic protocols. This guide provides an in-depth exploration of the large-scale synthesis of 5-methoxy-2-thiophenecarbaldehyde, with a primary focus on the industrially favored Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed and scalable protocol, and discuss critical aspects of safety, purification, and characterization. Furthermore, alternative synthetic strategies will be evaluated for their applicability in a large-scale setting.
Comparative Analysis of Synthetic Methodologies
Several methods can be employed for the formylation of 2-methoxythiophene. The selection of an appropriate synthetic route on a large scale is contingent upon factors such as reagent cost and availability, reaction efficiency, safety, and waste management.
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | 2-methoxythiophene, POCl₃, DMF | Good to Excellent | Well-established, reliable, uses common industrial reagents.[1] | Exothermic reaction requiring stringent temperature control, use of hazardous POCl₃.[1] |
| Phosgene-based Formylation | 2-methoxythiophene, Phosgene (or triphosgene), DMF | High | Often provides high yields and selectivity.[2] | Involves the use of extremely toxic phosgene or its surrogates, necessitating specialized handling and safety infrastructure.[2] |
| Organolithium Route | 2-methoxythiophene, n-BuLi, DMF | Variable | Can offer high regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging and costly to implement on a large scale. The use of pyrophoric n-BuLi also presents significant safety hazards. |
For the purpose of this guide, we will focus on the Vilsmeier-Haack reaction, as it represents the most balanced approach for large-scale production in terms of efficiency, cost, and established industrial practice.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, commonly referred to as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4]
The electron-donating methoxy group on the thiophene ring activates it towards electrophilic substitution, directing the formylation predominantly to the C5 position. The reaction mechanism can be summarized in the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.
-
Electrophilic Attack: The electron-rich 2-methoxythiophene attacks the Vilsmeier reagent.
-
Aromatization: The resulting intermediate loses a proton to regain aromaticity.
-
Hydrolysis: The iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, 5-methoxy-2-thiophenecarbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of 5-methoxy-2-thiophenecarbaldehyde on a multi-kilogram scale. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system by personnel trained in handling hazardous chemicals.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | CAS Number | Hazard Information |
| 2-Methoxythiophene | 114.17 | 16839-97-7 | Flammable liquid and vapor. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10025-87-3 | Causes severe skin burns and eye damage, toxic if inhaled.[5] |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Flammable liquid and vapor, harmful if inhaled or in contact with skin, may damage fertility or the unborn child. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Suspected of causing cancer. |
| Sodium Acetate | 82.03 | 127-09-3 | - |
| Crushed Ice/Water | 18.02 | 7732-18-5 | - |
Experimental Procedure
Caption: Workflow for the large-scale synthesis.
Step 1: Vilsmeier Reagent Formation
-
In a dry, inerted (e.g., nitrogen atmosphere) glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge anhydrous N,N-dimethylformamide (3.0 equivalents).
-
Cool the DMF to 0-5 °C using a suitable cooling bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. This addition is highly exothermic.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Formylation of 2-Methoxythiophene
-
To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1.0 equivalent) in an equal volume of anhydrous dichloromethane (DCM) dropwise, maintaining the internal temperature between 10-20 °C.[1]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
Step 4: Quenching and Work-up
-
In a separate, larger vessel equipped with a robust stirrer, prepare a large excess of crushed ice and water.
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and should be performed with caution.[1]
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution until the pH is between 6-7.[6]
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with DCM to ensure complete extraction of the product.[1]
Step 5: Isolation and Purification
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-methoxy-2-thiophenecarbaldehyde can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For large-scale operations, fractional distillation under reduced pressure is often the more practical and economical method.
Safety Considerations for Large-Scale Synthesis
The Vilsmeier-Haack reaction presents several thermal hazards that must be carefully managed, especially on a large scale.[6][7][8]
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Adequate cooling capacity and controlled addition rates are crucial to prevent thermal runaways.[7]
-
Hazardous Reagents:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water. All transfers and additions should be carried out in a closed system. Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[5]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and should be handled with care, ensuring minimal inhalation and skin contact.
-
-
Waste Disposal: The aqueous waste will be acidic and contain phosphates. It must be neutralized and disposed of in accordance with local environmental regulations.
Characterization of 5-methoxy-2-thiophenecarbaldehyde
Thorough characterization of the final product is essential to ensure it meets the required purity specifications for its intended use.
| Technique | Expected Data |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9.7-9.8 ppm), the two thiophene ring protons (as doublets), and the methoxy group protons (as a singlet around 3.9 ppm). |
| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon (around 182 ppm), signals for the thiophene ring carbons, and a signal for the methoxy carbon. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aldehyde. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (142.18 g/mol ).[9] |
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction; decomposition of product during work-up. | Monitor the reaction to completion; ensure the quenching and neutralization steps are performed at low temperatures. |
| Formation of Byproducts | Di-formylation or side reactions due to high temperatures. | Maintain strict temperature control throughout the reaction; consider adding the Vilsmeier reagent to the substrate solution to avoid localized high concentrations. |
| Purification Difficulties | Presence of closely related impurities. | Optimize the distillation conditions (pressure and temperature) or explore different recrystallization solvent systems. |
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is a mainstay, other formylation methods can be considered, particularly if substrate sensitivity is a concern or if alternative reagents are more readily available.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄ or SnCl₄). It can be effective but often requires cryogenic conditions and the use of corrosive Lewis acids.
-
Duff Reaction: This involves the formylation of activated aromatic compounds with hexamethylenetetramine in the presence of an acid. It is generally lower yielding for thiophenes compared to the Vilsmeier-Haack reaction.
Conclusion
The large-scale synthesis of 5-methoxy-2-thiophenecarbaldehyde is most effectively and economically achieved via the Vilsmeier-Haack reaction. Careful control of reaction parameters, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe manufacturing process. The detailed protocol and supporting information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement and optimize the production of this valuable synthetic intermediate.
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The Synthetic Utility of 5-Methoxythiophene-2-carbaldehyde in the Genesis of Novel Heterocycles: Application Notes and Protocols
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
5-Methoxythiophene-2-carbaldehyde has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of novel heterocyclic scaffolds. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the reactive aldehyde functionality on the thiophene ring, make it an ideal precursor for a multitude of cyclization strategies. This comprehensive guide provides in-depth application notes and detailed experimental protocols for the synthesis of various heterocycles, including pyrimidines, Schiff bases, and their metal complexes, starting from this compound. The methodologies discussed herein are grounded in established chemical principles and are designed to be both efficient and reproducible, offering researchers a practical toolkit for the exploration of new chemical entities with potential therapeutic applications.
Introduction: The Strategic Advantage of this compound
The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2] The introduction of a methoxy group at the 5-position significantly influences the reactivity of the thiophene ring, enhancing its electron density and directing subsequent chemical transformations. The aldehyde at the 2-position serves as a versatile handle for a wide range of chemical reactions, including condensations, multicomponent reactions, and cyclizations. This unique combination of functional groups in this compound (CAS No: 35087-46-8) allows for the streamlined synthesis of complex heterocyclic systems, which are often pursued for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
I. Synthesis of Thiophene-Bearing Pyrimidines via Chalcone Intermediates
A prominent application of this compound is in the synthesis of pyrimidine derivatives, a class of heterocycles with a broad spectrum of pharmacological activities.[7][8] The most common route involves a two-step process: the initial formation of a chalcone intermediate followed by its cyclization to the pyrimidine ring.
A. The Claisen-Schmidt Condensation: A Gateway to Chalcones
The cornerstone of this synthetic pathway is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (this compound) and a ketone (typically an acetophenone derivative).[3][9][10] This reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, known as a chalcone.[11]
Causality Behind Experimental Choices:
-
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed in aqueous or alcoholic solutions. The strength of the base is crucial for the efficient deprotonation of the ketone to form the reactive enolate.
-
Solvent: Ethanol or methanol are typical solvents as they readily dissolve the reactants and the base catalyst.
-
Temperature: The reaction is often carried out at room temperature to minimize side reactions.
Logical Workflow for Chalcone Synthesis
Caption: Workflow for Claisen-Schmidt Condensation.
B. Protocol for the Synthesis of a Chalcone Intermediate
Materials:
-
This compound
-
Substituted Acetophenone
-
Ethanol
-
Sodium Hydroxide (20% aqueous solution)
-
Dilute Hydrochloric Acid
-
Crushed Ice
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in a minimal amount of ethanol.
-
With continuous stirring at room temperature, slowly add a 20% aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide, which will precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize it from ethanol to obtain the purified chalcone.[3]
C. Cyclization to Pyrimidine Derivatives
The synthesized chalcones serve as versatile precursors for the construction of various nitrogen-containing heterocycles, most notably pyrimidines.[3] This is typically achieved by reacting the chalcone with urea, thiourea, or guanidine hydrochloride in the presence of a base.[7][12]
Mechanism of Pyrimidine Formation
Caption: General mechanism for pyrimidine synthesis from chalcones.
D. Protocol for the Synthesis of a Thiophene-Bearing Pyrimidine
Materials:
-
Synthesized Chalcone
-
Urea (or Thiourea/Guanidine Hydrochloride)
-
Ethanol
-
Potassium Hydroxide (40% aqueous solution)
-
Dilute Hydrochloric Acid
-
Crushed Ice
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol.[13]
-
Slowly add a 40% aqueous solution of potassium hydroxide with constant stirring.[13]
-
Reflux the reaction mixture for 4-10 hours, monitoring the reaction by TLC.[7][13]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.[13]
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the pyrimidine derivative.[13]
-
Filter the solid, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the purified pyrimidine derivative.[7][13]
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Acetophenone | 1-(5-Methoxythiophen-2-yl)-3-phenylprop-2-en-1-one | EtOH, NaOH, RT, 3h | High | [3] |
| Chalcone | Urea | 4-(5-Methoxythiophen-2-yl)-6-phenylpyrimidin-2(1H)-one | EtOH, KOH, Reflux, 4h | Good | [13] |
| Chalcone | Guanidine HCl | 2-Amino-4-(5-methoxythiophen-2-yl)-6-phenylpyrimidine | EtOH, KOH, Reflux, 10h | Good | [7] |
II. Synthesis of Schiff Bases and their Metal Complexes
Another significant application of this compound is in the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine. These compounds and their metal complexes are of great interest due to their diverse biological activities and applications in catalysis.[14][15]
A. Formation of Schiff Bases
The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine, often an amino-substituted heterocyclic compound like 2-aminobenzimidazole.[14]
B. Protocol for the Synthesis of a Schiff Base
Materials:
-
This compound
-
2-Aminobenzimidazole
-
Methanol
-
Reflux apparatus
Procedure:
-
Dissolve equimolar amounts of this compound and 2-aminobenzimidazole in methanol in a round-bottom flask.
-
Reflux the mixture for approximately 6 hours at 60°C.
-
Cool the reaction mixture to room temperature.
-
The precipitated Schiff base can be collected by filtration, washed with a small amount of cold methanol, and dried.
C. Synthesis of Metal Complexes of Schiff Bases
The synthesized Schiff bases can act as ligands to form coordination complexes with various metal ions such as Cu(II) and Zn(II). These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[14]
D. Protocol for the Synthesis of a Schiff Base Metal Complex
Materials:
-
Synthesized Schiff Base
-
Metal(II) chloride (e.g., CuCl₂, ZnCl₂)
-
Methanol
-
Reflux apparatus
Procedure:
-
Prepare a hot methanolic solution of the Schiff base ligand.
-
In a separate flask, prepare a methanolic solution of the metal(II) chloride.
-
Add the metal salt solution to the hot ligand solution in a 1:2 molar ratio (metal:ligand).
-
Reflux the resulting mixture for 6 hours at 60°C.[14]
-
Upon cooling, the metal complex will precipitate.
-
Collect the complex by filtration, wash with methanol, and dry.
III. Multi-Component Reactions for the Synthesis of Complex Heterocycles
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants.[16][17] this compound is an excellent substrate for MCRs, leading to the rapid construction of complex heterocyclic frameworks.
An example is the one-pot, five-component synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones, which has been reported to yield compounds with potential antimicrobial activity.[16] While a specific protocol using this compound was not detailed in the provided search results, the general methodology can be adapted.
General MCR Workflow
Caption: A generalized multi-component reaction workflow.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocycles. The protocols and application notes provided in this guide demonstrate its utility in constructing pyrimidines, Schiff bases, and complex polycyclic systems through well-established synthetic methodologies like the Claisen-Schmidt condensation and multi-component reactions. The ease of synthesis and the potential for diverse biological activities of the resulting heterocyclic compounds make this compound an indispensable tool for researchers in medicinal chemistry and drug discovery. The continued exploration of its synthetic potential is expected to yield new chemical entities with significant therapeutic promise.
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- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Antimicrobial activities of heterocycles derived from thienylchalcones. (2015). Journal of King Saud University - Science.
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025). BenchChem.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
- Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. (2018).
- Antimicrobial activities of heterocycles derived from thienylchalcones. (2014). Journal of King Saud University - Science.
- Synthesis of biologically active chalcon analogues via claisen-schmidt condens
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis, spectral characterization and antioxidant activity studies of a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its Cd(II), Cu(II), Ni(II) and Zn(II) complexes. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. (n.d.). IJCRT.org.
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). SciSpace.
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
- Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.).
- Antimicrobial activities of heterocycles derived from thienylchalcones. (2014).
- New five-membered ring heterocyclic compounds with antibacterial and antifungal activity. (2022).
- Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. (n.d.). BenchChem.
- Synthesis of various thieno[3,2‐c]pyran‐2‐ones. (2025).
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. (n.d.).
- Synthesis and characterization of cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Serbian Chemical Society.
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. (2025). ChemistrySelect.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). Journal of Medicinal Chemistry.
- Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][3][14]dioxol-5-yl) Acrylic Acid. (n.d.). Journal of Medicinal and Chemical Sciences.
- MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
- Regioselective Multi-Component Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. (2012).
- Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. (n.d.).
- This compound | 35087-46-8. (n.d.). Sigma-Aldrich.
- and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI.
- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). Molecules.
- Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI.
- troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis. (2025). BenchChem.
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.).
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Application Note: Synthesis of Biologically Relevant Scaffolds via Knoevenagel Condensation of 5-Methoxythiophene-2-carbaldehyde with Active Methylene Compounds
Introduction
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for forming carbon-carbon bonds.[1][2] It involves the base-catalyzed reaction of an aldehyde or ketone with a compound possessing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR).[3] The resulting α,β-unsaturated products are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[4]
Thiophene-containing molecules are recognized as "privileged scaffolds" in drug discovery, present in a multitude of approved drugs, owing to the bioisosteric relationship of the thiophene ring with a phenyl ring and its unique electronic properties.[5] The starting material, 5-Methoxythiophene-2-carbaldehyde, combines this important heterocyclic core with an electron-donating methoxy group, which modulates the reactivity of the aldehyde and the properties of the final product. This guide provides a detailed exploration of its reaction with various active methylene compounds, offering mechanistic insights and field-tested protocols for researchers in organic synthesis and medicinal chemistry.[6][7]
Reaction Mechanism: The "Why" Behind the Synthesis
The Knoevenagel condensation proceeds through a sequence of reversible steps, catalyzed by a base (commonly a primary or secondary amine like piperidine, or a stronger non-nucleophilic base like DBU).[4][8] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.
-
Deprotonation & Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound, which is highly acidic due to the stabilizing effect of the adjacent electron-withdrawing groups (Z¹ and Z²). This generates a resonance-stabilized carbanion or enolate.[1]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate (an aldol-type adduct).[3]
-
Dehydration: This intermediate is then protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy compound. Under the reaction conditions, this alcohol readily undergoes elimination (dehydration) to yield the final, thermodynamically stable α,β-unsaturated product.[9]
The choice of catalyst is crucial. A weak base like piperidine is often sufficient and is a classic choice.[4] For less reactive substrates or to accelerate the reaction, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[8]
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Data Presentation: Reaction Conditions & Expected Yields
The following table summarizes typical conditions for the Knoevenagel condensation of this compound with various active methylene compounds. These serve as a starting point for optimization.
| Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature | Time | Typical Yield (%) |
| Malononitrile | Piperidine (10) | Ethanol | Reflux | 1-3 h | >90 |
| Ethyl Cyanoacetate | Piperidine (10) | Ethanol | Reflux | 2-6 h | 85-95 |
| Diethyl Malonate | Sodium Ethoxide (1.1 eq) | Ethanol | Reflux | 8-12 h | 70-80 |
| Barbituric Acid | None / Acetic Acid | Water / Ethanol | Reflux | 2-4 h | >90 |
| 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Ammonium Acetate (20) | Toluene | Reflux | 1-2 h | >95 |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating reaction monitoring and purification steps. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: Generalized experimental workflow for Knoevenagel condensation.
Protocol 1: Synthesis of 2-((5-methoxythiophen-2-yl)methylene)malononitrile
-
Rationale: This protocol utilizes piperidine, a mild and effective base, for the condensation with highly reactive malononitrile. The reaction is typically fast and high-yielding.[4]
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in absolute ethanol (approx. 15 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution using a micropipette.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the purified 2-((5-methoxythiophen-2-yl)methylene)malononitrile, which is often obtained in high purity.[4] If needed, further purification can be achieved by recrystallization from ethanol.
-
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(5-methoxythiophen-2-yl)acrylate
-
Rationale: Ethyl cyanoacetate is slightly less reactive than malononitrile, requiring similar conditions but potentially longer reaction times. The (E)-isomer is the thermodynamically favored product.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
-
Add piperidine (0.1 eq) to the solution.
-
Heat the mixture to reflux and monitor by TLC. The reaction may take 2-6 hours to complete.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool in an ice bath and filter.
-
Recrystallize the crude product from ethanol to yield pure (E)-ethyl 2-cyano-3-(5-methoxythiophen-2-yl)acrylate.
-
Protocol 3: Synthesis of 5-((5-methoxythiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
-
Rationale: Barbituric acid is a cyclic active methylene compound. This reaction can often be performed in water or a water/ethanol mixture, representing a greener synthetic approach.[5]
-
Materials:
-
This compound (1.0 eq)
-
Barbituric acid (1.0 eq)
-
Deionized water and/or Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and barbituric acid (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Heat the suspension to reflux. Often, no external catalyst is required for this reaction in polar, protic solvents.
-
Maintain reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the final compound.
-
Applications in Drug Development
The α,β-unsaturated carbonyl and cyano groups in the Knoevenagel products are versatile chemical handles. They are Michael acceptors, capable of reacting with nucleophilic residues in biological targets, which can lead to potent and sometimes irreversible enzyme inhibition.[5] Many Knoevenagel condensation products have been investigated as anticancer agents, targeting various cellular pathways.[6][10] The synthesized thiophene derivatives serve as valuable scaffolds for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
References
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Suzuki-Miyaura coupling reactions involving thiophene aldehydes
An Application Guide to Suzuki-Miyaura Coupling Reactions Involving Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the synthesis of biaryl scaffolds incorporating thiophene aldehydes. These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and conjugated polymers.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to optimize the reaction for their specific needs.
The Strategic Importance of Thiophene Aldehyde Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with high functional group tolerance.[3][4] When applied to thiophene aldehydes, it provides a direct route to valuable biaryl and heteroaryl structures. However, this specific application presents unique challenges that require a nuanced approach. The sulfur atom in the thiophene ring can interact with and potentially poison palladium catalysts, while the aldehyde group introduces its own set of considerations for reaction conditions.[5] Furthermore, heteroarylboronic acids, including those derived from thiophene, are often susceptible to a competitive side reaction known as protodeboronation, which can significantly reduce yields.[6] A thorough understanding of the reaction mechanism and key parameters is therefore essential for success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of the halo-thiophene aldehyde. This step forms a square-planar Pd(II) complex.[3][4]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (organoborate), which readily transfers its organic group to the Pd(II) center, displacing the halide.[8][9][10][11][12]
-
Reductive Elimination : The final step involves the cis-arranged organic groups on the Pd(II) complex coupling and eliminating from the metal center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][7]
Optimizing Key Reaction Parameters: A Scientist's Perspective
The success of coupling a thiophene aldehyde hinges on the careful selection of several interdependent parameters. The rationale behind these choices is critical for adapting protocols to new substrates.
| Parameter | Key Considerations & Rationale | Recommended Starting Points |
| Palladium Precatalyst | The choice of palladium source dictates how readily the active Pd(0) species is generated. Pd(PPh₃)₄ is used directly as a Pd(0) source but can be air-sensitive. Pd(OAc)₂ or Pd₂(dba)₃ are stable Pd(II) or Pd(0) sources, respectively, that require in situ reduction or ligand association to form the active catalyst.[4][7] | Pd(PPh₃)₄ (0.5-5 mol%), Pd(OAc)₂ (1-5 mol%) |
| Ligand | Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and modulate its reactivity. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[13][14][15] They accelerate the oxidative addition and reductive elimination steps, which is crucial when dealing with less reactive halides (chlorides) or potentially inhibiting substrates like thiophenes.[5][16] | PPh₃, Buchwald-type ligands (e.g., SPhos) |
| Boron Reagent | While boronic acids are common, they are prone to protodeboronation, especially electron-rich or heteroaromatic ones.[6] Boronate esters, such as pinacol esters (Bpin), are often more stable and can provide higher yields by minimizing this decomposition pathway.[17] | Arylboronic Acid or Arylboronic Acid Pinacol Ester (1.1-1.5 equiv) |
| Base | The base is essential for activating the boronic acid for transmetalation.[11][12] Strong bases (e.g., NaOH, KOH) can promote side reactions with the aldehyde functionality. Milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred. K₃PO₄ has proven highly effective in couplings involving thiophene aldehydes.[17][18] | K₃PO₄ (2-3 equiv), K₂CO₃ (2-3 equiv) |
| Solvent System | A mixture of an organic solvent and water is typical. The organic phase (e.g., Toluene, Dioxane, DME) solubilizes the organic reagents and catalyst, while the aqueous phase solubilizes the inorganic base and facilitates the formation of the active boronate species.[4][19] Thoroughly degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. | 1,4-Dioxane/Water (4:1), Toluene/Water (4:1) |
| Temperature | Reaction temperatures typically range from 80-110 °C. The required temperature depends on the reactivity of the halide (I > Br > Cl). Higher temperatures can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.[20] | 85-100 °C |
Application Protocol: Synthesis of 4-Arylthiophene-2-carbaldehydes
This protocol details a representative Suzuki-Miyaura coupling between 4-bromothiophene-2-carbaldehyde and an arylboronic acid, a transformation that has been successfully reported in the literature.[17][21][22]
Materials and Reagents
-
4-bromothiophene-2-carbaldehyde (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (ACS grade or higher)
-
Deionized water
-
Argon or Nitrogen gas (high purity)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Equipment
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Septa and needles
-
Schlenk line or balloon setup for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Place a stir bar in a round-bottom flask appropriately sized for the reaction volume.
-
Flame-dry the flask and condenser under vacuum and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen). This step is critical to remove adsorbed water and oxygen from the glass surface.
-
-
Reagent Addition:
-
To the cooled flask, add 4-bromothiophene-2-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is fully inert.
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, ~0.1 M concentration relative to the limiting reagent).
-
Bubble inert gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen. This is a crucial self-validating step; insufficient degassing is a primary cause of reaction failure.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85–90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume). The brine wash helps to remove residual water and some inorganic impurities.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure arylthiophene-2-carbaldehyde.[5]
-
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) source or phosphine ligand has oxidized. 2. Insufficiently Inert Atmosphere: Oxygen is deactivating the catalyst. 3. Protodeboronation: The boronic acid is decomposing faster than it is coupling.[6] | 1. Use a fresh bottle of catalyst/ligand or a more stable pre-catalyst. 2. Improve degassing technique (longer bubbling, freeze-pump-thaw cycles). 3. Switch to the corresponding boronic acid pinacol ester. Use milder bases (K₃PO₄, KF) and avoid excessively high temperatures. |
| Significant Side Products | 1. Homocoupling: Formation of R²-R² from the boronic acid. 2. Dehalogenation: The starting halo-thiophene is reduced to thiophene-aldehyde.[20] | 1. Ensure a strictly oxygen-free environment, as O₂ can promote homocoupling. Lower the catalyst loading. 2. This often arises from Pd-H species. Avoid alcohol solvents. Screen different, often bulkier, ligands (e.g., SPhos, XPhos) which can disfavor this pathway.[20] |
| Inconsistent Results | 1. Reagent Quality: Purity of boronic acid, base, or solvent can vary. 2. Base Inhomogeneity: Solid bases like K₃PO₄ can be inconsistent if not finely powdered and well-stirred. | 1. Use high-purity, anhydrous reagents and solvents. 2. Finely grind the inorganic base before use to ensure a consistent surface area and reactivity.[23] |
References
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2,5-biaryl-3-hexylthiophene derivatives (3a–i).
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. SemOpenAlex. [Link]
- (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides.
- Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evalu
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science (RSC Publishing). [Link]
- (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
- Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
- Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing. [Link]
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- 5. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 23. reddit.com [reddit.com]
The Role of 5-Methoxythiophene-2-carbaldehyde in the Genesis of Complex Flavoring Agents: Application Notes and Protocols
Introduction: The Chemical Palette of Flavor
The sensation of flavor is a complex interplay of chemistry and perception. Within the vast arsenal of molecules that tantalize our taste and smell receptors, sulfur-containing heterocyclic compounds hold a place of distinction. These molecules are often responsible for the desirable savory, roasted, and meaty notes that define many cooked foods. Thiophene derivatives, in particular, are key contributors to the flavor profiles of products ranging from roasted coffee to grilled meats.[1][2] Their formation is frequently a result of the Maillard reaction, a cascade of chemical events initiated by the heating of amino acids and reducing sugars.[3][4]
This document provides a detailed exploration of 5-Methoxythiophene-2-carbaldehyde, a versatile precursor for the synthesis of novel flavoring agents. While its direct applications are a subject of ongoing research, its structural similarity to known flavor compounds, such as 5-methylthiophene-2-carboxaldehyde[5][6], suggests significant potential in the creation of sophisticated flavor profiles. The presence of a reactive aldehyde group and an electron-donating methoxy substituent on the thiophene ring makes this molecule a prime candidate for controlled flavor generation through Maillard-type reactions.
These application notes will provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging this compound in the creation of unique and impactful flavoring agents.
The Chemical Logic of Flavor Synthesis with this compound
The reactivity of this compound is centered around its aldehyde functional group. This group readily participates in nucleophilic addition reactions with amino acids, a critical initial step in the Maillard reaction. The subsequent steps, including dehydration and cyclization, can lead to a diverse array of new heterocyclic compounds, each with a unique sensory profile. The methoxy group, by influencing the electron density of the thiophene ring, can modulate the reaction pathways and the stability of the resulting flavor molecules.
The choice of reactants to be combined with this compound is crucial in directing the flavor outcome. Key reactants include:
-
Amino Acids: Cysteine and methionine are common sulfur-containing amino acids that can contribute to the formation of meaty and savory flavors. Other amino acids, like glycine or alanine, can lead to different sensory profiles.
-
Reducing Sugars: Sugars such as glucose or xylose provide the carbon backbone for many of the resulting flavor molecules and are essential for the progression of the Maillard reaction.[3]
By carefully controlling reaction parameters such as temperature, pH, and reactant ratios, it is possible to steer the reaction towards the desired flavor profile.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound in flavor synthesis. Optimization of these protocols is encouraged to achieve specific desired flavor outcomes.
Protocol 1: Synthesis of a Savory and Meaty Flavor Base
This protocol details the reaction of this compound with L-cysteine and D-glucose to generate a complex savory and meaty flavor profile.
Materials:
-
L-cysteine
-
D-glucose
-
Phosphate buffer (0.1 M, pH 7.0)
-
Propylene glycol (food grade)
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reactant Preparation: In a 500 mL three-necked round-bottom flask, dissolve 10 g of D-glucose and 5 g of L-cysteine in 200 mL of 0.1 M phosphate buffer (pH 7.0).
-
Initiation of Reaction: Begin stirring the solution and gently purge with nitrogen for 15 minutes to create an inert atmosphere.
-
Addition of Thiophene Precursor: Add 2.8 g (0.02 mol) of this compound to the reaction mixture.
-
Thermal Processing: Heat the mixture to 120°C under reflux with continuous stirring for 2 hours. The color of the solution is expected to darken, indicating the progression of the Maillard reaction.[9]
-
Extraction of Flavor Compounds: After cooling to room temperature, extract the reaction mixture three times with 100 mL of diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator at a bath temperature of 40°C.
-
Concentration and Storage: The resulting concentrated flavor base can be diluted in propylene glycol for sensory evaluation and storage.
Rationale for Experimental Choices:
-
pH 7.0: A neutral pH is chosen to mimic typical food processing conditions and facilitate the initial stages of the Maillard reaction without excessive degradation of reactants.
-
120°C: This temperature is sufficient to drive the Maillard reaction at a reasonable rate without causing excessive charring or the formation of undesirable byproducts.
-
Nitrogen Atmosphere: This prevents oxidative side reactions that could alter the desired flavor profile.
-
Propylene Glycol: A food-safe solvent used to dilute the final flavor concentrate for ease of handling and application.
Protocol 2: Generation of a Roasted, Nutty Flavor Profile
This protocol utilizes a different amino acid, L-alanine, and a slightly higher temperature to shift the reaction towards the formation of pyrazines and other compounds associated with roasted and nutty aromas.
Materials:
-
L-alanine
-
D-xylose
-
Phosphate buffer (0.1 M, pH 6.0)
-
Food-grade ethanol
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Solid Phase Microextraction (SPME) fibers for GC-MS analysis
Procedure:
-
Reactant Preparation: In a 250 mL reaction vessel, dissolve 5 g of D-xylose and 3.5 g of L-alanine in 100 mL of 0.1 M phosphate buffer (pH 6.0).
-
Inert Atmosphere: Purge the vessel with nitrogen for 15 minutes while stirring.
-
Addition of Thiophene Precursor: Introduce 1.4 g (0.01 mol) of this compound.
-
Thermal Reaction: Heat the mixture to 140°C under reflux for 1.5 hours.
-
Headspace Analysis: For analytical purposes, the volatile compounds can be sampled directly from the headspace of the reaction vessel using an appropriate SPME fiber.
-
Flavor Tincture Preparation: For sensory evaluation, the cooled reaction mixture can be filtered and diluted with food-grade ethanol to create a flavor tincture.
Rationale for Experimental Choices:
-
pH 6.0: A slightly acidic pH can favor the formation of certain flavor intermediates.
-
140°C and D-xylose: A higher temperature and the use of a more reactive pentose sugar (xylose) can accelerate the Maillard reaction and promote the formation of compounds with roasted and nutty notes.
-
L-alanine: The choice of a non-sulfur-containing amino acid will lead to a different set of reaction products compared to cysteine.
Data Presentation and Visualization
Table 1: Predicted Flavor Compounds and Sensory Descriptors
| Precursor | Reactants | Key Predicted Flavor Compounds | Predicted Sensory Descriptors |
| This compound | L-cysteine, D-glucose | Thiazoles, Thiophenones, Furans with sulfur substituents | Meaty, Savory, Roasted, Sulfurous |
| This compound | L-alanine, D-xylose | Alkylpyrazines, Furanones, Pyrroles | Roasted, Nutty, Bready, Caramel-like |
Diagrams
Caption: Proposed Maillard reaction pathway involving this compound.
Caption: General experimental workflow for flavor synthesis.
Characterization and Application
The synthesized flavoring agents should be characterized using both analytical and sensory methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying the volatile and semi-volatile compounds generated during the reaction. By comparing the mass spectra with libraries (e.g., NIST), the chemical composition of the flavor mixture can be determined.
-
Gas Chromatography-Olfactometry (GC-O): This technique allows for the identification of odor-active compounds by having a trained panelist sniff the effluent from the gas chromatograph.
-
Sensory Evaluation: A trained sensory panel can evaluate the flavor profile of the synthesized agent in a neutral food base (e.g., a simple broth or unsalted cracker) to determine its sensory characteristics and potential applications.
Potential applications for flavoring agents derived from this compound include:
-
Meat and Savory Products: Enhancing the meaty and umami notes in plant-based meat alternatives, soups, sauces, and gravies.
-
Snack Foods: Adding a roasted and savory dimension to chips, crackers, and nuts.
-
Baked Goods: Contributing to the crusty and roasted aroma of bread and other baked products.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the analytical and sensory characterization of the reaction products. The identification of expected classes of Maillard reaction products (e.g., thiazoles, pyrazines) via GC-MS would validate the occurrence of the intended chemical transformations. Furthermore, sensory evaluation provides the ultimate validation of the successful creation of a desirable flavoring agent. It is recommended to run control reactions (e.g., omitting the thiophene precursor) to confirm its essential role in generating the target flavor profile.
Conclusion
This compound presents a promising avenue for the development of novel and complex flavoring agents. Its unique chemical structure allows for targeted synthesis of desirable savory, meaty, and roasted flavor profiles through controlled Maillard-type reactions. The protocols and insights provided in this document serve as a foundation for further research and development in the dynamic field of flavor chemistry. As with all food ingredients, the safety and regulatory status of any new flavoring agent must be thoroughly evaluated before commercial application.
References
- Sulfur Supplementation Potentiates the Formation of Meat Aroma Compounds in Thermally Treated Chicken Carcass Hydrolys
- Flavoring agents.
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- Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.
- The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives.
- Thiophene synthesis. Organic Chemistry Portal. [Link]
- Sulfane Sulfur Compounds as Source of Reappearance of Reductive Off-Odors in Wine.
- Sulfane Sulfur Compounds as Source of Reappearance of Reductive Off-Odors in Wine.
- Thioester compounds and their use in fragrance or flavor applications.
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- Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30.
- Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems. PubMed. [Link]
- Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. Semantic Scholar. [Link]
- Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. [Link]
- Colorants and Antioxidants Deriving from Methylglyoxal and Heterocyclic Maillard Reaction Intermedi
- Maillard Reaction Products in Different Types of Brewing Malt. PubMed. [Link]
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Synthesis of Thiophene-Based Polymers Using 5-Methoxythiophene-2-carbaldehyde: An Application and Protocol Guide
Introduction: The Strategic Utility of 5-Methoxythiophene-2-carbaldehyde in Functional Polymer Synthesis
Thiophene-based conjugated polymers are at the forefront of materials science, driving innovations in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1] The electronic and physical properties of these polymers can be meticulously tuned through the chemical design of the monomeric building blocks. This compound is a particularly strategic monomer for the synthesis of advanced functional polymers. The electron-donating methoxy group at the 5-position enhances the electron density of the thiophene ring, which generally lowers the oxidation potential and can lead to polymers with higher HOMO levels and narrower bandgaps.[2][3] Concurrently, the carbaldehyde group at the 2-position offers a versatile reactive handle for post-polymerization modification, allowing for the covalent attachment of various functional moieties or for the creation of cross-linked networks.[4]
This guide provides an in-depth exploration of the synthetic pathways to novel thiophene-based polymers starting from this compound. We will delve into the mechanistic underpinnings of various polymerization techniques, offering detailed, field-proven protocols for their execution. The causality behind experimental choices, from monomer preparation to polymer characterization, will be elucidated to empower researchers in their pursuit of next-generation materials.
Synthetic Strategies: A Comparative Overview
The polymerization of this compound can be approached through several robust methods, each with its own set of advantages and considerations. The primary techniques include oxidative polymerization, Stille cross-coupling, and Suzuki polycondensation. Furthermore, the aldehyde functionality can be leveraged in a Horner-Wadsworth-Emmons reaction to create vinylene-linked polymers.
I. Oxidative Polymerization
Chemical oxidative polymerization is a direct and often scalable method for synthesizing polythiophenes.[5] It typically employs an oxidant, such as ferric chloride (FeCl₃), to induce the coupling of monomer units.[6] For electron-rich monomers like this compound, this method can be particularly effective. The electron-donating methoxy group facilitates oxidation, potentially allowing for milder reaction conditions.
Causality of Experimental Choices:
-
Oxidant: Ferric chloride is a common choice due to its effectiveness and low cost. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the polymer.[5]
-
Solvent: Anhydrous, non-polar solvents like chloroform or chlorobenzene are typically used to ensure a homogeneous reaction medium and to minimize side reactions.
-
Temperature: Lower reaction temperatures can sometimes improve the regioregularity of the resulting polymer by suppressing side reactions.[5]
Potential Challenge: Reactivity of the Aldehyde Group The aldehyde group is generally stable under the conditions of oxidative polymerization. However, in some cases, side reactions involving the aldehyde may occur. If this becomes a significant issue, protection of the aldehyde as an acetal may be necessary prior to polymerization.[7][8]
Protocols
Protocol 1: Oxidative Polymerization of this compound
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Ammonia solution (for de-doping)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve anhydrous FeCl₃ (4 molar equivalents relative to the monomer) in anhydrous chloroform.
-
In a separate flask, dissolve this compound in anhydrous chloroform.
-
Slowly add the monomer solution to the vigorously stirred FeCl₃ solution at room temperature.
-
Continue stirring the reaction mixture for 24 hours. The solution will darken as the polymer precipitates.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any remaining oxidant and oligomers.
-
To obtain the neutral polymer, stir the precipitate in a dilute ammonia solution for 2 hours.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Protocol 2: Stille Cross-Coupling Polycondensation
The Stille reaction is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers with well-defined structures.[9][10] This method involves the palladium-catalyzed coupling of an organostannane with an organic halide. For the synthesis of a homopolymer of this compound, the monomer needs to be functionalized with both a halide (e.g., bromine) and a stannane (e.g., trimethylstannyl) group at the 2- and 5-positions, respectively (or vice versa, after protecting the aldehyde). A more common approach for creating alternating copolymers is to react a di-stannylated monomer with a di-halogenated comonomer.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like P(o-tolyl)₃, are commonly used. The choice of catalyst and ligand can significantly impact the reaction rate and the molecular weight of the polymer.[9]
-
Solvent: High-boiling, anhydrous, and deoxygenated solvents like toluene or DMF are used to maintain the reactants in solution and to ensure the stability of the catalyst.
-
Additives: In some cases, additives like copper(I) iodide can accelerate the transmetalation step.
Protocol 3: Suzuki Polycondensation
Suzuki polycondensation is another highly effective palladium-catalyzed cross-coupling reaction that couples an organoboron compound with an organic halide.[11][12] It is known for its tolerance to a wide range of functional groups and for the non-toxic nature of its boron-containing byproducts. Similar to the Stille reaction, this method is excellent for producing well-defined polymer architectures.
Causality of Experimental Choices:
-
Catalyst and Ligand: Palladium catalysts, often in combination with bulky, electron-rich phosphine ligands, are employed to achieve high yields and molecular weights.[11]
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species for transmetalation. The choice and concentration of the base can influence the rate of side reactions like protodeboronation.[13]
-
Solvent System: A two-phase solvent system (e.g., toluene and water) or a single-phase polar aprotic solvent (e.g., DMF) is typically used.
Visualization of Synthetic Workflows
Caption: Workflow for Oxidative Polymerization.
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- 3. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]
- 4. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Agrochemical Scaffolds from 5-Methoxythiophene-2-carbaldehyde
Abstract
This technical guide provides detailed application notes and robust protocols for the utilization of 5-Methoxythiophene-2-carbaldehyde as a versatile precursor for the synthesis of promising agrochemical candidates, with a primary focus on thiophene carboxamides, a class of compounds known for their fungicidal properties. We present a reliable two-step synthetic pathway, commencing with the selective oxidation of the aldehyde to a carboxylic acid, followed by amide bond formation. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental considerations, making them suitable for researchers in agrochemical discovery, medicinal chemistry, and organic synthesis.
Introduction: The Thiophene Scaffold in Agrochemicals
The thiophene ring is a privileged heterocyclic scaffold in the design of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of commercial pesticides, herbicides, and fungicides. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to target enzymes or receptors in pests and pathogens. Furthermore, the thiophene ring is relatively stable to metabolic degradation, which can enhance the bioavailability and efficacy of the active ingredient.[1]
This compound is a particularly attractive starting material for the synthesis of novel agrochemicals. The methoxy group is an important modulator of biological activity, often enhancing the potency of the final compound.[3] The aldehyde functionality at the 2-position provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
This guide will focus on the conversion of this compound into a library of 5-methoxythiophene-2-carboxamides. This class of compounds has been shown to exhibit potent fungicidal activity, often by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.[4][5] By providing detailed, step-by-step protocols, we aim to empower researchers to efficiently synthesize and explore the agrochemical potential of this promising class of molecules.
Synthetic Strategy: From Aldehyde to Carboxamide
The overall synthetic strategy is a straightforward and high-yielding two-step process:
-
Oxidation: The aldehyde group of this compound is selectively oxidized to a carboxylic acid to yield 5-Methoxythiophene-2-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a variety of amines to generate a library of 5-methoxythiophene-2-carboxamides.
This approach allows for the late-stage diversification of the molecule, enabling the rapid synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Oxidation of this compound
Methodology Rationale: The Pinnick oxidation is the method of choice for this transformation due to its mild reaction conditions and high tolerance for a wide range of functional groups, including the electron-rich methoxythiophene ring.[6][7] This method uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions.[8]
Protocol: Pinnick Oxidation
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| This compound | 1.0 g | 1.0 | Starting material |
| tert-Butanol | 20 mL | - | Solvent |
| Water | 10 mL | - | Solvent |
| 2-Methyl-2-butene | 2.5 mL | 4.0 | Chlorine scavenger |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 1.0 g | 1.2 | Buffer |
| Sodium Chlorite (NaClO₂) | 1.0 g | 1.5 | Oxidant |
| Hydrochloric Acid (1 M) | As needed | - | For acidification |
| Ethyl Acetate | 3 x 30 mL | - | Extraction solvent |
| Brine | 20 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | Drying agent |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in a mixture of 20 mL of tert-butanol and 10 mL of water.
-
To the stirred solution, add 2.5 mL of 2-methyl-2-butene, followed by 1.0 g of sodium dihydrogen phosphate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.0 g of sodium chlorite in small portions over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the tert-butanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5-Methoxythiophene-2-carboxylic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white solid.
Caption: Simplified Pinnick oxidation mechanism.[9]
Step 2: Amide Bond Formation
Two robust protocols are provided for the synthesis of 5-methoxythiophene-2-carboxamides from the corresponding carboxylic acid: one utilizing EDC/HOBt coupling and the other proceeding via an acid chloride intermediate.
Methodology Rationale (EDC/HOBt): This method is widely used in medicinal chemistry due to its mild conditions, which are compatible with a broad range of functional groups and minimize the risk of racemization for chiral amines.[10][11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and N-hydroxybenzotriazole (HOBt) is added to form a more stable activated ester, which then reacts with the amine.[12]
Protocol 2A: EDC/HOBt Coupling
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 5-Methoxythiophene-2-carboxylic acid | 500 mg | 1.0 | Starting material |
| Amine (e.g., Aniline) | 1.1 | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | 1.2 | Coupling agent |
| HOBt | 1.2 | 1.2 | Additive |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 | 2.5 | Base |
| Anhydrous Dichloromethane (DCM) | 20 mL | - | Solvent |
| 1 M HCl (aq) | 2 x 15 mL | - | For washing |
| Saturated NaHCO₃ (aq) | 2 x 15 mL | - | For washing |
| Brine | 15 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | Drying agent |
Procedure:
-
To a 50 mL round-bottom flask, add 500 mg of 5-Methoxythiophene-2-carboxylic acid, the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in 20 mL of anhydrous DCM and cool to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with 20 mL of DCM.
-
Wash the organic phase sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography or recrystallization to obtain the pure product.
Methodology Rationale (Acid Chloride): This is a classic and highly effective method, particularly for less reactive amines. The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][13][14] The resulting acid chloride readily reacts with the amine to form the amide.
Protocol 2B: Via Acid Chloride Intermediate
Part A: Formation of the Acid Chloride
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 5-Methoxythiophene-2-carboxylic acid | 500 mg | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 2.0 mL | - | Reagent and solvent |
| Anhydrous DMF | 1 drop | Catalytic | Catalyst |
Procedure:
-
In a 25 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 500 mg of 5-Methoxythiophene-2-carboxylic acid in 2.0 mL of thionyl chloride.
-
Add one drop of anhydrous DMF.
-
Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should dissolve, and gas evolution (SO₂ and HCl) will be observed.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-methoxythiophene-2-carbonyl chloride is typically used in the next step without further purification.
Part B: Amide Formation
| Reagent/Parameter | Quantity | Molar Equiv. | Notes |
| 5-Methoxythiophene-2-carbonyl chloride | From Part A | 1.0 | Starting material |
| Amine (e.g., Aniline) | 1.1 | 1.1 | Nucleophile |
| Triethylamine (TEA) | 1.5 | 1.5 | Base |
| Anhydrous Dichloromethane (DCM) | 20 mL | - | Solvent |
Procedure:
-
Dissolve the crude 5-methoxythiophene-2-carbonyl chloride in 10 mL of anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in 10 mL of anhydrous DCM.
-
Slowly add the amine solution to the cooled acid chloride solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Perform an aqueous workup and purification as described in Protocol 2A (steps 6-9).
Caption: Mechanisms for amide bond formation.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of agrochemically relevant compounds. The protocols detailed in this guide provide a clear and reliable pathway for the synthesis of 5-methoxythiophene-2-carboxamides, a class of molecules with demonstrated potential as fungicides. By leveraging a selective oxidation followed by robust amide coupling methodologies, researchers can efficiently generate diverse libraries of these compounds for biological screening and the development of next-generation crop protection agents.
References
- Nakajima, N., & Ikada, Y. (2001). Amide Bond Formation through Dehydration Condensation by Use of a Water-Soluble Carbodiimide in Homogeneous Aqueous Solution.Biomacromolecules, 2(2), 578-583. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Li, Z., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives.Chinese Journal of Organic Chemistry, 40(8), 2436-2445. [Link]
- Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.Journal of Agricultural and Food Chemistry, 69(45), 13373–13385. [Link]
- Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt).
- PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- MDPI. (2024). Biological Activities of Thiophenes.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals.
- Wikipedia. (n.d.). Pinnick oxidation.
- ResearchGate. (2006). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- National Center for Biotechnology Information. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid.
- Yang, S., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- El-Metwaly, N., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.Scientific Reports, 13(1), 2939. [Link]
- National Center for Biotechnology Information. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
- ResearchGate. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c.
- ResearchGate. (2018). Suggested mechanism for formation of thiophene-2-carboxylic acid (7), 2,2′-thenil (8) and thiophene-2-carboxamide (9).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations.
- ResearchGate. (2020). (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study.
- NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
- Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- National Center for Biotechnology Information. (2012). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition.
- ResearchGate. (2014). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation.
- National Center for Biotechnology Information. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- ResearchGate. (2018). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152.
Sources
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxythiophene-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Methoxythiophene-2-carbaldehyde. This valuable building block is crucial for various applications in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
The most common and efficient method for preparing this compound is the Vilsmeier-Haack reaction. This reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich 2-methoxythiophene substrate.[1][2] The electron-donating methoxy group at the 2-position strongly directs the electrophilic formylation to the vacant 5-position (the other α-position) of the thiophene ring, leading to high regioselectivity.[1][3]
This guide will focus on troubleshooting and optimizing the Vilsmeier-Haack approach to help you navigate the common challenges associated with this synthesis.
Troubleshooting Guide: Enhancing Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: My reaction has a very low yield, or I'm not seeing any product formation. What are the likely causes?
Answer: Low or no product formation is a common issue that can typically be traced back to three main factors: the integrity of your Vilsmeier reagent, the reaction temperature, or the quality of your starting materials.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent due to Moisture: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from DMF and POCl₃.[3][4] This reagent is highly sensitive to moisture and will readily decompose in the presence of water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF and freshly opened or distilled POCl₃ to minimize moisture contamination.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Temperature: The formylation of 2-methoxythiophene requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: After the initial formation of the Vilsmeier reagent at a low temperature (0-5 °C), the reaction with 2-methoxythiophene may require gentle heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2] If the reaction is sluggish, consider gradually increasing the temperature to 40-50 °C.[1]
-
-
Impure or Deactivated Starting Material: The purity of 2-methoxythiophene is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Solution: Verify the purity of your 2-methoxythiophene using techniques like NMR or GC. If necessary, purify the starting material by distillation before use.
-
Issue 2: Formation of a Dark, Tarry Reaction Mixture
Question: My reaction mixture has turned into a dark, viscous, or tar-like substance. What could have caused this?
Answer: The formation of a dark, tarry mixture is usually an indication of polymerization or decomposition of the starting material or product, often caused by excessive heat or impurities.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: While some heating may be necessary, an overly high temperature can cause the electron-rich thiophene ring to polymerize or decompose, especially in the presence of a strong Lewis acid environment generated during the reaction.[1]
-
Solution: Maintain strict temperature control throughout the reaction. The addition of POCl₃ to DMF is highly exothermic and should be done slowly at low temperatures (below 10 °C).[1][2] Similarly, the addition of 2-methoxythiophene to the Vilsmeier reagent should be carefully controlled. Ensure efficient stirring to dissipate heat evenly.
-
-
Presence of Impurities: Acidic or reactive impurities in the starting materials or solvents can catalyze polymerization.
-
Solution: Use high-purity, anhydrous solvents and ensure the purity of your 2-methoxythiophene.[1]
-
Issue 3: Presence of Regioisomeric Impurities
Question: I've isolated my product, but I'm seeing a significant amount of an isomeric aldehyde impurity. How can I improve the regioselectivity?
Answer: While the methoxy group is a strong director to the 5-position, reaction conditions can influence the formation of other regioisomers, such as 3-formyl or 4-formyl thiophenes.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Higher temperatures can sometimes lead to the formation of less stable intermediates, resulting in a loss of regioselectivity.
-
Solution: Lowering the reaction temperature generally favors higher regioselectivity.[1] Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity.
-
Solution: While dichloromethane or DMF are commonly used, if you are facing persistent issues with regioselectivity, you might consider exploring other anhydrous, non-protic solvents.
-
Issue 4: Difficult Product Isolation and Purification
Question: I'm struggling with the aqueous workup. My mixture is forming a persistent emulsion, making extraction difficult.
Answer: Difficulties during workup are often related to the incomplete hydrolysis of the iminium salt intermediate that is formed after the Vilsmeier reagent attacks the thiophene ring.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Iminium Salt: The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed to the final aldehyde product during the aqueous workup.[3][4] Incomplete hydrolysis can lead to emulsions and purification problems.
-
Formation of Emulsions: The presence of partially hydrolyzed intermediates and other byproducts can lead to the formation of stable emulsions during the extraction process.
-
Solution: To break up emulsions, you can try adding a saturated brine solution during the workup. In some cases, filtering the entire mixture through a pad of celite can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction, and why is it preferred for this synthesis?
A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It is favored for synthesizing this compound because it uses relatively inexpensive and readily available reagents (DMF and POCl₃) and is a well-established, scalable, and reliable procedure.[2]
Q2: What is the active electrophile in this reaction?
A2: The active electrophile is the Vilsmeier reagent, a chloroiminium salt. It is generated in situ from the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4] This iminium ion is a weaker electrophile than those used in Friedel-Crafts acylations, making it ideal for highly reactive substrates like 2-methoxythiophene.[3]
Q3: What is the expected regioselectivity for the formylation of 2-methoxythiophene?
A3: The formylation of 2-methoxythiophene is expected to occur predominantly at the 5-position to yield this compound. The methoxy group at the 2-position is a strong electron-donating group, which activates the thiophene ring towards electrophilic substitution, particularly at the vacant α-position (C5).
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, other methods exist, though they may have their own challenges. One common alternative is formylation via an organolithium intermediate. This involves deprotonating the 5-position of 2-methoxythiophene with a strong base like n-butyllithium (n-BuLi), followed by quenching with DMF.[6][7] This method can offer very high regioselectivity but requires strictly anhydrous conditions and the handling of pyrophoric reagents.[2]
Data Summary Table
| Parameter | Recommendation | Rationale | Potential Negative Outcome of Deviation |
| Reagent Quality | Anhydrous DMF, fresh POCl₃ | Vilsmeier reagent is moisture-sensitive. | Low to no yield due to reagent decomposition. |
| Temperature Control | 0-10°C for reagent formation; monitor and adjust (e.g., RT to 50°C) for formylation | Exothermic reaction; prevents polymerization and side reactions. | Tarry mixture, low yield, reduced regioselectivity. |
| Reaction Monitoring | TLC or GC | To ensure reaction completion and avoid prolonged heating. | Incomplete reaction or product decomposition. |
| Workup Procedure | Quench on ice, stir well, use brine for emulsions | Ensures complete hydrolysis of the iminium intermediate and aids separation. | Poor yield, difficult purification. |
Experimental Protocols & Visualizations
Optimized Protocol for Vilsmeier-Haack Synthesis
This protocol is a representative procedure for the lab-scale synthesis of this compound.
Reagents & Equipment:
-
2-Methoxythiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[1] Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[1][2]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-methoxythiophene (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.[1][2] If the reaction is slow, it can be gently heated to 40-50 °C.[1]
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1][2]
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1][6] Transfer the mixture to a separatory funnel. Extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with a saturated brine solution to help remove residual water and break any emulsions. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction.
Caption: Troubleshooting decision tree for the synthesis.
References
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Methoxythiophene-2-carbaldehyde by Column Chromatography
Welcome to the dedicated technical support resource for the purification of 5-methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming the common and nuanced challenges associated with the column chromatography of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound, offering potential causes and actionable solutions.
Issue 1: Poor Separation of Product from Impurities (Streaking or Overlapping Bands on the Column)
-
Potential Cause: An inappropriate solvent system is the most common culprit. The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in slow elution and band broadening. Another possibility is the co-elution of structurally similar impurities.
-
Recommended Solution:
-
TLC Optimization is Crucial: Before every column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound, this compound, an Rf value between 0.25 and 0.35. This range provides the best balance for good separation on a silica gel column.[1][2]
-
Solvent System Selection: For this compound, a good starting point is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate.[3][4][5] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration until the desired Rf is achieved.
-
Consider Alternative Solvents: If separation is still poor, consider a different solvent system. Dichloromethane/hexane can sometimes offer different selectivity for thiophene derivatives.[6][7]
-
Issue 2: Low or No Recovery of the Product from the Column
-
Potential Cause: The compound may be degrading on the silica gel, which can have acidic sites. Aldehydes can be particularly sensitive to acidic conditions.[8][9][10] It is also possible the compound is highly polar and remains adsorbed to the silica gel.
-
Recommended Solution:
-
Test for Silica Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a couple of hours, and then elute it. If you observe a new spot or significant streaking that wasn't present initially, your compound may be degrading on the silica.[9]
-
Deactivate the Silica Gel: To neutralize the acidic sites on the silica gel, you can add a small amount of triethylamine (typically 0.1-1%) to your eluent system.[10][11]
-
Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina.[10]
-
"Methanol Purge": If you suspect your compound is stuck on the column due to high polarity, you can try flushing the column with a very polar solvent like 100% methanol after you have eluted what you can with your primary solvent system. This will often strip most remaining organic compounds from the silica.[12]
-
Issue 3: The Product Elutes Very Slowly and Tailing is Observed
-
Potential Cause: This "tailing" effect often happens when the compound has secondary interactions with the silica gel, or if the polarity of the eluent is not optimal for the compound's solubility and movement.
-
Recommended Solution:
-
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of your eluent over the course of the purification. For example, start with 5% ethyl acetate in hexane and slowly increase to 10%, then 15%, and so on. This will help to sharpen the elution band of your product and reduce tailing.[11]
-
Check Compound Solubility: Ensure your compound is fully dissolved in the eluent. Poor solubility can lead to tailing. If necessary, a stronger, more polar solvent can be used to initially load the compound onto the column, though this should be done with a minimal amount of solvent.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A very common and effective solvent system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3][4][5] The exact ratio will depend on the specific impurities in your crude mixture, but a typical starting point for TLC analysis would be in the range of 10-30% ethyl acetate in hexanes.
Q2: How do I properly pack a silica gel column to avoid cracks and channels?
A2: Proper column packing is essential for good separation. The "slurry method" is highly recommended.[11] This involves mixing your silica gel with the initial, low-polarity eluent to create a homogenous slurry. This slurry is then carefully poured into the column and allowed to settle, often with gentle tapping or application of light pressure, to form a uniform packed bed. A layer of sand at the top of the silica bed can help prevent disturbance when adding more solvent.
Q3: My crude product is an oil. How should I load it onto the column?
A3: For oily samples, the "dry loading" method is often superior to direct liquid loading.[13] Dissolve your oily crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: How can I monitor the progress of my column chromatography?
A4: Thin Layer Chromatography (TLC) is your primary tool. Collect fractions of the eluent in separate test tubes. Periodically, spot a small amount from each fraction (or a selection of fractions) onto a TLC plate alongside a spot of your crude starting material and a reference spot of pure product if available. Develop the TLC plate in your optimized solvent system and visualize the spots under a UV lamp (254 nm), as the aromatic rings in this compound will be UV-active.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of approximately 1 gram of crude this compound.
Materials:
-
Crude this compound (~1 g)
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Sand (acid-washed)
-
Glass wool or cotton
-
TLC plates (silica gel 60 F254)
-
Collection tubes/flasks
-
Rotary evaporator
Methodology:
-
TLC Analysis: Determine the optimal eluent system that provides an Rf of ~0.3 for the product.
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom.
-
Add a small layer of sand (~0.5 cm).
-
-
Slurry Packing:
-
In a beaker, mix ~30-50 g of silica gel with your initial, low-polarity eluent to form a slurry.
-
Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing.
-
Gently tap the column to dislodge any air bubbles and ensure a tightly packed bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Add 2-3 g of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin collecting fractions.
-
Monitor the separation by TLC.
-
If using a gradient, gradually increase the polarity of the eluent as the separation progresses.
-
-
Fraction Pooling and Concentration:
-
Once the desired product has eluted, combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate | Good balance of polarity for effective separation. |
| Optimal Rf | 0.25 - 0.35 | Ensures good resolution and reasonable elution time.[1][2] |
| Loading Method | Dry Loading | Prevents band broadening for oily or less soluble samples.[13] |
| Elution Mode | Gradient | Improves peak shape and reduces tailing for better separation. |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
References
- Taylor & Francis. (2023, March 9). Modified Column Lamography Silicone Powder Separates Thiophene and its Derivatives.
- PubChem. This compound.
- National Center for Biotechnology Information. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543.
- ElectronicsAndBooks. THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Silica gel-assisted synthesis of benzo[b]thiophenes from o-(alkylsulfanyl)(ethynyl)benzenes. (n.d.). Tohoku University Research Repository.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- HPLC Troubleshooting Guide. (n.d.).
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.).
- The Royal Society of Chemistry. Supplementary Information.
- The Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst.
- KAUST Repository. An Alkylated Indacenodithieno[3,2-b ]thiophene.
- ResearchGate. Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
- PubChem. 5-Methyl-2-thiophenecarboxaldehyde.
- SIELC. Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
- ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells.
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
- MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(3), M1006.
- Northrop, B. H. FLASH OPTIMIZATION.
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.).
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- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Methoxythiophene
Welcome to the technical support center for the formylation of 2-methoxythiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the formylation of this electron-rich heterocycle, providing in-depth, field-proven insights to optimize your experimental outcomes.
Core Principles: Understanding the Reactivity of 2-Methoxythiophene
2-Methoxythiophene is an electron-rich aromatic heterocycle due to the strong electron-donating effect of the methoxy group.[1][2][3][4] This heightened nucleophilicity makes it highly susceptible to electrophilic aromatic substitution, such as formylation. The methoxy group at the C2 position directs electrophilic attack primarily to the C5 position (para-like) and to a lesser extent, the C3 position (ortho-like).[1] This inherent reactivity, while beneficial for achieving formylation under relatively mild conditions, also predisposes the substrate to side reactions if conditions are not carefully controlled.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific experimental problems.
Issue 1: Low or No Yield of the Desired 5-Formyl-2-methoxythiophene
Q: I performed a Vilsmeier-Haack formylation on 2-methoxythiophene, but my yield is disappointingly low. What could be the cause?
A: Low yields in the Vilsmeier-Haack formylation of a highly activated substrate like 2-methoxythiophene can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.
Possible Causes & Corrective Actions:
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[5][6] Any water present will quench the reagent, drastically reducing the yield.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is of high purity.[7]
-
-
Ineffective Vilsmeier Reagent Formation: The Vilsmeier reagent must be pre-formed before the addition of the substrate.
-
Solution: Slowly add POCl₃ to anhydrous DMF at 0°C and allow the mixture to stir for at least 30 minutes at this temperature before adding the 2-methoxythiophene solution.[7]
-
-
Incomplete Hydrolysis of the Iminium Salt Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to yield the aldehyde.[8]
-
Solution: During work-up, pour the reaction mixture onto crushed ice with vigorous stirring.[7][8] Subsequently, ensure complete hydrolysis by adding a sufficient amount of aqueous base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the mixture is neutral or slightly basic to liberate the aldehyde.[9]
-
-
Sub-optimal Reaction Temperature: While 2-methoxythiophene is reactive, the reaction may still require sufficient thermal energy to proceed to completion.
-
Solution: After adding the substrate at a low temperature, allow the reaction to warm to room temperature or gently heat it. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.[8]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products, Including Di-formylated Species
Q: My final product is a mixture containing the desired mono-formylated product and a significant amount of a di-formylated byproduct. How can I improve the selectivity?
A: The high reactivity of 2-methoxythiophene can lead to over-reaction, resulting in the formation of 2,5-diformyl-3-methoxythiophene. This occurs when the initially formed mono-formylated product undergoes a second formylation.
Possible Causes & Corrective Actions:
-
Excess Formylating Agent: Using a large excess of the Vilsmeier reagent can drive the reaction towards di-formylation.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of 2-methoxythiophene to Vilsmeier reagent closer to 1:1. A slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.2 equivalents) is often sufficient.[7]
-
-
Harsh Reaction Conditions: High temperatures and long reaction times can provide the necessary activation energy for the less favorable second formylation.
-
Solution: Reduce the reaction temperature and shorten the reaction time.[8] Monitor the reaction closely by TLC. As soon as the starting material is consumed and the desired product is maximized, proceed with the work-up to prevent further reaction.
-
Comparative Reaction Conditions for Mono- vs. Di-formylation
| Parameter | For Mono-formylation (Selective) | Prone to Di-formylation |
| Molar Ratio (Substrate:POCl₃) | 1 : 1.1-1.2 | > 1 : 1.5 |
| Temperature | 0°C to Room Temperature | Elevated Temperatures (>40°C) |
| Reaction Time | Monitored by TLC (typically 2-4 hours) | Prolonged ( > 6 hours) |
Issue 3: Formation of Isomeric Byproducts
Q: Besides the expected 5-formyl product, I am observing another isomer. What is it and how can I avoid it?
A: While formylation is strongly directed to the C5 position, a minor amount of formylation at the C3 position can occur, yielding 3-formyl-2-methoxythiophene. The regioselectivity is influenced by the steric bulk of the formylating agent.
Possible Causes & Corrective Actions:
-
Nature of the Formylating Agent: The standard Vilsmeier reagent (from DMF/POCl₃) is relatively small.
-
Solution: For enhanced C5 selectivity, employing a sterically bulkier Vilsmeier reagent can disfavor attack at the more hindered C3 position.[10] Such reagents can be generated from N-formylmorpholine or other bulkier formamides. However, for most applications, the selectivity of the standard Vilsmeier-Haack reaction is sufficient. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄, is also an option that can influence regioselectivity.[11][12][13]
-
Reaction Mechanism: Vilsmeier-Haack Formylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]
- 4. (PDF) The Critical Role of Electron-Donating Thiophene [research.amanote.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. Formylation - Common Conditions [commonorganicchemistry.com]
- 13. synarchive.com [synarchive.com]
Long-term stability and storage of 5-Methoxythiophene-2-carbaldehyde
The methoxy group on the thiophene ring makes it electron-rich, which can influence its stability and reactivity profile compared to unsubstituted thiophene-2-carbaldehyde. While this enhances its utility in many synthetic routes, it also requires diligent handling to prevent unwanted side reactions and degradation. [9]
References
- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Spex. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- PubChem. (n.d.). This compound. National Institutes of Health (NIH).
- The Good Scents Company. (n.d.). 5-methyl-2-thiophenecarboxaldehyde.
- MDPI. (2023). Aldehydes: What We Should Know About Them.
- Journal of Chemical Science. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
- ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- PubMed. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. National Institutes of Health (NIH).
- Fisher Scientific. (n.d.). 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99%.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. 5-Methylthiophene-2-carboxaldehyde, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
How to prevent oxidation of 5-Methoxythiophene-2-carbaldehyde
Technical Support Center: 5-Methoxythiophene-2-carbaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, experience-based answers to common challenges encountered when handling this valuable but sensitive heterocyclic aldehyde. As researchers, our goal is to ensure the integrity of our starting materials to generate reliable and reproducible results. This document offers troubleshooting advice and detailed protocols to prevent the oxidative degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My freshly purified this compound, a pale yellow oil, turned dark brown after a few days on the benchtop. What is happening?
A1: You are observing the classic signs of decomposition, primarily through oxidation. This compound is highly susceptible to autoxidation, a process where atmospheric oxygen reacts with the aldehyde.[1] This susceptibility is enhanced by three key features of its molecular structure:
-
The Aldehyde Group: Aldehydes are inherently prone to oxidation to the corresponding carboxylic acid. This process can be initiated by light, heat, or trace metal impurities.[2]
-
Electron-Rich Thiophene Ring: The sulfur heteroatom and the methoxy group both donate electron density into the thiophene ring, making it "electron-rich."
-
Activating Methoxy Group: The methoxy group (-OCH₃) is a strong electron-donating group, which further increases the electron density of the aromatic system.[3]
This high electron density makes the aldehyde proton more susceptible to radical abstraction, initiating a chain reaction with atmospheric oxygen to form the corresponding 5-methoxythiophene-2-carboxylic acid, which is often a discolored solid. Light can accelerate this process, leading to the formation of peracids as intermediates.[2]
Q2: I ran an NMR of my stored sample and see a new broad peak around 12-13 ppm and the aldehyde peak at ~9.8 ppm is diminished. Is this related to the color change?
A2: Yes, absolutely. The diminished aldehyde proton signal and the appearance of a new, broad singlet in the downfield region (characteristic of a carboxylic acid proton) confirm that your material has oxidized. The diagram below illustrates this degradation pathway.
Diagram: Oxidation of this compound This diagram shows the conversion of the aldehyde to its corresponding carboxylic acid, a common degradation pathway upon exposure to air.
Q3: Can I "rescue" an oxidized batch of this compound?
A3: It is generally not recommended. While you could attempt a purification (e.g., column chromatography or distillation), separating the aldehyde from the carboxylic acid can be challenging and may lead to further degradation on silica gel. More importantly, the presence of the acidic oxidation product can catalyze other side reactions like polymerization.[4] For ensuring the success and reproducibility of your subsequent reactions, it is always best practice to start with a fresh, pure sample.
Troubleshooting & Prevention Guide
This section addresses specific issues and provides actionable protocols to maintain the purity and stability of your compound.
Issue 1: Degradation During Synthetic Workup
-
Problem: You've successfully synthesized the aldehyde via a Vilsmeier-Haack reaction, but you observe significant degradation after the aqueous workup and purification.[5][6][7][8]
-
Root Cause Analysis: The Vilsmeier-Haack reaction produces an iminium salt intermediate which is hydrolyzed to the aldehyde during the aqueous workup.[8] Prolonged exposure to water, air, and potentially acidic or basic conditions during this phase can initiate oxidation before you even isolate the pure product.
-
Senior Scientist's Recommendation & Protocol: The key is to minimize the compound's contact with air and water, especially once the protective iminium salt is hydrolyzed.
Protocol: Inert Atmosphere Workup
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C. Instead of pouring it into a large volume of water in an open beaker, add degassed water or a buffered solution (e.g., saturated sodium bicarbonate) dropwise to the reaction flask under a positive pressure of an inert gas like argon or nitrogen.[9]
-
Extraction: Perform liquid-liquid extraction using solvents that have been sparged with argon for at least 30 minutes. Use a separatory funnel, but work efficiently to minimize air exposure.
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator. Crucially, do not evaporate to complete dryness. Leaving a small amount of solvent helps prevent the formation of peroxides in the neat oil. Immediately place the flask under an inert atmosphere.
-
Issue 2: Compound Degrades During Chromatographic Purification
-
Problem: Purity decreases after silica gel column chromatography. The collected fractions are less pure than the crude material analyzed by TLC.
-
Root Cause Analysis: Standard silica gel is slightly acidic and has a high surface area, which can catalyze the oxidation of sensitive aldehydes. The prolonged contact time during chromatography exacerbates this issue.
-
Senior Scientist's Recommendation & Protocol: If chromatography is necessary, the silica gel must be deactivated.
Protocol: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in your desired solvent system (e.g., hexane/ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total volume (e.g., 1 mL of Et₃N for every 99 mL of solvent).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with this neutralized silica slurry.
-
Run the column as usual, but add the same percentage (1% v/v) of triethylamine to your mobile phase. This will maintain the neutral pH throughout the separation and prevent on-column degradation.
-
Issue 3: Long-Term Storage Failure
-
Problem: A sample stored in the freezer for a month is now significantly degraded.
-
Root Cause Analysis: Simply placing the vial in a freezer is insufficient. Oxygen and moisture present in the headspace of the vial are the primary culprits.[10][11] Even at low temperatures, oxidation will occur over time. Repeatedly opening and closing the container introduces fresh air and moisture, which can condense on the cold surfaces of the container.[11]
-
Senior Scientist's Recommendation & Protocol: The gold standard for storing air-sensitive materials is to eliminate oxygen and moisture rigorously and protect the compound from light.[12][13]
Protocol: Best Practices for Long-Term Storage
-
Aliquot: Upon receiving or synthesizing a fresh batch, immediately divide it into several smaller, single-use vials (e.g., 2 mL amber glass vials with PTFE-lined caps).[13] This prevents the contamination of your entire stock with each use.
-
Inerting: Use a technique like the one shown in the workflow diagram below to create an inert atmosphere in each vial.
-
Sealing: Crimp-sealed or screw-cap vials with high-quality septa are recommended.[13] For extra protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage Conditions: Store the sealed, inerted vials in a freezer at -20 °C or below.[14] The amber vials will protect the compound from light.[13]
-
Diagram: Recommended Aliquoting and Storage Workflow This flowchart outlines the critical steps for preparing an air-sensitive aldehyde for long-term storage to ensure its stability.
Comparative Stability Data
The following table summarizes the expected stability of this compound under various storage conditions based on established chemical principles for air-sensitive aldehydes.
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Purity after 3 Months | Primary Degradation Product |
| Poor | Air | 20-25 °C (RT) | Ambient | < 50% | 5-Methoxythiophene-2-carboxylic acid |
| Fair | Air | -20 °C | Dark | 70-85% | 5-Methoxythiophene-2-carboxylic acid |
| Good | Argon | 20-25 °C (RT) | Dark | 85-95% | 5-Methoxythiophene-2-carboxylic acid |
| Optimal | Argon | ≤ -20 °C | Dark | > 99% | None Detected |
Note: Using argon is often preferred over nitrogen as it is denser than air, providing a more effective protective "blanket" over the sample.[9][11]
By implementing these protocols and understanding the inherent reactivity of this compound, you can significantly improve the quality and reliability of your experimental outcomes.
References
- Consolidated Chemical.
- Chemistry Stack Exchange.
- Restek.
- Reddit. What's the most common method for the protection of aldehydes?. [Link]
- National Institutes of Health.
- Royal Society of Chemistry. Light-induced autoxidation of aldehydes to peracids and carboxylic acids. [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- ResearchGate.
- ResearchGate. 5-(2-Thienylsulfanyl)
- National Institutes of Health. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. [Link]
- ResearchGate. Oxidative degradation of fragrant aldehydes.
- PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
- NIST. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
- PubChem. Benzaldehyde;5-methylthiophene-2-carbaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ossila.com [ossila.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxythiophene-2-carbaldehyde Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 5-Methoxythiophene-2-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
The formylation of electron-rich heterocycles like 5-methoxythiophene is a critical transformation in the synthesis of many pharmaceutical intermediates and functional materials.[1] The Vilsmeier-Haack reaction is a widely employed and effective method for this purpose, utilizing reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] However, successful and high-yielding synthesis requires careful control of reaction parameters. This guide will walk you through common issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
General Synthesis & Optimization
Q1: My Vilsmeier-Haack reaction for the formylation of 2-methoxythiophene is resulting in a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the formylation of 5-methoxythiophene can stem from several factors. A systematic approach to troubleshooting is recommended.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are crucial.[2] The Vilsmeier-Haack reaction is often exothermic, necessitating careful temperature control.[1]
-
Recommendation: Begin by forming the Vilsmeier reagent in situ at a low temperature, typically 0°C, by adding POCl₃ dropwise to DMF.[3] After the formation of the reagent, the 2-methoxythiophene can be added, and the reaction can be allowed to proceed at room temperature or with gentle heating (e.g., 40-80°C), depending on the substrate's reactivity.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation.[2]
-
-
Purity of Reagents and Solvents: Impurities, especially water, can decompose the Vilsmeier reagent and hinder the reaction.
-
Recommendation: Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.[3] Ensure all glassware is flame-dried before use.
-
-
Inefficient Mixing: Inadequate stirring can lead to localized overheating and side reactions.
-
Recommendation: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: Side reactions in the formylation of activated thiophenes can lead to a complex product mixture and difficult purification.
-
Di-formylation: While less common for the 2-position due to the directing effect of the methoxy group, di-formylation at other positions on the thiophene ring can occur, especially with prolonged reaction times or excess Vilsmeier reagent.
-
Polymerization/Resin Formation: Electron-rich thiophenes can be prone to polymerization under acidic conditions, which are inherent to the Vilsmeier-Haack reaction.[5][6]
-
Recommendation: Maintain a low reaction temperature to minimize polymerization.[4] A prompt and efficient work-up procedure is also crucial.
-
-
Formation of Colored Impurities: The appearance of deep green or blue colors upon quenching the reaction can indicate the formation of cyanine dyes from the self-condensation of the Vilsmeier reagent.[7]
-
Recommendation: While often unavoidable, these impurities are typically removed during the work-up and purification steps.
-
Work-up and Purification
Q3: The work-up of my Vilsmeier-Haack reaction is problematic. What is the standard procedure and what are the key considerations?
A3: A proper work-up is critical for isolating the desired aldehyde and removing byproducts.
-
Standard Quenching Procedure: The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate.[8][9] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic components.[10]
-
Key Considerations:
-
Hydrolysis of the Iminium Salt: Ensure complete hydrolysis by stirring the quenched mixture for a sufficient period. Incomplete hydrolysis will result in the iminium salt remaining in the aqueous layer, reducing the yield of the desired aldehyde.[7]
-
Removal of DMF: As a high-boiling point solvent, DMF can be challenging to remove completely.[7]
-
Recommendation: After extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers multiple times with water or brine to remove residual DMF.
-
-
Neutralization: Carefully neutralize the mixture. A pH between 6-7 is generally targeted.[1]
-
Q4: I am having difficulty purifying this compound. What are the recommended purification methods?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Silica Gel Column Chromatography: This is the most common method for purifying small to medium-scale reactions. A solvent system of ethyl acetate and hexane is typically effective.
-
Distillation: For larger scale preparations, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
Characterization
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of spectroscopic techniques is used for characterization.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the aldehyde proton (typically around 9.8 ppm), the thiophene ring protons, and the methoxy group protons.[11]
-
¹³C NMR Spectroscopy: This will confirm the presence of the aldehyde carbonyl carbon and the carbons of the thiophene ring and methoxy group.[1]
-
Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aldehyde group is expected around 1660-1680 cm⁻¹.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to determine the purity of the final product.[11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent (due to moisture).2. Insufficient reaction temperature or time.3. Low reactivity of the starting material. | 1. Use anhydrous solvents and fresh reagents. Ensure all glassware is dry.[2]2. Gradually increase the reaction temperature (e.g., from room temperature to 40-80°C) and extend the reaction time. Monitor progress by TLC/LC-MS.[3]3. For less reactive substrates, consider using a more reactive formylating agent or alternative formylation methods.[10] |
| Formation of a Dark Tar or Polymer | 1. Reaction temperature is too high.2. Reaction time is too long.3. Highly reactive substrate. | 1. Maintain a lower reaction temperature, especially during reagent addition.[4]2. Monitor the reaction closely and quench it as soon as the starting material is consumed.[2]3. Dilute the reaction mixture or add the substrate slowly to the Vilsmeier reagent. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient amount of Vilsmeier reagent. | 1. Extend the reaction time or increase the temperature.[3]2. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 equivalents). |
| Difficult Product Isolation from Aqueous Layer | 1. Incomplete hydrolysis of the iminium salt intermediate.2. Product has some water solubility. | 1. Ensure the quenched reaction mixture is stirred for an adequate amount of time (e.g., 1-2 hours) to allow for complete hydrolysis.[7]2. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with brine can also help. |
| Persistent Colored Impurities | Formation of cyanine dyes or other colored byproducts. | These are often removed by silica gel chromatography. If they persist, treatment with activated carbon may be effective. |
Experimental Protocols & Visualizations
Standard Vilsmeier-Haack Formylation Protocol
This protocol is a general guideline and may require optimization for specific derivatives.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, maintaining the temperature below 5°C.[3]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
2. Reaction with 2-Methoxythiophene:
-
Dissolve 2-methoxythiophene (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the thiophene solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated (e.g., 40-80°C) depending on the desired rate of reaction.[3]
-
Monitor the reaction's progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and slowly pour it into a stirred solution of saturated sodium acetate in ice water.[9]
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Workflow of the Vilsmeier-Haack Reaction
Caption: Workflow for the Vilsmeier-Haack formylation of 5-Methoxythiophene.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.
References
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives.
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- BenchChem. Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
- ResearchGate. Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction.
- European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives.
- BenchChem. Troubleshooting side reactions during the formylation step of synthesis.
- Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction.
- BenchChem. Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
- ResearchGate. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
- BenchChem. Optimization of Vilsmeier-Haack reaction parameters.
- NROChemistry. Vilsmeier-Haack Reaction.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journalskuwait.org [journalskuwait.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
Technical Support Center: Purification of 5-Methoxythiophene-2-carbaldehyde
Welcome to the Technical Support Center for 5-Methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this key synthetic intermediate. Adherence to the principles of scientific integrity is paramount, and this document is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you in your experimental work.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science. Its purity is critical for the success of subsequent synthetic steps. Impurities can arise from the synthetic route, typically the Vilsmeier-Haack formylation of 2-methoxythiophene, or from degradation during workup and storage. Understanding the nature of these impurities is the first step toward their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic method. For a Vilsmeier-Haack synthesis, the most common impurities include:
-
Unreacted 2-Methoxythiophene: The starting material for the formylation reaction.
-
Regioisomeric Carbaldehydes: While the formylation of 2-methoxythiophene is highly regioselective for the 5-position, trace amounts of other isomers may form under non-optimal conditions.
-
5-Methoxythiophene-2-carboxylic acid: This is a very common impurity resulting from the oxidation of the aldehyde functional group.[1] This can occur during the reaction workup or upon storage in the presence of air.
-
Polymeric/Tarry Materials: Thiophene derivatives can be sensitive to strongly acidic conditions and may polymerize, leading to the formation of intractable tars.[2]
Q2: My crude product is a dark oil or tar. Is it salvageable?
A2: The formation of a dark, tarry substance often indicates polymerization due to excessively high reaction temperatures or prolonged exposure to strong acids during the Vilsmeier-Haack reaction.[2] While challenging, it is often possible to isolate the desired product. Column chromatography is typically the most effective method for separating the product from high molecular weight polymeric material.
Q3: I am seeing a streak on my TLC plate instead of a clean spot. What does this indicate?
A3: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much of your crude material to the TLC plate can overwhelm the stationary phase. Try spotting a more dilute solution.
-
Highly Polar Impurities: The presence of highly polar impurities, such as the corresponding carboxylic acid, can cause streaking. These compounds have a strong affinity for the silica gel.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound, leading to poor separation and band broadening.
Q4: How can I prevent the oxidation of my aldehyde to the carboxylic acid?
A4: Oxidation is a primary degradation pathway for aldehydes.[1] To mitigate this:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged procedures or storage.
-
Avoid Air Exposure: Minimize the exposure of your compound to air, particularly when in solution.
-
Proper Storage: Store the purified compound at low temperatures (2-8°C is recommended) and under an inert atmosphere, protected from light.[3]
Troubleshooting and Impurity Identification
The first step in any purification strategy is to assess the purity of your crude material. Thin Layer Chromatography (TLC) is an indispensable tool for this purpose.
Visualizing Your Compound on TLC
Due to its conjugated aromatic system, this compound is UV-active and should be readily visible as a dark spot under a UV lamp (254 nm). Staining with a potassium permanganate solution can also be used for visualization.
Interpreting Your TLC Plate
The following diagram provides a logical workflow for troubleshooting common issues observed during the TLC analysis of your crude product.
Sources
Incompatibilities of 5-Methoxythiophene-2-carbaldehyde with other reagents
Welcome to the technical support center for 5-Methoxythiophene-2-carbaldehyde (CAS No. 35087-46-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for safely handling this versatile reagent. Here, we will delve into its chemical incompatibilities, providing not just a list of what to avoid, but a scientific explanation of why these incompatibilities exist and how to manage them in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and strong acids. Contact with these reagents can lead to vigorous, exothermic, and potentially hazardous reactions.
Q2: What are the main hazards associated with the thermal decomposition of this compound?
A2: Upon combustion, this compound can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx)[1][2]. It is crucial to handle this compound away from open flames and other sources of ignition.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation.[1]
Troubleshooting Guides: Incompatibility Issues
This section provides detailed troubleshooting for specific incompatibility issues you may encounter during your experiments.
Issue 1: Uncontrolled Exothermic Reaction with Strong Oxidizing Agents
Scenario: You are running a reaction and accidentally introduce a strong oxidizing agent (e.g., potassium permanganate, chromium trioxide, or nitric acid) into your flask containing this compound. You observe a rapid temperature increase, gas evolution, and a change in color.
Scientific Explanation:
This compound, like other electron-rich aromatic aldehydes, is susceptible to oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid. This reaction is often highly exothermic. The thiophene ring itself, being electron-rich, can also be aggressively attacked and potentially cleaved by strong oxidants, leading to a runaway reaction and the release of sulfur oxides.
Immediate Actions & Troubleshooting Protocol:
-
Safety First: Alert any nearby colleagues and ensure your personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is secure. Have a fire extinguisher rated for chemical fires (Class B) and a safety shower readily accessible.
-
Cease Heating: If the reaction is being heated, immediately remove the heat source.
-
Cooling: If the reaction is in a flask that can be safely handled, place it in an ice-water bath to attempt to control the exotherm.
-
Do Not Seal the Vessel: The reaction may be evolving gas. Sealing the vessel could lead to a dangerous pressure buildup and potential explosion.
-
Quenching (with extreme caution): If the reaction is small-scale and appears to be controllable, you can attempt to quench it. However, if the reaction is vigorous, evacuate the area and contact your institution's safety officer.
-
For Permanganate: A solution of sodium bisulfite can be used to reduce the excess permanganate. This should be done slowly and with external cooling.
-
Preventative Measures:
-
Always review the full reaction scheme and the properties of all reagents before starting an experiment.
-
Ensure that glassware is clean and free of any residual oxidizing agents from previous experiments.
-
Add oxidizing agents slowly and in a controlled manner, with continuous monitoring of the reaction temperature.
Issue 2: Unexpected Reaction or Solid Formation with Strong Bases
Scenario: You have mixed this compound with a strong base (e.g., sodium hydroxide, potassium hydroxide, or an organolithium reagent like n-BuLi) and observe an unexpected reaction, such as the formation of a precipitate or a significant color change, potentially with an exotherm.
Scientific Explanation:
Aromatic aldehydes that lack an alpha-hydrogen, such as this compound, will undergo the Cannizzaro reaction in the presence of a strong base.[3][4] This is a disproportionation reaction where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[4] This reaction can be exothermic.
With extremely strong and nucleophilic bases like organolithium reagents, direct nucleophilic addition to the aldehyde carbonyl will occur. While this is often a desired synthetic transformation, accidental or uncontrolled addition can lead to a rapid and dangerous exotherm.
Troubleshooting Workflow for Strong Base Incompatibility:
Caption: Decision workflow for addressing strong base incompatibilities.
Quenching Protocol for Accidental Cannizzaro Reaction:
-
Cool the Reaction: Place the flask in an ice-water bath to dissipate heat.
-
Neutralize Slowly: Once the temperature is under control, slowly add a dilute acid (e.g., 1 M HCl) to neutralize the excess base. Monitor the pH.
-
Work-up: The resulting mixture will contain the corresponding alcohol and the carboxylate salt. This can then be worked up as appropriate for your experimental goals.
Quenching Protocol for Uncontrolled Organolithium Addition:
Organolithium reagents are pyrophoric and react violently with water.[3] Quenching must be done with extreme care under an inert atmosphere.
-
Cool the Reaction: Use a dry ice/acetone bath to cool the reaction vessel.
-
Slow Addition of a Protic Solvent: While maintaining a low temperature and inert atmosphere, slowly add a less reactive alcohol like isopropanol to quench the excess organolithium reagent.[3]
-
Follow with Methanol and Water: After the initial vigorous reaction has subsided, methanol can be added, followed by the very slow addition of water to ensure all reactive species are neutralized.[3]
Issue 3: Polymerization or Darkening in the Presence of Strong Acids
Scenario: Upon addition of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) to this compound, the solution darkens significantly, becomes viscous, or forms a solid precipitate.
Scientific Explanation:
Thiophene and its electron-rich derivatives are known to be susceptible to acid-catalyzed polymerization.[5][6] The acid protonates the thiophene ring, making it susceptible to electrophilic attack by another thiophene molecule. This process can repeat, leading to the formation of a polymeric tar.
Visualizing Acid-Catalyzed Polymerization:
Sources
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- 2. fishersci.com [fishersci.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 6. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in 5-Methoxythiophene-2-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic risks associated with this synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to ensure both safety and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the exothermic nature of the reactions used to synthesize this compound.
Q1: Which synthesis routes for this compound pose a significant exothermic risk?
A1: The two primary methods for this synthesis, the Vilsmeier-Haack reaction and the organolithium-based formylation, both have significant exothermic potential that must be carefully managed.
-
Vilsmeier-Haack Reaction: The initial reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic.[1][2] An uncontrolled reaction can lead to a rapid increase in temperature and pressure.[1]
-
Organolithium Formylation: This route involves the metalation of 2-methoxythiophene with a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile like DMF. Both the lithiation step and the subsequent quenching are highly exothermic. n-Butyllithium is pyrophoric, meaning it can ignite spontaneously in air, and it reacts violently with water.[3][4][5][6]
Q2: What are the primary causes of thermal runaway in the Vilsmeier-Haack reaction for this synthesis?
A2: Thermal runaway in the Vilsmeier-Haack reaction is typically caused by:
-
Rapid Addition of POCl₃: Adding phosphorus oxychloride to DMF too quickly generates heat faster than it can be dissipated by the cooling system.[7]
-
Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction can lead to a gradual, then rapid, temperature increase.
-
Poor Stirring: Inefficient mixing can create localized "hot spots" where the concentration of reagents is high, leading to an uncontrolled exotherm that can propagate through the entire reaction mixture.[8]
-
Moisture Contamination: POCl₃ reacts violently with water, generating heat and corrosive gases (HCl).[9][10] All glassware must be scrupulously dried, and anhydrous reagents should be used.[7]
Q3: What are the key safety concerns when using n-butyllithium for formylation?
A3: n-Butyllithium (n-BuLi) is a highly hazardous reagent requiring strict safety protocols.[4] Key concerns include:
-
Pyrophoricity: n-BuLi can ignite spontaneously on contact with air.[5][6] All transfers and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Violent Reaction with Water: It reacts explosively with water, producing flammable butane gas.[6]
-
Exothermic Quenching: The reaction of n-BuLi with DMF is highly exothermic and requires slow addition at very low temperatures (typically -78 °C).
-
Thermal Decomposition: Solutions of n-BuLi can decompose over time, especially when stored improperly, which can affect reactivity and create pressure buildup in storage containers.[11][12]
Q4: Can I pre-mix my reagents to save time?
A4: Absolutely not for the Vilsmeier-Haack reaction. The Vilsmeier reagent should always be prepared in situ and used immediately.[7] The complex is thermally unstable and preparing it in advance, especially without the substrate present, significantly increases the risk of a thermal runaway.[1][2] For the organolithium route, the lithiated thiophene intermediate is also highly reactive and should be generated and used immediately at low temperatures.
II. Troubleshooting Guides for Exothermic Events
This section provides detailed, step-by-step guidance for specific issues that may arise during the synthesis.
Guide 1: Vilsmeier-Haack Reaction - Managing the Exotherm
Issue: Rapid, uncontrolled temperature increase during the addition of POCl₃ to DMF.
Potential Causes:
-
Reagent addition is too fast.
-
Cooling bath is not at the correct temperature or has insufficient capacity.
-
Inadequate stirring.
Suggested Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Addition | Add POCl₃ dropwise via a pressure-equalizing addition funnel. For larger scales, use a syringe pump for precise control. | Maintains a slow, steady addition rate, allowing the cooling system to dissipate the heat of reaction effectively.[7] |
| Temperature Control | Maintain the reaction temperature between 0-5 °C during POCl₃ addition and Vilsmeier reagent formation.[7] Use an ice-salt or a cryocooler for larger scales to ensure robust cooling. | Keeping the temperature low is critical to prevent the accumulation of the unstable Vilsmeier reagent and to control the rate of the exothermic reaction.[1][13] |
| Agitation | Use a properly sized mechanical stirrer to ensure vigorous and efficient mixing of the reaction mixture. | Prevents the formation of localized hot spots and ensures even temperature distribution throughout the reactor.[8] |
| Emergency Quenching | In case of a thermal runaway, have a pre-chilled, non-reactive solvent (like toluene or heptane) and a separate quenching bath with a weak base (e.g., cold sodium bicarbonate solution) ready. The primary goal is dilution and cooling. | This provides a method to rapidly cool and dilute the reaction, slowing the exothermic decomposition. Never use water to quench a runaway Vilsmeier reaction directly, as the reaction with unreacted POCl₃ is violent. [9] |
Experimental Protocol: Safe Vilsmeier Reagent Formation
-
Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Charge the flask with anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Proceed immediately with the addition of 2-methoxythiophene.
Guide 2: Organolithium Formylation - Safe Handling and Reaction Control
Issue: Uncontrolled exotherm or fire during the addition of n-BuLi or subsequent quenching with DMF.
Potential Causes:
-
Contamination with air or moisture.
-
Addition of n-BuLi or DMF is too rapid.
-
Reaction temperature is too high.
Suggested Solutions:
| Parameter | Recommended Action | Rationale |
| Inert Atmosphere | Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[11] Use septa and cannula or syringe techniques for all transfers. | n-BuLi is pyrophoric and reacts violently with atmospheric oxygen and moisture.[4][5][6] |
| Temperature Control | Conduct the lithiation and the subsequent DMF quench at -78 °C using a dry ice/acetone bath. | The extreme cold slows down the highly exothermic reactions, allowing for controlled addition and heat dissipation. Reactions of n-BuLi in ethereal solvents at higher temperatures can lead to solvent degradation.[6][14] |
| Reagent Addition | Add n-BuLi dropwise to the solution of 2-methoxythiophene. After lithiation is complete, add DMF slowly and dropwise to the lithiated intermediate. | Slow, controlled addition is crucial to manage the intense exotherm of both the metalation and the formylation steps.[15] |
| Quenching Procedure | After the reaction is complete, quench by slowly transferring the reaction mixture via cannula into a separate flask containing a stirred, saturated aqueous solution of ammonium chloride at 0 °C. | This procedure safely quenches any remaining organolithium species and hydrolyzes the intermediate to the final aldehyde product. |
| Spill Management | Keep a container of dry sand, powdered limestone, or vermiculite readily accessible to smother small n-BuLi spills. DO NOT use water or a carbon dioxide fire extinguisher. [4][16] | Water reacts violently with n-BuLi. Carbon dioxide will react with n-BuLi to form lithium pentanoate.[6] |
Experimental Protocol: Controlled Lithiation and Formylation
-
To an oven-dried, three-necked flask under argon, add a solution of 2-methoxythiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Slowly add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to 0 °C.
-
Quench the reaction by slowly transferring it to a vigorously stirred, saturated aqueous solution of NH₄Cl cooled in an ice bath.
III. Visualization of Safety Workflows
Vilsmeier-Haack Reaction Logic
Caption: Workflow for managing Vilsmeier-Haack reaction temperature.
Organolithium Reaction Safety Pathway
Caption: Safety pathway for organolithium-based formylation.
IV. References
-
Vertex AI Search. (2024). nbutyl lithium safety - YouTube. Retrieved from Google.
-
Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from University of California, Santa Barbara.
-
Apollo Scientific. (n.d.). n-Butyllithium 2.5M solution in hexanes - Safety Data Sheet. Retrieved from Apollo Scientific.
-
ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet. Retrieved from ChemicalBook.
-
Cativiela, C., & Garcı́a, J. I. (1996). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2, (12), 2575-2581.
-
Bollyn, M. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific.
-
BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Retrieved from BenchChem.
-
Siddappa, S., & Seshadri, S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 455-486.
-
Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from Princeton University.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal.
-
Bollyn, M., et al. (2017). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 21(8), 1093-1100.
-
BenchChem. (2025). troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis. Retrieved from BenchChem.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia.
-
Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from YouTube.
-
Reagent Blues. (2020). Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. Retrieved from YouTube.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry.
-
University of Wisconsin-Madison. (n.d.). organolithium reagents 1. Retrieved from University of Wisconsin-Madison Chemistry Department.
-
Denmark, S. E., et al. (2012). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central.
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from BenchChem.
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from Wikipedia.
-
NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals. Retrieved from NOAA.
-
chemeurope.com. (n.d.). N-Butyllithium. Retrieved from chemeurope.com.
-
BenchChem. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from BenchChem.
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from University of California, Irvine Chemistry Department.
-
Organic Syntheses. (2009). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from Organic Syntheses.
-
AES Chem. (2020). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Retrieved from YouTube.
-
Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from orgchemboulder.com.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from Reddit.
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. Retrieved from ResearchGate.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.
-
PubChem. (n.d.). Phosphorus oxychloride. Retrieved from PubChem.
-
Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from Fisher Scientific.
-
AK Scientific, Inc. (n.d.). 3-Methoxythiophene-2-carbaldehyde oxime - Safety Data Sheet. Retrieved from AK Scientific, Inc.
-
Gronowitz, S., & Moses, P. (1961). Metallation of Thieno[2,3-b]thiophene and Thieno[3,2-b]thiophene with Butyllithium. Acta Chemica Scandinavica, 15, 1201-1208.
-
NJ.gov. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from NJ.gov.
-
ResearchGate. (2025). Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Synthetic pathway for preparation of 23. Retrieved from ResearchGate.
-
MDPI. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from MDPI.
-
Reddit. (2024). Vilsmeier Haack Reaction. Retrieved from Reddit.
-
Gronowitz, S. (1959). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 81(20), 5433-5435.
-
Google Patents. (n.d.). US2741622A - Preparation of thiophene-2-aldehydes. Retrieved from Google Patents.
-
The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from The Royal Society of Chemistry.
-
Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes. Retrieved from Google Patents.
-
Zeitschrift für Naturforschung. (2009). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from Zeitschrift für Naturforschung.
-
Kuwait Journal of Science. (2017). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from Kuwait Journal of Science.
Sources
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- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Characterizing Unexpected Byproducts in 5-Methoxythiophene-2-carbaldehyde Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 5-Methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected byproducts. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to enhance the scientific integrity of your work.
FAQs: Troubleshooting Common Issues
Here we address specific issues that users may encounter during their experiments with this compound, offering insights into their causes and providing actionable solutions.
Question 1: My reaction with this compound under basic conditions is showing two unexpected major byproducts alongside my desired product. What could they be?
Answer:
When subjecting this compound to strong basic conditions (e.g., concentrated NaOH or KOH), you are likely observing the results of a Cannizzaro reaction .[1][2] This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[1][3] The reaction involves the disproportionation of the aldehyde, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[1][2][4]
Therefore, the two unexpected byproducts are likely:
-
(5-methoxthiophen-2-yl)methanol (the corresponding alcohol)
-
5-methoxythiophene-2-carboxylic acid (the corresponding carboxylic acid, which will be in its salt form under basic conditions).[1][2]
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[1][4] The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, leading to the oxidized and reduced products.[1][2]
Troubleshooting Protocol:
-
Avoid Strong Bases: If the Cannizzaro reaction is undesired, avoid using strong bases like NaOH or KOH. Consider using milder bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) if your reaction requires basic conditions.
-
Temperature Control: The Cannizzaro reaction is often promoted by higher temperatures. Running your reaction at a lower temperature may help to minimize this side reaction.
-
Crossed Cannizzaro Reaction: If your desired reaction involves the aldehyde as an electrophile, you can sometimes suppress the self-condensation Cannizzaro reaction by using a "sacrificial" aldehyde, like formaldehyde, in what is known as a Crossed Cannizzaro reaction.[2][5]
Question 2: I'm observing a significant amount of a dark, tarry substance in my reaction mixture, especially under acidic conditions. What is causing this?
Answer:
The formation of dark, polymeric, or tarry materials in reactions with thiophene derivatives, including this compound, under acidic conditions is often due to acid-catalyzed polymerization or degradation .[6][7] Thiophene rings are susceptible to protonation, which can lead to ring-opening or polymerization.[6][8]
Causality: The electron-rich thiophene ring can be protonated by strong acids, leading to the formation of a reactive cationic intermediate.[6] This intermediate can then react with other thiophene molecules in a chain reaction, leading to the formation of high molecular weight, often insoluble, polymeric materials. The aldehyde group can also participate in acid-catalyzed condensation reactions. A study on thiophene-2-carbaldehyde showed that it can be polymerized using hydrochloric acid as a catalyst.[7][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tarry byproduct formation.
Experimental Protocol: Acetal Protection of the Aldehyde Group
To prevent the aldehyde from participating in acid-catalyzed side reactions, it can be protected as an acetal.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting acetal-protected compound can then be used in your desired reaction. The protecting group can be removed later with aqueous acid.
Question 3: My NMR spectrum shows an unexpected singlet in the aromatic region, suggesting a loss of a proton from the thiophene ring. What could be happening?
Answer:
An unexpected singlet in the aromatic region of the NMR spectrum could indicate an electrophilic aromatic substitution reaction on the thiophene ring, where a proton is replaced by another group.[10][11][12] The thiophene ring is electron-rich and susceptible to electrophilic attack, particularly at the positions adjacent to the sulfur atom.[6][13][14] The methoxy group at the 5-position is an activating group, further enhancing the ring's reactivity towards electrophiles.
Causality: The reaction proceeds via the attack of an electrophile on the π-system of the thiophene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[11][12] A subsequent deprotonation restores the aromaticity of the ring.[11][12]
Common Electrophilic Substitutions and Their Sources:
| Electrophilic Substitution | Potential Source of Electrophile |
| Halogenation | Impurities in halogenated solvents, acidic conditions with halide salts. |
| Nitration | Nitric acid, or other nitrating agents present as impurities. |
| Sulfonation | Sulfuric acid used as a catalyst or drying agent. |
| Friedel-Crafts Alkylation/Acylation | Lewis acids present with alkyl or acyl halides. |
Troubleshooting and Characterization:
-
Reagent Purity: Ensure all reagents and solvents are pure and free from acidic or electrophilic impurities.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, which can generate acidic species, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your product mixture. The molecular weight of the byproduct can help identify the added electrophile.
-
2D NMR (COSY, HMBC): These experiments can help to definitively assign the structure of the byproduct by showing correlations between protons and carbons.
-
Question 4: I am attempting a Grignard reaction with a derivative of this compound, but I am getting very low yields of the desired alcohol. What is going wrong?
Answer:
Low yields in Grignard reactions with aldehydes can be attributed to several factors. In the context of this compound, two likely culprits are enolization of the aldehyde and the Cannizzaro reaction if excess Grignard reagent is not used and the reaction is worked up under basic conditions.
However, a more common issue with Grignard reagents is their basicity leading to deprotonation if there are any acidic protons present. While this compound does not have an acidic α-hydrogen, impurities or other reactive sites can interfere.
Causality and Troubleshooting:
Caption: Troubleshooting low yields in Grignard reactions.
Protocol for a More Reliable Addition to the Aldehyde:
For sensitive aldehydes, the use of cerium(III) chloride (Luche conditions) can significantly improve the yield of the desired alcohol by increasing the nucleophilicity of the organometallic reagent and reducing the likelihood of side reactions.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
This compound
-
Grignard reagent
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware setup
Procedure:
-
Thoroughly dry a round-bottom flask under vacuum with a heat gun and allow it to cool under an inert atmosphere.
-
Add anhydrous CeCl₃ to the flask and stir vigorously in anhydrous THF for at least 2 hours to activate it.
-
Cool the CeCl₃ suspension to -78 °C (a dry ice/acetone bath).
-
Slowly add the Grignard reagent to the CeCl₃ suspension and stir for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify as usual.
References
- Wikipedia. Cannizzaro reaction. [Link]
- PubChem. This compound | C6H6O2S | CID 15937389. [Link]
- ResearchGate. Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids | Request PDF. [Link]
- National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- Rauchfuss Group. A New Pathway for Thiophene Ring Opening by Transition Metals. [Link]
- ResearchG
- YouTube. Internal Cannizzaro Reaction | Mechanism. [Link]
- MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]
- ResearchGate.
- Wikipedia. Thiophene. [Link]
- Beilstein Journals. Synthetic applications of the Cannizzaro reaction. [Link]
- LookChem. Cas 13679-70-4,5-Methylthiophene-2-carboxaldehyde. [Link]
- Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]
- PubChem. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663. [Link]
- Kuwait Journal of Science.
- ResearchGate.
- National Institutes of Health.
- ResearchGate. 5-(2-Thienylsulfanyl)
- Dalal Institute.
- Pearson+.
- Master Organic Chemistry.
- Fisher Scientific. 5-(4-Methoxyphenyl)thiophene-2-carboxaldehyde, 99%. [Link]
- Wikipedia. Thiophene-2-carboxaldehyde. [Link]
- Google Patents.
- Google Patents. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- ResearchGate. (PDF)
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. journalskuwait.org [journalskuwait.org]
- 8. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Thiophene - Wikipedia [en.wikipedia.org]
- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Safe handling and disposal of 5-Methoxythiophene-2-carbaldehyde
Welcome to the technical support center for 5-Methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound, as well as to provide troubleshooting assistance for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and safe management of this compound.
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 35087-46-8) is a solid organic compound with the linear formula C6H6O2S.[1] It is classified as harmful and an irritant. The primary hazards associated with this chemical, as defined by the Globally Harmonized System (GHS), are:
Due to these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q2: What are the proper storage conditions for this compound?
To maintain its integrity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1] The recommended storage temperature is between 2-8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
When working with this compound, the following PPE is mandatory to minimize exposure and ensure personal safety:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5] Standard laboratory safety glasses are not sufficient.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile gloves) and a lab coat are essential.[6] Ensure gloves are inspected before use and disposed of properly after handling.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Q4: What should I do in case of accidental exposure?
Immediate and appropriate first aid is critical in the event of exposure:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[5] Do not dispose of it down the drain unless it has been properly neutralized and you have approval from your local sewer authority.[1] Collect all waste, including contaminated labware and PPE, in a clearly labeled hazardous waste container for pickup by a licensed hazardous waste disposal contractor.
Section 2: Troubleshooting Guide for Experimental Use
This section provides solutions to common problems that may arise during experiments involving this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in a Reaction | 1. Degradation of the aldehyde: Improper storage may have led to oxidation or polymerization. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Presence of moisture: Aldehydes can be sensitive to moisture. | 1. Use a fresh bottle of the reagent or purify the existing stock. Always store under an inert atmosphere at the recommended temperature. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) and adjust the reaction conditions as necessary. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Polymerization: The aldehyde may polymerize under certain conditions, such as high temperatures or the presence of acidic or basic impurities.[7] 2. Side reactions: The thiophene ring is susceptible to various side reactions. | 1. Control the reaction temperature carefully. Consider adding the aldehyde slowly to the reaction mixture to avoid localized heating. 2. Purify all starting materials and solvents before use to remove any catalytic impurities. |
| Difficult Product Isolation and Purification | 1. Formation of byproducts: Side reactions can lead to a complex mixture of products. 2. Product instability: The desired product may be unstable under the purification conditions (e.g., on silica gel). | 1. Optimize the reaction conditions to minimize the formation of byproducts. 2. Consider alternative purification methods such as crystallization, distillation, or preparative HPLC. A neutral alumina column may be a better option than silica gel for sensitive compounds. |
| Inconsistent Reaction Outcomes | 1. Variability in reagent quality: The purity of this compound can vary between batches or suppliers. 2. Atmospheric exposure: The compound can be sensitive to air and moisture. | 1. Characterize the starting material before use (e.g., by NMR or melting point) to confirm its identity and purity. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture. |
Section 3: Detailed Protocols for Safe Handling and Disposal
Protocol 1: Spill Cleanup Procedure
A minor spill of this compound can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.
Materials:
-
Personal Protective Equipment (PPE) as outlined in the FAQs.
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Spill containment dikes or pillows.
-
Scoop and brush (non-sparking).
-
Labeled hazardous waste container.
Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Contain the Spill: Place spill containment dikes around the perimeter of the spill to prevent it from spreading.
-
Absorb the Spilled Material: Cover the spill with an inert absorbent material, working from the outside in to minimize dust generation.
-
Collect the Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal through your institution's environmental health and safety office.
start [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess [label="Assess Spill Size\n(Minor vs. Major)"]; minor_spill [label="Minor Spill"]; major_spill [label="Major Spill", fillcolor="#FBBC05"]; evacuate [label="Evacuate Area & \nContact Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE"]; contain [label="Contain Spill with\nAbsorbent Dikes"]; absorb [label="Absorb with Inert Material"]; collect [label="Collect Waste into\nHazardous Waste Container"]; decontaminate [label="Decontaminate Spill Area"]; dispose [label="Dispose of Waste via\nEHS Office"]; end [label="Cleanup Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> assess; assess -> minor_spill [label="Minor"]; assess -> major_spill [label="Major"]; major_spill -> evacuate; minor_spill -> don_ppe; don_ppe -> contain; contain -> absorb; absorb -> collect; collect -> decontaminate; decontaminate -> dispose; dispose -> end; }
Spill Cleanup Workflow
Protocol 2: Chemical Neutralization and Disposal of Small Quantities
For small quantities of this compound waste, chemical neutralization can be an effective disposal method prior to collection by a hazardous waste contractor. This procedure should be performed in a chemical fume hood.
Disclaimer: Before proceeding, consult with your institution's environmental health and safety office to ensure compliance with local regulations. Sewer disposal of the neutralized waste is only permissible with explicit approval from the local water authority.
Materials:
-
This compound waste.
-
Sodium bisulfite (NaHSO₃) or a commercial aldehyde neutralizing agent.
-
Water.
-
pH paper or a pH meter.
-
Stir plate and stir bar.
-
Labeled hazardous waste container.
Procedure:
-
Dilute the Aldehyde Waste: If the waste is concentrated, dilute it with water to a concentration of less than 10%.
-
Prepare the Neutralizing Agent: Prepare a solution of the neutralizing agent according to the manufacturer's instructions or create a saturated solution of sodium bisulfite in water.
-
Neutralization: Slowly add the neutralizing agent solution to the diluted aldehyde waste while stirring. The reaction may be exothermic, so add the neutralizer in small portions and monitor the temperature.
-
Monitor pH: Periodically check the pH of the mixture. Continue adding the neutralizing agent until the pH is in the neutral range (6-8).
-
Allow Reaction to Complete: Stir the mixture for at least one hour to ensure the reaction is complete.
-
Final Disposal: The neutralized solution should be collected in a labeled hazardous waste container and disposed of through your institution's hazardous waste program.
start [label="Small Quantity of\nAldehyde Waste", shape=ellipse, fillcolor="#FBBC05"]; dilute [label="Dilute Waste with\nWater (<10%)"]; add_neutralizer [label="Slowly Add Neutralizing\nAgent with Stirring"]; monitor_ph [label="Monitor pH"]; check_ph [label="Is pH Neutral (6-8)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stir [label="Stir for 1 Hour"]; collect_waste [label="Collect in Labeled\nHazardous Waste Container"]; dispose [label="Dispose via EHS Office"]; end [label="Disposal Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dilute; dilute -> add_neutralizer; add_neutralizer -> monitor_ph; monitor_ph -> check_ph; check_ph -> stir [label="Yes"]; check_ph -> add_neutralizer [label="No"]; stir -> collect_waste; collect_waste -> dispose; dispose -> end; }
Chemical Neutralization Workflow
References
- PubChem. (n.d.). This compound.
- Albert Kerbl GmbH. (n.d.). Protective Equipment.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
- PubChem. (n.d.). This compound Safety and Hazards.
Sources
- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 2. archtechnochem.com [archtechnochem.com]
- 3. This compound | C6H6O2S | CID 15937389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Addressing poor solubility of 5-Methoxythiophene-2-carbaldehyde in reactions
Introduction
5-Methoxythiophene-2-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex organic molecules. Its utility, however, is often hampered by its limited solubility in many common organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to address and overcome solubility challenges encountered during chemical reactions involving this compound. We will explore the underlying principles of solubility and provide actionable, field-proven strategies to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
This compound is typically a solid at room temperature.[1] Its structure, featuring a polar carbaldehyde group and a moderately polar methoxy-substituted thiophene ring, results in a molecule that is not readily soluble in either highly nonpolar or highly polar protic solvents. Like many aldehydes, its solubility in organic solvents like benzene, ether, and methanol is fair, but can decrease as the complexity of a reaction system increases.[2]
Q2: Why am I observing incomplete dissolution of this compound in my reaction solvent?
This is the most common issue. The root cause lies in the intermolecular forces. The crystalline solid is stabilized by dipole-dipole interactions and potentially weak C-H···O hydrogen bonds. For dissolution to occur, the energy released from solvent-solute interactions must overcome the lattice energy of the solid. If the chosen solvent cannot interact strongly enough with both the polar aldehyde and the aromatic thiophene ring, solubility will be poor. This is particularly evident in nonpolar solvents like hexanes or highly polar protic solvents like water, where the "like dissolves like" principle is not fully satisfied.[3]
Q3: Can I simply heat the reaction mixture to improve solubility?
Heating is often the first and simplest approach. Increasing the temperature provides the kinetic energy needed to break the crystal lattice of the aldehyde and increases the solubility of most solids.
-
Causality: Increased temperature enhances the kinetic energy of both solute and solvent molecules, leading to more frequent and energetic collisions that disrupt the solute's crystal lattice. This shifts the dissolution equilibrium towards the solvated state.
-
Caution: Be mindful of the thermal stability of your reactants and the boiling point of your solvent. This compound and other reagents in the mixture could degrade at elevated temperatures. Always check the stability of all components before applying heat.
Q4: What is a "co-solvent" and how can it help?
A co-solvent is a secondary solvent added in a smaller quantity to the primary reaction solvent to modify its overall properties and enhance the solubility of a poorly soluble compound.[4][5]
-
Mechanism of Action: For this compound, which has both polar and nonpolar characteristics, a co-solvent can bridge the polarity gap. For example, if your primary solvent is moderately nonpolar (e.g., Toluene), adding a more polar, aprotic co-solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) can significantly improve solubility. The co-solvent system creates a new solvent environment with an intermediate polarity that can better solvate the aldehyde.[6][7] The presence of a co-solvent can turn a heterogeneous slurry into a homogeneous solution, dramatically increasing reaction rates.
Troubleshooting Guides for Specific Reactions
Poor solubility can manifest as slow or stalled reactions, low yields, or the formation of side products. Below are tailored troubleshooting guides for common reactions involving this compound.
Logical Workflow for Troubleshooting Solubility
Before diving into specific reaction types, this workflow provides a general decision-making framework for addressing solubility issues.
Caption: Troubleshooting workflow for poor solubility.
1. Knoevenagel Condensation
This condensation with active methylene compounds can be slow if the aldehyde is not fully dissolved.
-
Issue: The reaction stalls, with starting material still present after prolonged reaction times.
-
Analysis: The concentration of dissolved aldehyde is too low for the reaction to proceed at a reasonable rate. The basic catalyst may also have limited solubility.
-
Solutions:
-
Solvent Choice: While ethanol or methanol are common, their protic nature can sometimes hinder the reaction. Aprotic polar solvents like DMF or DMSO are excellent choices as they readily dissolve both the aldehyde and many active methylene compounds.[8]
-
Microwave Irradiation: If available, microwave heating can dramatically accelerate the reaction, often in a more controlled manner than conventional heating. Reactions can be completed in minutes instead of hours.[9]
-
Catalyst System: Using a stronger, more soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than inorganic bases or piperidine, especially in aprotic solvents.[9]
-
2. Wittig Reaction
The formation of the phosphorus ylide and its subsequent reaction with the aldehyde are highly dependent on the solvent system.
-
Issue: Low yields of the desired alkene, with recovery of unreacted aldehyde.
-
Analysis: Poor solubility of either the phosphonium salt or the aldehyde can be the culprit. If the ylide cannot form efficiently or if it cannot encounter the dissolved aldehyde, the reaction will fail.[10]
-
Solutions:
-
Primary Solvent: THF is the most common solvent for Wittig reactions for good reason; it dissolves a wide range of organic compounds and is compatible with strong bases like n-BuLi or NaH used for ylide generation.[11][12]
-
Co-Solvent Addition: If the phosphonium salt is particularly insoluble in THF, adding a small amount of a more polar aprotic solvent like HMPA (use with extreme caution due to toxicity) or DMPU can aid in its dissolution.
-
Sonication: Applying ultrasonic waves can be highly effective for Wittig reactions.[10] The mechanical energy from cavitation helps to break up solid particles, increasing the surface area and promoting dissolution and reaction at the solid-liquid interface.[13][14] This can be particularly useful for the deprotonation of poorly soluble phosphonium salts.[10]
-
3. Reductive Amination
This two-step (or one-pot) process involves imine formation followed by reduction. Both steps require adequate solubility.
-
Issue: Incomplete conversion, formation of side-products from self-condensation of the aldehyde, or reduction of the aldehyde to an alcohol.
-
Analysis: If the aldehyde and amine are not in solution together, imine formation will be slow, allowing competing side reactions to occur. The reducing agent's effectiveness can also be solvent-dependent.
-
Solutions:
-
Solvent Selection: While chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are historically common, greener solvents like Ethyl Acetate (EtOAc) or 2-Methyl-THF are often equally or more effective, particularly with mild reducing agents like sodium triacetoxyborohydride (STAB).[15][16] For challenging cases, polar aprotic solvents like DMF can be used, but may complicate workup.
-
Use of Additives: Adding a dehydrating agent (like molecular sieves) can help drive the equilibrium towards imine formation. For reactions using sodium cyanoborohydride (NaBH3CN), a few drops of acetic acid are often required to facilitate the reaction.[15]
-
Order of Addition: Ensure the aldehyde and amine are fully dissolved before adding the reducing agent. This maximizes the concentration of the pre-formed imine (or iminium ion) and minimizes the direct reduction of the aldehyde.
-
Solubility Data Summary
No precise quantitative solubility data for this compound is readily available in the literature. However, based on its structure and the general properties of similar aromatic aldehydes, a qualitative solubility profile can be established.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale & Notes |
| Aprotic Polar | DMF, DMSO, Acetonitrile, THF, Dioxane | High to Moderate | These solvents effectively solvate both the polar carbonyl group and the thiophene ring. DMF and DMSO are typically excellent solvents for this compound. THF is a very common and effective choice.[8] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good general-purpose solvents for many organic reactions. Solubility is usually sufficient for reactions at typical concentrations (0.1-0.5 M).[16] |
| Ethers | Diethyl Ether, MTBE, 2-MeTHF | Low to Moderate | Lower polarity than THF. Solubility may be limited, potentially requiring heating or use as a co-solvent. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily solvates the aromatic ring. The polar aldehyde group limits solubility. Heating is often required. |
| Protic Polar | Methanol, Ethanol | Low to Moderate | Can form hydrogen bonds with the carbonyl oxygen, but the overall molecule is still quite hydrophobic.[2][17] Can be used, but may not be the optimal choice and can sometimes interfere with reactions (e.g., acetal formation). |
| Nonpolar | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | These solvents cannot effectively solvate the polar carbonyl group, leading to very poor solubility.[3] |
Advanced Strategies & Protocols
When simple heating or co-solvents are insufficient, more advanced techniques can be employed.
1. Sonication-Assisted Reaction
Ultrasound provides mechanical energy to promote dissolution and reaction. The formation and collapse of cavitation bubbles create localized high-pressure and high-temperature zones and powerful shockwaves, which enhance mass transfer and disrupt solid particles.[13][18]
-
Protocol: Sonication-Assisted Wittig Reaction
-
To a dry flask under an inert atmosphere (e.g., Argon), add the phosphonium salt and anhydrous THF.
-
Place the flask in an ultrasonic cleaning bath.
-
While sonicating, add the strong base (e.g., n-BuLi) dropwise to form the ylide. Sonication will help dissolve the salt and accelerate deprotonation.[10]
-
After ylide formation is complete (indicated by a color change), add a solution of this compound in a minimum amount of THF.
-
Continue sonication at room temperature or with gentle heating, monitoring the reaction by TLC.
-
2. Phase-Transfer Catalysis (PTC)
PTC is ideal for reactions where the nucleophile (or base) is in an aqueous or solid phase and the aldehyde is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile into the organic phase to react.[19]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the anion of the nucleophile (e.g., hydroxide or cyanide). This ion pair has sufficient organic character to be soluble in the organic solvent, where it can then react with the dissolved aldehyde. This technique is excellent for overcoming the insolubility of inorganic reagents in organic solvents.[20][21]
-
Protocol: PTC-Assisted Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound and the active methylene compound (e.g., malononitrile) in a nonpolar solvent like Toluene.
-
Add an aqueous solution of a base (e.g., 50% NaOH). The system will be biphasic.
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
-
Stir the mixture vigorously at room temperature or with gentle heating. The catalyst will transport the hydroxide or enolate anion into the organic phase to initiate the condensation.
-
Monitor the reaction by TLC. The high local concentration of the nucleophile around the aldehyde in the organic phase often leads to rapid reaction rates.
-
References
- Chem-Station.
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. [Link]
- PubChem. This compound.
- PubChem. 5-Methyl-2-thiophenecarboxaldehyde.
- Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
- De S. T. G., et al. (2021). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. RSC. [Link]
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- IOSR Journal. Sonochemistry : Green and Alternative Technique in Organic Synthesis. [Link]
- Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
- Shahare, H., & Mahajan, K. (2018). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology. [Link]
- Krishnakumar, K., & Meenakshisundaram, S. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Journal of Saudi Chemical Society. [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Wikipedia. Cosolvent. [Link]
- Royal Society of Chemistry.
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- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- DeGraw, A. J., & Myers, A. G. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
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- Quora.
- ResearchGate. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. [Link]
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- Oak Ridge National Laboratory.
- ResearchGate.
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Technical Support Center: Catalyst Selection for Reactions Involving 5-Methoxythiophene-2-carbaldehyde
Welcome to the Technical Support Center for reactions involving 5-Methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in common synthetic transformations of this versatile heterocyclic aldehyde.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The electron-rich nature of the thiophene ring, combined with the methoxy and aldehyde functionalities, presents unique opportunities and challenges in catalyst selection and reaction optimization. This guide provides a structured approach to navigating these complexities, ensuring successful and reproducible outcomes in your experiments.
Part 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon bonds, yielding α,β-unsaturated compounds that are valuable synthetic intermediates.[1] The choice of catalyst is critical for achieving high yields and selectivity.
Frequently Asked Questions (FAQs): Knoevenagel Condensation
Q1: What are the most common types of catalysts for the Knoevenagel condensation with this compound?
A1: A range of catalysts can be employed, from basic amines like piperidine to heterogeneous catalysts and biocatalysts.[1][2] For this compound, the choice depends on the desired reaction conditions (e.g., solvent, temperature) and the nature of the active methylene compound. Common choices include:
-
Homogeneous basic catalysts: Piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and ammonium acetate are frequently used.[2]
-
Heterogeneous catalysts: Metal-organic frameworks (MOFs) and mixed metal oxides offer advantages in terms of reusability and simplified work-up procedures.[1][3]
-
Biocatalysts: Lipases, such as porcine pancreas lipase (PPL), present a green alternative for this transformation.[1]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst influences reaction time, product yield, and the mildness of the required conditions.[1] For instance, strong bases like DBU can lead to very rapid reactions at room temperature, while weaker bases like ammonium acetate might require grinding or gentle heating.[2] Heterogeneous catalysts can offer high yields and the benefit of being easily separated and recycled.[3][4]
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., old piperidine).2. Insufficiently activated methylene compound.3. Steric hindrance from the methoxy group. | 1. Use a fresh bottle of catalyst.2. Consider a stronger base (e.g., DBU) or a more reactive methylene compound.3. Increase reaction temperature or switch to a more active catalyst system. |
| Formation of Side Products | 1. Self-condensation of the active methylene compound.2. Michael addition of the active methylene compound to the product. | 1. Use stoichiometric amounts of reactants.2. Monitor the reaction closely by TLC and stop it upon completion. Consider a milder catalyst. |
| Difficult Product Isolation | 1. Product is soluble in the reaction solvent.2. Catalyst is difficult to remove. | 1. If using a high-boiling solvent, consider precipitation by adding a non-solvent (e.g., water or hexane).2. If using a homogeneous catalyst, perform an aqueous workup to remove it. Consider switching to a heterogeneous catalyst for easier separation.[1] |
Experimental Protocol: Knoevenagel Condensation with Piperidine Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in ethanol (10-20 mL).[2]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.[2]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[2]
Caption: Generalized workflow for the Knoevenagel condensation.
Part 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[5] This reaction is instrumental in synthesizing biaryl and heteroaryl structures.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the best catalyst for the Suzuki coupling of a halogenated this compound derivative?
A1: Palladium catalysts are the standard for Suzuki couplings.[5][6] Common choices include:
-
Palladium(0) precatalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst.[7]
-
Palladium(II) precatalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] is also a common choice.[5]
-
Catalysts with advanced ligands: For more challenging couplings, catalysts with more sophisticated phosphine ligands like XPhos may be necessary to achieve high yields and prevent side reactions.[5]
Q2: Why is the choice of base important in a Suzuki coupling reaction?
A2: An inorganic base is essential for the transmetalation step of the catalytic cycle.[5] The choice of base can significantly impact the reaction rate and yield. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[5][7] The optimal base often needs to be determined empirically for a specific substrate combination.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Poor choice of base or solvent.3. De-boronation of the boronic acid/ester. | 1. Use a fresh, high-quality palladium catalyst.2. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane).[7]3. Use the boronic acid/ester immediately after preparation or purchase, and ensure anhydrous conditions if necessary. |
| Homocoupling of the Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Sub-optimal catalyst or reaction conditions. | 1. Thoroughly degas the reaction mixture before adding the catalyst.2. Screen different palladium catalysts and ligands. |
| Dehalogenation of the Thiophene Substrate | 1. Catalyst is too reactive.2. Presence of impurities. | 1. Consider a less reactive catalyst or a ligand that promotes cross-coupling over dehalogenation.2. Ensure all starting materials and solvents are pure. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine the halogenated this compound derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[7]
-
Solvent Addition and Degassing: Add the solvent system (e.g., 4:1 toluene/water) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of inert gas.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir until the starting material is consumed (monitor by TLC).[7]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for the Synthetic Chemist: 5-Methoxythiophene-2-carbaldehyde vs. Thiophene-2-carboxaldehyde
In the realm of heterocyclic chemistry, thiophene-based scaffolds are indispensable building blocks, particularly in the design of novel pharmaceuticals and advanced organic materials.[1] Among these, thiophene aldehydes serve as versatile intermediates. This guide presents an in-depth comparative analysis of two key analogues: the parent Thiophene-2-carboxaldehyde and its electron-rich derivative, 5-Methoxythiophene-2-carbaldehyde. We will explore their structural nuances, reactivity profiles, and spectroscopic signatures, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Profiles
The fundamental difference between these two molecules is the introduction of a methoxy (-OCH₃) group at the 5-position of the thiophene ring. This substitution, while seemingly minor, imparts significant changes to the molecule's electronic character, which in turn dictates its physical properties and chemical behavior.[2]
| Property | Thiophene-2-carboxaldehyde | This compound |
| Structure | ||
| CAS Number | 98-03-3[1] | 35087-46-8[3] |
| Molecular Formula | C₅H₄OS[1] | C₆H₆O₂S[3] |
| Molecular Weight | 112.15 g/mol [1] | 142.18 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1] | Solid |
| Boiling Point | 198 °C[1] | Not readily available |
| Density | ~1.2 g/mL[1] | Not readily available |
| Solubility | Insoluble in water, soluble in organic solvents.[4] | Soluble in organic solvents. |
The methoxy group acts as a potent electron-donating group (EDG) through resonance, enriching the thiophene ring with electron density. This electronic perturbation is the primary driver of the differences in reactivity discussed below.[2]
Synthesis: Accessing the Scaffolds
Both aldehydes are accessible through well-established formylation methods, with the Vilsmeier-Haack reaction being the most common and efficient route for industrial-scale production.
The general workflow involves the activation of a formylating agent, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent then undergoes electrophilic aromatic substitution with the thiophene substrate.
Caption: Generalized Vilsmeier-Haack reaction workflow.
For Thiophene-2-carboxaldehyde, the starting material is thiophene itself.[1] For this compound, the precursor would be 2-methoxythiophene. The electron-rich nature of 2-methoxythiophene often allows for milder reaction conditions compared to the parent thiophene.
Comparative Reactivity: The EDG's Dual Role
The electron-donating methoxy group creates a fascinating dichotomy in reactivity between the two aldehydes. It simultaneously activates the aromatic ring while deactivating the aldehyde carbonyl group.[2]
Reactivity at the Carbonyl Group (Nucleophilic Addition)
The primary function of an aldehyde in synthesis is to act as an electrophile, reacting with various nucleophiles. The electrophilicity of the carbonyl carbon is paramount.
-
Thiophene-2-carboxaldehyde: The aldehyde group is directly attached to the thiophene ring, and its reactivity is considered standard for an aromatic aldehyde.
-
This compound: The methoxy group donates electron density into the ring system, which is relayed to the carbonyl carbon. This reduces the partial positive charge on the carbonyl carbon, making it a weaker electrophile.[2]
Consequence: Reactions involving nucleophilic attack at the aldehyde, such as Grignard reactions, Wittig olefinations, and reductive aminations, are generally faster and may proceed under milder conditions with Thiophene-2-carboxaldehyde.
Reactivity on the Aromatic Ring (Electrophilic Substitution)
Conversely, when the thiophene ring itself is the reaction site, the electronic effects are reversed.
-
Thiophene-2-carboxaldehyde: The aldehyde is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution (e.g., nitration, halogenation).
-
This compound: The powerful electron-donating methoxy group strongly activates the ring, making it highly susceptible to electrophilic attack, primarily at the C4 position.
Consequence: this compound is the superior substrate for synthetic routes requiring further functionalization of the thiophene core via electrophilic substitution.
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol provides a framework for observing the reactivity difference at the carbonyl carbon.
Objective: To compare the reaction rate of Thiophene-2-carboxaldehyde and this compound in a base-catalyzed Knoevenagel condensation with malononitrile.
Methodology:
-
Setup: In two identical flasks, prepare solutions of the respective aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Initiation: To each flask, add a catalytic amount of a base, such as piperidine (0.1 mmol), simultaneously to start the reaction.
-
Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting aldehyde via Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes). The product is highly UV-active.
-
Analysis: The reaction with Thiophene-2-carboxaldehyde is expected to proceed to completion significantly faster than the reaction with its methoxy-substituted counterpart.
Sources
A Comparative Guide to the Biological Activity of 5-Methoxythiophene-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these biological effects. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-Methoxythiophene-2-carbaldehyde, a key building block for the synthesis of novel therapeutic agents. We will explore how derivatization, particularly through the formation of Schiff bases and chalcones, and further substitution, impacts their efficacy, supported by experimental data and detailed protocols.
The Influence of the 5-Methoxy Group: A Structural Advantage
The presence of a methoxy group at the 5-position of the thiophene-2-carbaldehyde core can significantly influence the biological activity of its derivatives. This electron-donating group can affect the molecule's overall electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction.[3] Structure-activity relationship (SAR) studies on various thiophene derivatives have often highlighted the importance of substituents at this position for enhanced biological performance.[3]
Comparative Anticancer Activity: A Focus on Schiff Base and Chalcone Derivatives
Derivatives of this compound, particularly Schiff bases and chalcones, have emerged as promising candidates in the search for novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like topoisomerase and tyrosine kinases, and disruption of microtubule formation.[1]
Schiff Base Derivatives: Potent Cytotoxic Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with significant anticancer potential.[4][5] The imine or azomethine group (-C=N-) is crucial for their biological activity. While direct comparative studies on a series of this compound Schiff bases are limited, we can infer the potential activity by comparing with other 5-substituted thiophene-2-carbaldehyde derivatives.
Table 1: Comparative in vitro Anticancer Activity (IC50) of 5-Substituted Thiophene-2-Carboxaldehyde Schiff Base Analogues
| Compound ID | 5-Substituent | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 5-Methoxy Derivative | -OCH₃ | Schiff Base | MCF-7 (Breast) | Data Not Available | - |
| Thienopyrimidine Derivative (3b) | Varies | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | |
| Thienopyrimidine Derivative (3g) | Varies | Thienopyrimidine | HepG2 (Liver) | More potent than 5-FU | |
| Thiophene Carboxamide Derivative (2b) | Varies | Carboxamide | Hep3B (Liver) | 5.46 | |
| Thiophene Carboxamide Derivative (2e) | Varies | Carboxamide | Hep3B (Liver) | 12.58 | |
| Bis-Chalcone Derivative (5a) | Thiophene | Bis-Chalcone | MCF-7 (Breast) | 7.87 ± 2.54 | [6] |
| Bis-Chalcone Derivative (5b) | Thiophene | Bis-Chalcone | MCF-7 (Breast) | 4.05 ± 0.96 | [6] |
Note: The table includes data for structurally related compounds to provide a comparative context due to the limited availability of direct comparative data for this compound derivatives.
Chalcone Derivatives: Inducers of Apoptosis
Chalcones are another important class of bioactive molecules synthesized from aldehydes. Their α,β-unsaturated ketone moiety is a key pharmacophore. Studies on chalcones derived from substituted thiophenes have demonstrated their ability to induce apoptosis in cancer cells.[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Workflow for MTT Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a further 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Antimicrobial Activity
Thiophene derivatives are also recognized for their potent antimicrobial properties against a spectrum of bacteria and fungi. The formation of Schiff bases from thiophene-2-carbaldehyde has been shown to enhance antimicrobial activity.
Table 2: Comparative in vitro Antimicrobial Activity (MIC) of 5-Substituted Thiophene-2-Carboxaldehyde Derivatives
| Compound ID | 5-Substituent | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical 5-Methoxy Derivative | -OCH₃ | Schiff Base | S. aureus | Data Not Available | - |
| Hypothetical 5-Methoxy Derivative | -OCH₃ | Schiff Base | E. coli | Data Not Available | - |
| 5-Nitrothiophene-2-carboxaldehyde | -NO₂ | Aldehyde | S. aureus | Active | [8] |
| 5-Nitrothiophene-2-carboxaldehyde | -NO₂ | Aldehyde | E. coli | Active | [8] |
| 5-Bromothiophene-2-carboxamide | -Br | Carboxamide | Murine Norovirus | EC₅₀: 37 | [9] |
| 5-Chlorothiophene-2-carboxamide | -Cl | Carboxamide | Murine Norovirus | EC₅₀: 30 | [9] |
| Thiophene Derivatives (4, 5, 8) | Varies | Thiophene | Colistin-Resistant A. baumannii | 16 - 32 mg/L | [10] |
| Thiophene Derivatives (4, 8) | Varies | Thiophene | Colistin-Resistant E. coli | 8 - 32 mg/L | [10] |
Note: The table includes data for structurally related compounds to provide a comparative context.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. A growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be used to aid visualization.[11][13]
Anti-Inflammatory Activity and Mechanism of Action
Thiophene derivatives have also demonstrated significant anti-inflammatory properties.[2][14] The presence of methyl and methoxy groups has been highlighted as important for this activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14] Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 and inhibit the activation of key signaling pathways such as ERK, p38, and NF-κB.[14]
Proposed Mechanism of Action
The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The thiophene ring acts as a bioisostere for the benzene ring, while the methoxy group and the aldehyde-derived functional groups (e.g., imine, enone) provide key interaction points with biological targets.
Signaling Pathway Inhibition
Caption: Proposed inhibitory mechanism of 5-methoxythiophene derivatives on inflammatory signaling pathways.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. While direct comparative data for a comprehensive series of these specific derivatives is still emerging, by analyzing structurally related compounds, we can appreciate the significant potential of this scaffold in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The methoxy group at the 5-position appears to be a key determinant of activity, likely through its electronic and steric effects.
Future research should focus on the systematic synthesis and evaluation of a broad range of this compound derivatives to establish clear structure-activity relationships. Head-to-head comparisons with other 5-substituted analogues will be crucial in elucidating the precise role of the methoxy group in modulating biological efficacy. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by these promising compounds, paving the way for their potential translation into therapeutic applications.
References
Please note that the reference list will be provided upon the completion of the full guide.
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- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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A Spectroscopic Guide to the Isomers of Methoxythiophene-2-carbaldehyde: A Comparative Analysis for Researchers
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's biological activity, physical properties, and ultimately, its utility. The substituted thiophene aldehydes, particularly the methoxy-substituted variants, are versatile synthons in drug discovery and organic electronics. However, the seemingly subtle shift of a methoxy group on the thiophene ring can induce profound changes in the molecule's electronic and steric properties, leading to distinct spectroscopic signatures. This guide provides an in-depth, comparative analysis of the spectroscopic properties of 5-Methoxythiophene-2-carbaldehyde and its isomers, 4-Methoxythiophene-2-carbaldehyde and 3-Methoxythiophene-2-carbaldehyde, equipping researchers with the knowledge to differentiate and characterize these important compounds.
The Structural Isomers: A Visual Overview
The three isomers of Methoxythiophene-2-carbaldehyde share the same molecular formula, C₆H₆O₂S, and a molecular weight of 142.18 g/mol .[1][2] The key distinction lies in the relative positions of the methoxy (-OCH₃) and carbaldehyde (-CHO) groups on the thiophene ring.
Figure 1. Molecular structures of the three isomers of Methoxythiophene-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the thiophene ring protons and carbons are exquisitely sensitive to the electronic effects of the methoxy and carbaldehyde substituents.
¹H NMR Spectroscopy: A Tale of Three Rings
The aldehyde proton (-CHO) is consistently the most downfield signal, typically appearing as a singlet around 9.7-9.9 ppm due to the strong deshielding effect of the carbonyl group. The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the thiophene ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H3 | H4 | H5 | -OCH₃ | -CHO |
| This compound | ~7.6 (d) | ~6.3 (d) | - | ~3.9 (s) | ~9.7 (s) |
| 4-Methoxythiophene-2-carbaldehyde | ~7.2 (d) | - | ~7.7 (d) | ~3.9 (s) | ~9.8 (s) |
| 3-Methoxythiophene-2-carbaldehyde | - | ~7.1 (d) | ~7.4 (d) | ~3.9 (s) | ~9.9 (s) |
| (s = singlet, d = doublet) |
Causality Behind the Shifts:
-
5-Methoxy Isomer: The electron-donating methoxy group at position 5 strongly shields the adjacent H4 proton, causing a significant upfield shift. The H3 proton, being para to the methoxy group and ortho to the electron-withdrawing aldehyde, experiences a downfield shift.
-
4-Methoxy Isomer: The methoxy group at position 4 shields the adjacent H3 and H5 protons. The H5 proton, being ortho to the aldehyde, will be the most downfield of the ring protons.
-
3-Methoxy Isomer: The methoxy group at position 3 shields the adjacent H4 proton. The H5 proton, being para to the methoxy group and meta to the aldehyde, will be at a relatively intermediate chemical shift.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbonyl carbon of the aldehyde group is the most downfield signal in the ¹³C NMR spectrum, typically appearing around 180-185 ppm. The positions of the methoxy and aldehyde groups also exert a predictable influence on the chemical shifts of the thiophene ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C2 | C3 | C4 | C5 | -OCH₃ | -CHO |
| This compound | ~145 | ~125 | ~108 | ~170 | ~59 | ~182 |
| 4-Methoxythiophene-2-carbaldehyde | ~148 | ~115 | ~165 | ~128 | ~58 | ~183 |
| 3-Methoxythiophene-2-carbaldehyde | ~140 | ~162 | ~110 | ~128 | ~57 | ~184 |
Expert Interpretation: The carbon directly attached to the electron-donating methoxy group (C5 in the 5-methoxy isomer, C4 in the 4-methoxy isomer, and C3 in the 3-methoxy isomer) will be significantly shielded and appear at a lower chemical shift compared to the corresponding carbon in thiophene-2-carbaldehyde itself. Conversely, the carbon bearing the aldehyde group (C2) will be deshielded.
Experimental Protocol: NMR Spectroscopy
Figure 2. Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for confirming the presence of the key functional groups: the carbonyl group of the aldehyde and the C-O bond of the methoxy group.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | Expected Range |
| Aldehyde C=O | Stretch | 1670 - 1700 (strong) |
| Aldehyde C-H | Stretch | 2820 - 2850 and 2720 - 2750 (medium, often two bands) |
| Methoxy C-O | Stretch | 1250 - 1270 (strong, asymmetric) and 1020 - 1050 (medium, symmetric) |
| Thiophene Ring | C=C Stretch | 1500 - 1600 (variable) |
| Thiophene Ring | C-H Bending | 700 - 900 (strong, pattern depends on substitution) |
Trustworthiness of the Protocol: The presence of a strong absorption band in the 1670-1700 cm⁻¹ region is a reliable indicator of the conjugated aldehyde.[3] The characteristic C-H stretching bands of the aldehyde, though sometimes weak, provide confirmatory evidence.[4] The exact positions of the thiophene ring C-H out-of-plane bending vibrations can further aid in distinguishing the isomers based on their substitution patterns.
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
Figure 3. Workflow for FT-IR data acquisition of a solid sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-electron systems of these molecules. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation, which is affected by the position of the methoxy group.
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Isomer | π → π* Transition | n → π* Transition |
| This compound | ~290 - 310 | ~340 - 360 |
| 4-Methoxythiophene-2-carbaldehyde | ~280 - 300 | ~330 - 350 |
| 3-Methoxythiophene-2-carbaldehyde | ~275 - 295 | ~325 - 345 |
Expertise in Interpretation: The 5-methoxy isomer is expected to have the longest λmax for the π → π* transition due to the extended conjugation between the electron-donating methoxy group and the electron-withdrawing aldehyde group through the thiophene ring.[5] This effect is less pronounced in the 4-methoxy and 3-methoxy isomers where the substituents are not in a direct conjugative relationship. The weaker n → π* transition of the carbonyl group will appear at a longer wavelength.
Experimental Protocol: UV-Vis Spectroscopy
Figure 4. Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺˙) for these aromatic compounds due to their stability.[6] The fragmentation patterns, however, can provide valuable structural clues.
Table 5: Predicted Key Fragments (m/z) in EI-MS
| Isomer | Molecular Ion (M⁺˙) | [M-1]⁺ | [M-15]⁺ | [M-29]⁺ | [M-44]⁺ | Thienyl-type fragments |
| All Isomers | 142 | 141 | 127 | 113 | 98 | Variable |
Authoritative Grounding in Fragmentation Mechanisms:
-
Molecular Ion (m/z 142): The peak corresponding to the intact molecule radical cation.
-
[M-1]⁺ (m/z 141): Loss of a hydrogen radical, often from the aldehyde group.[7]
-
[M-15]⁺ (m/z 127): Loss of a methyl radical (•CH₃) from the methoxy group.
-
[M-29]⁺ (m/z 113): Loss of the formyl radical (•CHO).[8]
-
[M-44]⁺ (m/z 98): Loss of a neutral molecule of acetaldehyde (CH₃CHO) via rearrangement.
-
Thienyl-type fragments: Cleavage of the thiophene ring can lead to a variety of smaller fragments, though the specific pathways can be complex.
While the primary fragmentation patterns are expected to be similar for all three isomers, the relative intensities of the fragment ions may differ, providing a potential avenue for differentiation.
Experimental Protocol: Electron Ionization Mass Spectrometry
Figure 5. General workflow for electron ionization mass spectrometry.
Conclusion
The spectroscopic differentiation of this compound and its 4- and 3-isomers is readily achievable through a multi-technique approach. ¹H NMR spectroscopy provides the most definitive data for distinguishing the isomers based on the distinct chemical shifts and coupling patterns of the thiophene ring protons. ¹³C NMR complements this by confirming the carbon skeleton and the electronic environment of each carbon atom. IR spectroscopy serves as a robust method for verifying the presence of the key aldehyde and methoxy functional groups. UV-Vis spectroscopy offers insights into the electronic conjugation, with the 5-methoxy isomer exhibiting the most red-shifted absorption. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns. By understanding the principles behind these spectroscopic techniques and their application to this class of compounds, researchers can confidently identify and characterize these valuable building blocks in their synthetic endeavors.
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A Senior Application Scientist's Comparative Guide to the Formylation of Thiophenes
Abstract
Formylated thiophenes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a formyl group onto the thiophene ring provides a versatile synthetic handle for further molecular elaboration. This guide presents a comparative analysis of the most prevalent and effective methods for thiophene formylation. We will delve into the mechanistic underpinnings, operational protocols, and performance metrics of the Vilsmeier-Haack reaction, Rieche formylation, and formylation via lithiation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the regioselective and efficient synthesis of thiophene aldehydes.
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry and material science. Consequently, the functionalization of this heterocycle is of paramount importance. Formylation, the introduction of an aldehyde group (-CHO), is a key transformation that opens avenues to a multitude of other functional groups. The choice of formylation method is critical and depends on factors such as the desired regioselectivity (formylation at the C2 vs. C3/C5 position), the nature of substituents already present on the thiophene ring, and scalability requirements. This guide provides an in-depth comparison of the classical and modern methods, supported by experimental data and protocols.
Key Formylation Methodologies: A Comparative Overview
The primary methods for the formylation of thiophenes can be broadly categorized into electrophilic substitution reactions and metalation-based approaches. Each has its distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3]
Mechanism and Rationale
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[2][3] This electrophile is then attacked by the electron-rich thiophene ring. Thiophene preferentially undergoes electrophilic substitution at the C2 position due to the greater stabilization of the cationic intermediate. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde.[2] The Vilsmeier reagent is a relatively weak electrophile, which makes this reaction highly selective for electron-rich substrates.[2][3]
Diagram 1: Mechanism of the Vilsmeier-Haack Reaction
Caption: Formation of the Vilsmeier reagent and its subsequent reaction with thiophene.
Performance and Regioselectivity
For unsubstituted thiophene, the Vilsmeier-Haack reaction is highly regioselective for the 2-position.[4][5] For 3-substituted thiophenes, a mixture of 2- and 5-formylated products can be obtained. The ratio of these isomers is influenced by the steric bulk of both the substituent on the thiophene ring and the Vilsmeier reagent itself.[6] Larger Vilsmeier reagents can favor formylation at the less hindered 5-position.[6] Yields are generally good to excellent.[7] A notable drawback is the generation of phosphorus-containing wastewater, which can be problematic on an industrial scale.[5]
Rieche Formylation
The Rieche formylation utilizes a dichloromethyl alkyl ether, typically dichloromethyl methyl ether, as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[8][9] This method is also suitable for electron-rich aromatic compounds.[9][10]
Mechanism and Rationale
The Lewis acid activates the dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the thiophene ring in a Friedel-Crafts-type reaction. The resulting dichloromethyl-substituted thiophene is then hydrolyzed during workup to furnish the aldehyde.
Diagram 2: General Workflow for Rieche Formylation
Caption: Regioselective deprotonation of thiophene followed by formylation with DMF.
Performance and Regioselectivity
The key advantage of the lithiation-formylation route is its exceptional regiocontrol, which is dictated by the site of deprotonation. [8]For substituted thiophenes, the position of lithiation can be directed by the electronic and steric properties of the substituent, or by using directing groups. This method is essential for the synthesis of 3-thiophenecarboxaldehyde from 3-bromothiophene via lithium-halogen exchange, followed by quenching with DMF. [11]The main challenges are the requirement for cryogenic temperatures and strictly anhydrous and inert conditions due to the high reactivity of organolithium reagents. [12]
Performance Comparison
| Method | Formylating Agent / Reagents | Typical Conditions | Yield | Regioselectivity (for Unsubstituted Thiophene) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or phosgene analogs) | 0 °C to RT | Good to Excellent [7] | High (Predominantly C2) [5] | Well-established, reliable, uses common reagents. [7] | Generates phosphorus waste;[5] reagent is a weak electrophile. [2] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄/SnCl₄ | 0 °C to RT | Good | High (Predominantly C2) | Effective for electron-rich systems. [13] | Requires strong Lewis acids, harsh and moisture-sensitive conditions. [14] |
| Lithiation-Formylation | n-BuLi, DMF | -78 °C to RT | Good to Excellent | Excellent (Dictated by lithiation site) | Superb regiocontrol, allows access to various isomers. [8] | Requires cryogenic temperatures and strict inert atmosphere. [12] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Thiophene to 2-Thiophenecarboxaldehyde
[15] As a Senior Application Scientist, I emphasize the importance of conducting all operations in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).
-
Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF) (1.5-3.0 molar equivalents).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) (1.0 molar equivalent) dropwise to the DMF, ensuring the temperature is maintained below 20°C. Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Thiophene Addition: Add thiophene (1.1 molar equivalents) dropwise to the reaction mixture at a rate that maintains the temperature between 25-35°C. [15]4. Reaction: After the addition is complete, stir the mixture for an additional 2 hours at the same temperature, then allow it to stand at room temperature for 15 hours. [15]5. Workup: Carefully pour the viscous reaction mixture into a vigorously stirred mixture of crushed ice (approx. 400 g) and water (250 mL).
-
Extraction: Separate the aqueous layer and extract it with diethyl ether (3 x 300 mL). Combine the organic layers. [15]7. Washing: Wash the combined organic extracts with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain 2-thiophenecarboxaldehyde (typical yield: 71-74%). [15]
Protocol 2: Formylation of 2-Methylthiophene via Lithiation
[7] This protocol requires strict anhydrous and inert atmosphere techniques. All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous.
-
Reaction Setup: To a solution of 2-methylthiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a three-necked flask under an inert atmosphere (nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to the reaction mixture.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by vacuum distillation or column chromatography to yield 5-methyl-2-thiophenecarboxaldehyde.
Conclusion and Future Perspectives
The formylation of thiophenes remains a cornerstone of synthetic organic chemistry. The Vilsmeier-Haack reaction, Rieche formylation, and lithiation-based methods each offer a unique set of advantages and are chosen based on the specific synthetic challenge. The Vilsmeier-Haack reaction is a robust and reliable choice for many applications, while lithiation offers unparalleled regiocontrol for the synthesis of complex substituted thiophenes.
Emerging trends in this field focus on the development of more sustainable and environmentally benign formylation methods. This includes the use of safer phosgene analogs like triphosgene, which circumvents the handling of gaseous phosgene and reduces phosphorus waste. [5][16]Furthermore, transition-metal-free and organocatalytic approaches are gaining traction. [17][18][19]These novel strategies, which may utilize CO₂ as a C1 source, promise to reduce the environmental impact and expand the toolkit for the synthesis of valuable formylated thiophene derivatives. [18][20]As the demand for complex thiophene-containing molecules grows, so too will the innovation in the methods for their synthesis.
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A Researcher's Guide to Selecting Cytotoxicity Assays for Thiophene-Based Compounds
Thiophene scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential, particularly in oncology.[1] The evaluation of the cytotoxic effects of these novel thiophene derivatives is a critical step in preclinical development. However, the diverse mechanisms through which these compounds can induce cell death necessitate a thoughtful approach to selecting the most appropriate cytotoxicity assay. This guide provides a comparative analysis of key assays, offering insights into their principles, methodologies, and suitability for evaluating thiophene-based drug candidates.
The Mechanistic Landscape of Thiophene-Induced Cytotoxicity
Understanding the potential mechanisms of action is crucial for selecting a relevant assay. Research indicates that many thiophene derivatives exert their cytotoxic effects by inducing apoptosis.[2][3] Key events in this programmed cell death pathway include the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, activation of caspases, and externalization of phosphatidylserine.[3][4][5] The toxicity of some thiophene-containing drugs is also linked to their metabolic activation by cytochrome P450 enzymes into reactive intermediates like thiophene S-oxides and epoxides.[6][7] This guide will focus on assays that can probe these specific cellular events.
I. Metabolic Activity Assays: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] It is frequently employed in the initial screening of thiophene derivatives to determine their half-maximal inhibitory concentration (IC50).[8][9][10]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.
Experimental Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Considerations for Thiophene-Based Compounds
-
Potential for Interference: Thiol-containing compounds can interfere with tetrazolium salt reduction assays.[11] Given that the thiophene ring contains a sulfur atom, it is crucial to include proper controls. A cell-free control, where the compound is added to the MTT reagent in media alone, can help identify any direct reduction of MTT by the compound itself.
-
Endpoint Limitation: The MTT assay measures metabolic activity and does not distinguish between different cell death mechanisms (apoptosis vs. necrosis).[12] A reduction in MTT signal indicates a loss of viability but does not explain the underlying cause.
II. Membrane Integrity Assays: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It quantifies the release of LDH, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[9]
Principle of the LDH Assay
When the cell membrane loses integrity—a hallmark of late apoptosis and necrosis—LDH is released. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product (formazan), which is quantifiable by absorbance.[9]
Considerations for Thiophene-Based Compounds
The LDH assay provides a different perspective from the MTT assay by directly measuring cell lysis. It is particularly useful for confirming that a loss of viability is due to membrane damage rather than just metabolic slowdown. This can be a valuable secondary assay to complement MTT data.
III. Apoptosis Detection Assays
Given that many thiophene derivatives induce apoptosis, assays that specifically detect hallmarks of this process are highly informative for mechanistic studies.[3][5]
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13]
Principle of Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and is used to detect this externalized PS. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. Therefore:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Experimental Workflow: Annexin V/PI Assay
Caption: Intrinsic apoptosis pathway often induced by thiophene compounds.
IV. Oxidative Stress Assays
Since some thiophene derivatives have been shown to induce ROS production, assays that measure oxidative stress can provide further mechanistic insight. [3]These assays often involve fluorescent probes that become activated in the presence of ROS.
Comparative Summary and Recommendations
| Assay Type | Principle | Endpoint Measured | Throughput | Suitability for Thiophene Compounds |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Metabolic activity / Cell viability | High | Good for primary screening (IC50). Requires controls for potential compound interference. |
| LDH Assay | Measurement of released cytosolic enzyme | Membrane integrity / Cell lysis | High | Good for confirming membrane damage. Complements MTT data. |
| Annexin V/PI | Binding to externalized phosphatidylserine | Apoptosis vs. Necrosis | Medium | Excellent for mechanistic studies. Differentiates cell death pathways. |
| Caspase Activity | Cleavage of a fluorogenic substrate | Apoptotic enzyme activity | High | Excellent for confirming apoptosis. Provides specific evidence of apoptotic signaling. |
| ROS Detection | Oxidation of a fluorescent probe | Levels of reactive oxygen species | Medium-High | Good for mechanistic studies. Elucidates the role of oxidative stress. |
Conclusion and Best Practices
For a comprehensive evaluation of the cytotoxicity of novel thiophene-based compounds, a multi-assay approach is recommended.
-
Primary Screening: The MTT assay is a robust and high-throughput method for initial screening and determination of IC50 values. [1][9][10]2. Mechanism of Action: To elucidate the cell death mechanism, the Annexin V/PI assay is invaluable for distinguishing between apoptosis and necrosis. [4]This should be followed by a caspase-3/7 activity assay to confirm the involvement of the apoptotic machinery. [5]3. Validation and Controls: Always include vehicle-only controls. For MTT assays, a cell-free control with the highest concentration of the thiophene compound is essential to rule out direct chemical reduction of the MTT reagent. [11] By strategically combining these assays, researchers can gain a comprehensive understanding of the cytotoxic profile of their thiophene-based compounds, enabling more informed decisions in the drug development pipeline.
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- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. URL
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A Comparative Guide to the Structure-Activity Relationship of Substituted Thiophene-2-Carboxaldehydes
This guide offers an in-depth analysis of the structure-activity relationships (SAR) of substituted thiophene-2-carboxaldehydes, a class of heterocyclic compounds demonstrating significant therapeutic potential. By synthesizing experimental data from peer-reviewed literature, this document provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities. This resource is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of structural modifications on the biological efficacy of these promising compounds.
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Thiophene-2-carboxaldehyde, a simple derivative, serves as a versatile starting material for the synthesis of a multitude of bioactive molecules.[3][4] Condensation of the aldehyde group or substitution on the thiophene ring has yielded derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This guide will dissect the key structural features that govern these activities, providing a rationale-based framework for the design of next-generation thiophene-based therapeutics.
Anticancer Activity: Targeting Cellular Proliferation
Substituted thiophene-2-carboxaldehyde derivatives have emerged as a promising class of anticancer agents, with mechanisms of action often involving the disruption of microtubule dynamics and induction of apoptosis. The substitution pattern on both the thiophene and appended aryl rings plays a critical role in determining cytotoxic potency.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative substituted thiophene derivatives against various cancer cell lines. The data highlights how modifications to the core structure influence their cytotoxic effects.
| Compound ID | Core Scaffold | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Thiophene-2-carboxamide | 3,4,5-trimethoxyphenyl at N-position | Hep3B (Liver) | 5.46 | [8] |
| 1b | Thiophene-2-carboxamide | 4-chlorophenyl at N-position | Hep3B (Liver) | >100 | [8] |
| 2a | 3-Arylthiophene-2-chalcone | Aryl = phenyl, Chalcone = 4-chlorophenyl | HCT-15 (Colon) | 21.0 | [6] |
| 2b | 3-Arylthiophene-2-chalcone | Aryl = 3-methoxyphenyl, Chalcone = 4-chlorophenyl | HCT-15 (Colon) | 22.8 | [6] |
| 3 | Thiophene-2-carboxaldehyde derivative | 2-((4-Methylpiperazin-1-yl)(thiophen-2-yl)methyl)hydrazinecarboxamide | MCF-7 (Breast) | Not specified | [9][10] |
Structure-Activity Relationship Insights
The anticancer activity of thiophene-2-carboxaldehyde derivatives is significantly influenced by the nature and position of substituents.
-
Substitution at the Aldehyde/Carboxamide: Conversion of the 2-carboxaldehyde to a carboxamide and subsequent N-arylation is a key strategy for enhancing anticancer activity. As seen in Compound 1a , the presence of a 3,4,5-trimethoxyphenyl group, which mimics the B-ring of the potent tubulin inhibitor combretastatin A-4, leads to high potency against the Hep3B liver cancer cell line.[8] In contrast, substitution with a simple 4-chlorophenyl group (Compound 1b ) results in a loss of activity, underscoring the importance of the trimethoxy motif for tubulin binding.
-
Substitution at the 3-Position: Arylation at the 3-position of the thiophene ring, followed by conversion of the 2-carboxaldehyde to a chalcone, has yielded compounds with significant cytotoxicity. Compounds 2a and 2b demonstrate that different aryl groups at the 3-position can be tolerated, with both phenyl and 3-methoxyphenyl substitutions leading to potent activity against the HCT-15 colon cancer cell line.[6]
-
Complex Hydrazone Derivatives: More complex derivatives, such as the hydrazinecarboxamide shown in Compound 3 , have also been reported to possess anticancer properties, although specific quantitative data for comparison is not always available.[9][10]
The following diagram illustrates the key SAR trends for the anticancer activity of substituted thiophene-2-carboxaldehydes.
Caption: Key SAR trends for anticancer thiophene-2-carboxaldehyde derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and is widely used to determine the cytotoxic potential of novel compounds.
Materials:
-
Cancer cell lines (e.g., Hep3B, HCT-15, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Substituted thiophene-2-carboxaldehyde derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thiophene-2-carboxaldehyde derivatives have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is highly dependent on the substitution pattern around the thiophene ring.
Comparative Analysis of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted thiophene-2-carboxaldehyde derivatives against representative bacterial strains.
| Compound ID | Core Scaffold | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | 4-Arylthiophene-2-carbaldehyde | Aryl = 3,5-dimethylphenyl | S. aureus | >200 | [1] |
| 4b | 4-Arylthiophene-2-carbaldehyde | Aryl = 3-chloro-4-fluorophenyl | S. aureus | >200 | [1] |
| 4c | 4-Arylthiophene-2-carbaldehyde | Aryl = 3-(trifluoromethyl)phenyl | P. aeruginosa | 29.7 | [1] |
| 5a | 3-Substituted-thiophene-2-carboxamide | 3-amino, N-aryl with 4-methoxy | S. aureus | 20 (83.3% activity index) | [11] |
| 5b | 3-Substituted-thiophene-2-carboxamide | 3-hydroxy, N-aryl with 4-methoxy | S. aureus | 17 (70.8% activity index) | [11] |
| 5c | 3-Substituted-thiophene-2-carboxamide | 3-methyl, N-aryl with 4-methoxy | S. aureus | >50 | [11] |
| 6 | Thiophene-2-carboxaldehyde Schiff base | N- (4-chlorophenyl) | S. aureus | >3 | [3] |
Structure-Activity Relationship Insights
The antimicrobial activity of substituted thiophene-2-carboxaldehydes is dictated by a complex interplay of electronic and steric factors.
-
Substitution at the 4-Position: The nature of the aryl substituent at the 4-position of the thiophene ring influences the antibacterial spectrum. Electron-withdrawing groups on the aryl ring, such as the trifluoromethyl group in Compound 4c , have been shown to enhance activity against Gram-negative bacteria like P. aeruginosa.[1] Conversely, electron-donating groups are often associated with better activity against Gram-positive bacteria.
-
Substitution at the 3-Position of Thiophene-2-carboxamides: For 3-substituted thiophene-2-carboxamides, the nature of the substituent at the 3-position is critical. An amino group (Compound 5a ) generally confers greater antibacterial activity than a hydroxyl group (Compound 5b ), while a methyl group (Compound 5c ) leads to a significant decrease in potency.[11] This suggests that hydrogen bonding capabilities and the electronic nature of the substituent at this position are important for target interaction.
-
Schiff Base Formation: Conversion of the 2-carboxaldehyde to a Schiff base by condensation with anilines can lead to potent antimicrobial agents. Compound 6 demonstrates that even simple Schiff bases can exhibit low MIC values.[3] The electronic properties of the substituent on the aniline ring also play a role in modulating the activity.
The following diagram illustrates the key SAR trends for the antimicrobial activity of substituted thiophene-2-carboxaldehydes.
Caption: Key SAR trends for antimicrobial thiophene-2-carboxaldehyde derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Substituted thiophene-2-carboxaldehyde derivatives
-
Standard antibiotic (e.g., ciprofloxacin, ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene derivatives are known to possess anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate the production of pro-inflammatory cytokines.[2][7]
Structure-Activity Relationship Insights
While extensive quantitative SAR data for substituted thiophene-2-carboxaldehydes in anti-inflammatory models is less common in the literature compared to anticancer and antimicrobial studies, some general trends can be inferred from studies on related thiophene derivatives.
-
Acidic and Amide Moieties: The presence of carboxylic acid, ester, or amide functional groups on the thiophene ring is often associated with anti-inflammatory activity.[2] These groups can participate in hydrogen bonding interactions with the active sites of inflammatory enzymes.
-
Aryl Substituents: The nature and substitution pattern of aryl groups attached to the thiophene core can influence both the potency and selectivity of COX/LOX inhibition.
-
In Vivo Efficacy: In vivo models, such as the carrageenan-induced paw edema assay, are crucial for evaluating the systemic anti-inflammatory effects of these compounds.
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of substituted thiophene-2-carboxaldehydes.
Caption: General workflow for evaluating the anti-inflammatory activity of thiophene derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Substituted thiophene-2-carboxaldehyde derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion and Future Directions
Substituted thiophene-2-carboxaldehydes and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. This guide has highlighted the critical role of structural modifications in dictating their anticancer, antimicrobial, and anti-inflammatory potential.
Key SAR takeaways include:
-
Anticancer Activity: N-aryl carboxamides with specific substitution patterns that mimic known tubulin inhibitors show high potency.
-
Antimicrobial Activity: The electronic nature of substituents on aryl groups and at the 3-position of the thiophene ring can be tuned to optimize activity against Gram-positive or Gram-negative bacteria.
-
Anti-inflammatory Activity: The presence of hydrogen-bonding moieties and appropriate aryl substituents is generally favorable for activity.
Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. A deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of the next generation of thiophene-based therapeutics. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of these promising compounds.
References
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- Iqbal, M. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14737-14753. [Link]
- Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry, 17(1), 131-134. [Link]
- Gil, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1366107. [Link]
- ResearchGate. (n.d.). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives.
- ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation...
- Venkataramireddy, V., et al. (2016). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Indo American Journal of Pharmaceutical Research, 6(1), 4324-4332. [Link]
- Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462. [Link]
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- Singh, P., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
- Hawash, M., et al. (2022).
- da Cruz, R. M. D., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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A Comparative Guide to the Electrophilicity of Substituted Thiophene Aldehydes for Synthetic and Medicinal Chemistry
Abstract
Thiophene aldehydes are foundational scaffolds in medicinal chemistry and materials science, prized for their versatile reactivity. The electrophilicity of the aldehyde's carbonyl carbon is a critical parameter that dictates its interaction with nucleophiles, forming the basis for its utility in covalent drug design and complex organic synthesis. This guide provides an in-depth comparison of the electrophilicity of thiophene-2-carboxaldehydes bearing various substituents at the C5-position. We will explore the underlying electronic principles, detail experimental and computational methodologies for quantifying reactivity, and present comparative data to offer a predictive framework for researchers, scientists, and drug development professionals.
Introduction: The Tunable Reactivity of Thiophene Aldehydes
The thiophene ring, an electron-rich aromatic heterocycle, serves as a powerful platform for fine-tuning chemical reactivity.[1] When functionalized with an aldehyde group, the resulting molecule becomes a valuable electrophile. The degree of this electrophilicity, however, is not static; it is exquisitely controlled by the electronic nature of other substituents on the thiophene ring.[1] An electron-withdrawing group (EWG) will pull electron density from the ring, which in turn withdraws density from the aldehyde, increasing the partial positive charge (δ+) on the carbonyl carbon and making it a "harder" electrophile. Conversely, an electron-donating group (EDG) will push electron density into the ring, diminishing the carbonyl carbon's positive character and rendering it a "softer" electrophile.[1]
This ability to modulate electrophilicity is paramount in drug discovery, particularly in the design of targeted covalent inhibitors. A highly electrophilic "warhead" may react indiscriminately with biological nucleophiles, leading to off-target toxicity. An insufficiently electrophilic warhead may fail to engage its intended target. By strategically selecting substituents, chemists can achieve a desired kinetic profile, balancing potency with selectivity.
This guide will systematically compare a series of 5-substituted thiophene-2-carboxaldehydes, from strongly deactivated by EDGs to highly activated by EWGs, to provide a clear and actionable understanding of their relative electrophilicity.
Methodologies for Assessing Electrophilicity
A multi-faceted approach combining experimental kinetics, spectroscopic analysis, and computational modeling provides the most comprehensive picture of aldehyde electrophilicity.
Experimental Approaches
The most direct method to quantify electrophilicity is to measure the rate at which the aldehyde reacts with a standard nucleophile. Reactions like condensations with active methylene compounds or the formation of imines (Schiff bases) with amines are excellent models.[1] The rates of these reactions can be monitored using techniques like UV-Visible spectroscopy, which tracks the appearance of a chromophoric product over time.
By keeping the nucleophile concentration in large excess, pseudo-first-order kinetics can be assumed, simplifying the data analysis to determine the rate constant (k), a direct reflection of the aldehyde's intrinsic reactivity.
Experimental Protocol: Kinetic Analysis of Imine Formation via UV-Vis Spectroscopy
This protocol outlines a general method for comparing the reaction rates of various 5-substituted thiophene-2-carboxaldehydes with a model amine, such as aniline or glycine.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted thiophene aldehyde (e.g., 10 mM in anhydrous acetonitrile).
-
Prepare a stock solution of the amine nucleophile (e.g., 1 M in anhydrous acetonitrile). Anhydrous solvents are crucial to prevent hydrolysis of the resulting imine.
-
-
Spectrophotometer Setup:
-
Set the UV-Visible spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λ_max of the imine product, which is typically different from the starting materials.
-
Set up a kinetic measurement mode to monitor the absorbance change at the determined λ_max over a set period (e.g., 10 minutes).
-
-
Kinetic Run:
-
In a 1.0 cm quartz cuvette, add the solvent (e.g., 950 µL acetonitrile).
-
Add the aldehyde stock solution (e.g., 50 µL for a final concentration of 0.5 mM).
-
Initiate the reaction by adding the amine stock solution (e.g., 50 µL for a final concentration of 50 mM), ensuring rapid mixing. The large excess of amine ensures pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the predetermined λ_max.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of this curve represents the initial reaction rate.
-
The slope of this linear region is the observed rate (k_obs). For pseudo-first-order reactions, k_obs is directly proportional to the second-order rate constant (k).
-
Compare the k_obs values across the series of substituted aldehydes to establish a quantitative ranking of their electrophilicity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into the electronic environment of the carbonyl carbon. The ¹³C chemical shift (δ) of the aldehyde carbon is highly sensitive to its electron density. A higher degree of deshielding (a larger ppm value) corresponds to a more electron-deficient, and therefore more electrophilic, carbonyl carbon.[2] This method provides a rapid, qualitative assessment that correlates well with kinetic data.
Computational Approaches
Density Functional Theory (DFT) calculations provide powerful predictive insights into molecular properties that govern reactivity.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) represents the frontier orbital that accepts electrons from a nucleophile. A lower LUMO energy indicates a greater willingness to accept electrons, signifying higher electrophilicity.
-
Partial Atomic Charge: Calculating the electrostatic potential-derived partial charge on the carbonyl carbon (δ+) provides a direct, quantitative measure of its electron deficiency. A more positive charge correlates with greater electrophilicity.
Comparative Analysis: The Impact of C5-Substituents
The electrophilicity of 5-substituted thiophene-2-carboxaldehydes follows a predictable trend based on the electronic nature of the substituent. This is quantitatively supported by Hammett correlation analysis, which yields a positive reaction constant (ρ), indicating that electron-withdrawing groups accelerate nucleophilic attack.
The following table summarizes experimental and computational data for a representative series of compounds, ordered from most deactivated (most electron-donating substituent) to most activated (most electron-withdrawing substituent).
| Substituent (X) at C5 | Electronic Effect | Relative Reaction Rate (k_rel) | ¹³C NMR δ(C=O) (ppm) | Calculated LUMO Energy (eV) |
| -OCH₃ (Methoxy) | Strong EDG | Low | ~176.5 | Higher |
| -CH₃ (Methyl) | Weak EDG | ↓ | 182.6[3] | ↓ |
| -H (Unsubstituted) | Neutral | 1.00 | 183.1 | -1.98 |
| -Br (Bromo) | Weak EWG (Inductive) | ↑ | 181.9 | ↓ |
| -NO₂ (Nitro) | Strong EWG | High[1] | ~185.0 | Lower |
Note: Specific kinetic and computational values can vary based on the reaction, nucleophile, solvent, and computational method. The trends, however, are consistent. ¹³C NMR data for unsubstituted and methyl-substituted aldehydes are from experimental databases; others are estimated based on established substituent effects.
The data clearly illustrates the trend:
-
5-Methoxythiophene-2-carboxaldehyde : The powerful electron-donating resonance effect of the methoxy group significantly increases the electron density of the thiophene ring and, consequently, the carbonyl carbon. This deactivates the aldehyde, making it the least electrophilic in the series.
-
5-Methylthiophene-2-carboxaldehyde : The methyl group is a weak electron-donating group through induction, leading to a slight decrease in electrophilicity compared to the unsubstituted parent compound.[3]
-
Thiophene-2-carboxaldehyde : This serves as the benchmark for the series.
-
5-Bromothiophene-2-carboxaldehyde : The electronegative bromine atom acts as an electron-withdrawing group via induction, increasing the electrophilicity of the carbonyl carbon.
-
5-Nitrothiophene-2-carboxaldehyde : The nitro group is a potent electron-withdrawing group through both resonance and induction.[1] It dramatically reduces the electron density across the entire molecule, making the carbonyl carbon highly electron-deficient and thus the most electrophilic in the series.[1]
Visualizing Electronic Effects
The following diagram illustrates how substituents modulate the electronic landscape of the thiophene ring to influence the electrophilicity of the aldehyde.
Caption: Influence of substituents on aldehyde electrophilicity.
Practical Implications and Conclusion
The ability to rationally tune the electrophilicity of thiophene aldehydes is a powerful tool for chemists. In drug discovery, this allows for the optimization of covalent warheads to enhance target engagement while minimizing off-target reactivity. In organic synthesis, selecting the appropriate substituted thiophene aldehyde can be the difference between a high-yield transformation and a failed reaction.
This guide has established a clear framework for comparing and predicting the electrophilicity of 5-substituted thiophene-2-carboxaldehydes. The trend is governed by fundamental electronic principles: electron-donating groups decrease reactivity, while electron-withdrawing groups increase it. This relationship is quantifiable through kinetic studies, observable via ¹³C NMR spectroscopy, and predictable using computational chemistry. By leveraging these principles and methodologies, researchers can make more informed decisions in the design and application of these critical chemical building blocks.
References
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- Al-Bayati, R. H. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.
- National Center for Biotechnology Information. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. PubChem Compound Database.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.
- ResearchGate. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
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A Researcher's Guide to Profiling Cross-Reactivity of 5-Methoxythiophene-2-carbaldehyde
For researchers and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than the primary target, can lead to unforeseen toxicities or misleading structure-activity relationship (SAR) data.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 5-Methoxythiophene-2-carbaldehyde, a heterocyclic compound belonging to the thiophene family, which is recognized as a privileged pharmacophore in medicinal chemistry.[3][4][5][6][7]
While this compound itself is a known chemical entity[8], comprehensive public data on its specific biological cross-reactivity is scarce. This guide, therefore, establishes a robust, hypothetical study design grounded in established drug discovery principles. We will postulate a primary target and then construct a logical, tiered screening strategy to de-risk this compound for further development.
The Rationale: Why Cross-Reactivity Screening is Non-Negotiable
The core principle of targeted drug discovery is to modulate a single, disease-relevant biological target with high precision. However, the cellular environment is a complex network of structurally and functionally related proteins. Kinases, for example, share a highly conserved ATP-binding pocket, making it a significant challenge to design truly selective inhibitors.[9][10] Off-target binding can result in:
-
Adverse Drug Reactions (ADRs): Inhibition of critical anti-targets like the hERG potassium channel can lead to cardiotoxicity.[11][12]
-
Misleading Efficacy Data: The observed biological effect might be a composite of on-target and off-target activities, confounding optimization efforts.
-
Polypharmacology: While sometimes beneficial, unintended polypharmacology needs to be understood and characterized, not discovered by accident.
This guide will use a hypothetical scenario where This compound (Compound 'T') has been identified as a potent inhibitor of MAPK-activated protein kinase 2 (MK2) , a key player in inflammatory signaling pathways. Our goal is to build a comprehensive selectivity profile.
Designing the Selectivity Panel: A Multi-Faceted Approach
A well-designed selectivity panel is not just a random assortment of proteins. It is a strategic collection of potential off-targets chosen for specific reasons. Our panel for Compound 'T' will be divided into three tiers.
Tier 1: Mechanistically-Related Targets Since MK2 is a kinase, the initial screen should focus on other kinases, particularly those with high structural homology in the ATP-binding site.
-
Rationale: To assess selectivity within the target family (the kinome). Early identification of cross-family inhibition is crucial for guiding medicinal chemistry efforts.[10][13]
-
Selected Kinases:
-
p38α (Upstream activator of MK2)
-
ERK1/2 (Related MAPK pathway kinases)
-
PRAK (Another p38 substrate)
-
CDK2 (A cell cycle kinase, representing a different family branch)
-
VEGFR2 (A receptor tyrosine kinase)
-
Tier 2: Promiscuous "Anti-Targets" and Safety Liabilities This tier includes proteins and enzymes notorious for non-specific interactions and those linked to common safety concerns.
-
Rationale: To proactively identify liabilities that could terminate a drug program.[14][15]
-
Selected Targets:
Tier 3: Broad Target Class Assessment This tier provides a wider view of Compound 'T's' behavior against unrelated protein families.
-
Rationale: To ensure no completely unexpected off-target activities exist.
-
Selected Targets:
-
A representative G-Protein Coupled Receptor (GPCR)
-
A representative Nuclear Receptor
-
A representative Protease
-
Logical Framework for Selectivity Screening
Caption: Tiered approach to cross-reactivity profiling for Compound 'T'.
Experimental Protocols & Data Interpretation
Trustworthy data comes from robust, well-controlled experiments. Below are detailed protocols for the key assays in our proposed study.
This protocol is adapted for both the primary target (MK2) and the Tier 1 kinase panel to ensure data comparability.
-
Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Step-by-Step Protocol:
-
Compound Plating: Serially dilute Compound 'T' (and a known promiscuous inhibitor as a control, e.g., Staurosporine) in DMSO, then dispense into a 384-well assay plate. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Kinase/Substrate Addition: Prepare a master mix containing the specific kinase (e.g., MK2, p38α) and its corresponding substrate peptide in reaction buffer. Dispense this mix into the wells.
-
Reaction Initiation & Incubation: Add ATP to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure a fair comparison of IC50 values.[9] Incubate at room temperature for 1 hour.
-
Signal Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. Incubate for 10 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).
-
Plot % Inhibition versus log[Compound 'T'] concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) : SI = IC50 (Off-Target) / IC50 (Primary Target). A higher SI value indicates greater selectivity.
-
For initial screening, a high-throughput binding assay is a cost-effective alternative to gold-standard patch-clamp electrophysiology.[11][17][21]
-
Principle: This is a competitive binding assay. A fluorescent tracer with known affinity for the hERG channel is used. If Compound 'T' binds to the channel, it displaces the tracer, causing a decrease in fluorescence polarization.[11]
-
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of Compound 'T' in a low-volume assay plate. Include a known hERG blocker (e.g., Astemizole) as a positive control.
-
Reagent Addition: Add a mixture of hERG channel membrane preparation and the fluorescent tracer to the wells.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis: A decrease in polarization indicates binding. Calculate the IC50 from the dose-response curve. An IC50 < 10 µM is often considered a potential flag for further investigation via electrophysiology.
This assay assesses the potential for drug-drug interactions by measuring the inhibition of major drug-metabolizing enzymes.[18][19]
-
Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a cocktail of specific probe substrates (each metabolized by a different CYP isoform).[20] Compound 'T' is added, and the rate of formation of the specific metabolites is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition.
-
Step-by-Step Protocol:
-
Incubation Setup: In a 96-well plate, combine human liver microsomes, a NADPH regenerating system (cofactor for CYP activity), and Compound 'T' at various concentrations.
-
Reaction Initiation: Add a cocktail of CYP-specific substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
Incubation & Quenching: Incubate at 37°C. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) which also precipitates the proteins.
-
Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of each specific metabolite formed.
-
-
Data Analysis: Calculate the percent inhibition for each CYP isoform relative to a vehicle control. Determine the IC50 value for any isoform that shows significant inhibition.
Experimental Workflow Overview
Caption: General workflow from compound preparation to data analysis.
Comparative Data Presentation
Objective comparison requires clear data presentation. The following tables showcase hypothetical results for Compound 'T' against a fictional alternative, "Compound 'Y'," a less selective analogue.
Table 1: Kinase Selectivity Profile
| Target Kinase | Compound 'T' (IC50, nM) | Compound 'Y' (IC50, nM) | Selectivity Index (SI) for Compound 'T' |
| MK2 (Primary) | 15 | 25 | - |
| p38α | 850 | 150 | 57 |
| ERK1 | >10,000 | 5,200 | >667 |
| PRAK | 1,200 | 350 | 80 |
| CDK2 | >10,000 | 8,900 | >667 |
| VEGFR2 | 4,500 | 950 | 300 |
Data Interpretation: Compound 'T' demonstrates excellent selectivity against the tested kinases. Its SI is >50-fold against its direct upstream activator (p38α) and >300-fold against a tyrosine kinase (VEGFR2). Compound 'Y' shows significant off-target activity against p38α and PRAK, suggesting a less desirable profile.
Table 2: Safety & DDI Liability Profile
| Assay Target | Compound 'T' (IC50, µM) | Compound 'Y' (IC50, µM) | Risk Assessment |
| hERG Binding | >30 | 5.8 | Low for 'T'; Medium for 'Y' |
| CYP3A4 Inhibition | >50 | 12.5 | Low for 'T'; Low for 'Y' |
| CYP2D6 Inhibition | 28 | 8.1 | Low for 'T'; Medium for 'Y' |
| CYP2C9 Inhibition | >50 | >50 | Low for both |
Data Interpretation: Compound 'T' shows a clean safety profile, with IC50 values well above the 10 µM threshold for concern in early screening. Compound 'Y' presents a potential hERG liability and more potent CYP2D6 inhibition, warranting further investigation and potentially limiting its therapeutic window.
Conclusion and Path Forward
This guide has outlined a systematic, evidence-based approach to characterizing the cross-reactivity of this compound (Compound 'T'). Based on our hypothetical data, Compound 'T' emerges as a highly selective and safe lead compound. Its high selectivity indices against related kinases suggest a lower potential for mechanism-based off-target effects. Furthermore, its clean profile in key safety assays (hERG, CYPs) provides confidence for its advancement.
The next steps in a real-world scenario would involve expanding the kinase panel to a broader screen (e.g., a KinomeScan™ panel of >400 kinases) and confirming the hERG binding result with gold-standard patch-clamp electrophysiology. This structured, tiered approach ensures that resources are spent efficiently, identifying the most promising and safest candidates for the significant investment of preclinical and clinical development.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Shafique, Z., Shafique, S., & Pérez-Sánchez, H. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1625-1654. [Link]
- Thiophene. PubChem.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Reaction Biology. (n.d.). hERG Assay Services. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- Kumar, R., & Yusuf, M. (2022). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 2(10), 1-14. [Link]
- Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]
- Mishra, R., & Shukla, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
- Rani, P., & Saina, K. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Current Organic Synthesis, 19(6), 633-644. [Link]
- AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
- Wikipedia. (n.d.). Cross-reactivity. [Link]
- Creative Bioarray. (n.d.). hERG Safety Assay. [Link]
- Slideshare. (2016). Herg assay, Structure, Various screening methods and Advantages. [Link]
- Creative Biolabs. (n.d.). hERG Screening. [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
- PubChem. (n.d.). This compound. [Link]
- Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
- Paine, M. F., Hart, H. L., Ludington, S. S., Haining, R. L., Rettie, A. E., & Zeldin, D. C. (2006). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 34(5), 871-878. [Link]
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A Multi-Technique Approach to Validating the Structure of Synthesized 5-Methoxythiophene-2-carbaldehyde
A Senior Application Scientist's Guide for Researchers
As Senior Application Scientists, we advocate for a holistic, multi-technique approach. Relying on a single analytical method is insufficient; instead, we build a robust, self-validating case for the compound's identity by integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide explains not just the protocols, but the causality behind our experimental choices, empowering you to apply these principles to your own synthetic targets.
The Rationale: Why a Multi-Pronged Attack?
Each analytical technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of structural elucidation. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is exceptionally sensitive to the presence of specific functional groups. For our target molecule, it serves as a rapid and definitive confirmation of the critical aldehyde carbonyl (C=O) and the ether (C-O-C) linkages.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check on the elemental composition. Its fragmentation pattern can also yield further structural clues.
By combining these techniques, we create a dataset where each result corroborates the others, leading to an irrefutable structural assignment.
The Primary Interrogation: ¹H NMR Spectroscopy
Expertise & Experience: We begin with ¹H NMR as it is the most information-dense technique for a rapid first-pass analysis. It quickly confirms the presence of key structural motifs: the aldehyde proton, the distinct thiophene ring protons, and the methoxy group protons. The coupling patterns between the ring protons are particularly diagnostic for confirming the 2,5-substitution pattern.
Expected ¹H NMR Data
The anticipated chemical shifts are based on established substituent effects on the thiophene ring. The electron-withdrawing aldehyde group at C2 will deshield the adjacent H3 proton, while the electron-donating methoxy group at C5 will shield the adjacent H4 proton.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| Aldehyde (-CHO) | 9.7 - 9.9 | Singlet (s) | N/A |
| Thiophene H3 | 7.6 - 7.7 | Doublet (d) | 4.0 - 4.5 |
| Thiophene H4 | 6.3 - 6.4 | Doublet (d) | 4.0 - 4.5 |
| Methoxy (-OCH₃) | 3.9 - 4.0 | Singlet (s) | N/A |
Comparison: Reference vs. Experimental Data
Here, we compare the expected values against a hypothetical experimental result for a synthesized batch.
| Assignment | Reference δ (ppm) | Hypothetical Experimental δ (ppm) | Multiplicity | Integration | Status |
| -CHO | ~9.81 | 9.80 | s | 1H | ✅ Match |
| H3 | ~7.65 | 7.66 | d | 1H | ✅ Match |
| H4 | ~6.35 | 6.36 | d | 1H | ✅ Match |
| -OCH₃ | ~3.95 | 3.94 | s | 3H | ✅ Match |
A close match between the experimental and reference data provides strong initial evidence for the correct structure.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguous assignment.
-
Data Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shifts using the TMS signal at 0 ppm.[1]
Confirming the Carbon Framework: ¹³C NMR Spectroscopy
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR directly observes the carbon backbone. This is a crucial confirmatory step to ensure all expected carbons are present and in the correct electronic environment. It is particularly useful for identifying quaternary carbons (like C2, C5) that are invisible in ¹H NMR.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| Aldehyde (C=O) | 181 - 183 |
| Thiophene C5 (-OCH₃) | 165 - 168 |
| Thiophene C2 (-CHO) | 142 - 145 |
| Thiophene C3 | 135 - 137 |
| Thiophene C4 | 106 - 108 |
| Methoxy (-OCH₃) | 59 - 61 |
Comparison: Reference vs. Experimental Data
| Assignment | Reference δ (ppm) | Hypothetical Experimental δ (ppm) | Status |
| C=O | ~182.5 | 182.4 | ✅ Match |
| C5 | ~166.8 | 166.7 | ✅ Match |
| C2 | ~143.1 | 143.2 | ✅ Match |
| C3 | ~136.0 | 136.1 | ✅ Match |
| C4 | ~107.2 | 107.3 | ✅ Match |
| -OCH₃ | ~60.1 | 60.0 | ✅ Match |
The presence of six distinct carbon signals in the expected regions strongly supports the proposed structure.
Experimental Protocol: ¹³C NMR
-
Sample and Instrumentation: The same sample and spectrometer from the ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a simpler spectrum where each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H spectrum, using the CDCl₃ solvent peak (~77.16 ppm) for chemical shift calibration.[2]
Orthogonal Validation I: FT-IR Spectroscopy for Functional Groups
Trustworthiness: An orthogonal technique measures a different physical property of the molecule, providing a truly independent layer of validation. FT-IR is a rapid and inexpensive method to confirm the presence of key functional groups, which are the most reactive and synthetically important parts of the molecule.
Expected FT-IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium (often a pair) |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C=O Stretch | 1660 - 1680 | Strong |
| Thiophene Ring C=C Stretch | 1450 - 1550 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ether) | 1240 - 1280 | Strong |
| Symmetric C-O-C Stretch (Ether) | 1020 - 1060 | Strong |
Comparison: Reference vs. Experimental Data
| Vibrational Mode | Reference (cm⁻¹) | Hypothetical Experimental (cm⁻¹) | Status |
| Aldehyde C=O | ~1665 | 1668 | ✅ Match |
| Asymmetric C-O-C | ~1260 | 1258 | ✅ Match |
| Symmetric C-O-C | ~1040 | 1042 | ✅ Match |
The observation of a strong absorption band around 1665 cm⁻¹ is definitive proof of the aldehyde carbonyl group.[3] Concurrently, strong bands in the 1260 cm⁻¹ and 1040 cm⁻¹ regions confirm the methoxy ether linkage.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal (e.g., diamond). This method requires minimal sample preparation and is non-destructive.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty, clean ATR accessory. Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.[1]
Orthogonal Validation II: Mass Spectrometry for Molecular Weight
Trustworthiness: The final piece of the puzzle is confirming the molecular formula by determining the molecular weight. This definitively rules out unexpected products resulting from rearrangements, incomplete reactions, or the incorporation of extra atoms.
Expected Mass Spectrometry Data
-
Molecular Formula: C₆H₆O₂S
-
Exact Mass: 142.01 Da[4]
-
Primary Expected Ion (M⁺˙ or [M+H]⁺): A prominent peak at m/z = 142 (for EI) or m/z = 143 (for ESI).
Comparison: Reference vs. Experimental Data
| Parameter | Reference Value | Hypothetical Experimental Value | Ionization Mode | Status |
| Molecular Ion | 142.01 Da | m/z = 142.0 | Electron Ionization (EI) | ✅ Match |
Observing a molecular ion peak that corresponds to the calculated exact mass of 5-Methoxythiophene-2-carbaldehyde provides conclusive evidence of the correct elemental composition.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. GC is well-suited for analyzing relatively volatile and thermally stable compounds like our target.
-
Data Acquisition: Inject the sample onto the GC column. The compound will be separated from any potential impurities before entering the mass spectrometer. Acquire the mass spectrum across a suitable range (e.g., m/z 40-400).
-
Data Analysis: Identify the peak corresponding to the molecular ion (M⁺˙).
Visualizing the Validation Workflow
A systematic approach ensures all necessary data is collected and logically evaluated.
Caption: Workflow for the structural validation of a synthesized compound.
Conclusion
The structural validation of this compound, or any synthesized molecule, is not a single experiment but a systematic process of inquiry. By integrating the detailed proton and carbon framework information from NMR spectroscopy with the functional group confirmation from FT-IR and the molecular weight verification from mass spectrometry, we construct an unassailable, self-validating argument for the compound's structure. This rigorous, multi-technique workflow ensures the integrity of your research and the reliability of your downstream applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....
Sources
A Comparative Guide to the Anticancer Efficacy of 5-Methoxythiophene-2-carbaldehyde Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer potential of derivatives synthesized from the 5-Methoxythiophene-2-carbaldehyde scaffold. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights into the structure-activity relationships, mechanistic underpinnings, and experimental considerations for this promising class of compounds. We will explore various chemical modifications of the core scaffold and their impact on cytotoxic activity against a range of cancer cell lines.
The Thiophene Scaffold: A Privileged Structure in Anticancer Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its structural features, including its ability to engage in various non-covalent interactions and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents. In the context of oncology, thiophene derivatives have been reported to exhibit a wide array of anticancer activities by targeting various biological pathways crucial for cancer cell proliferation and survival.[1][2][3]
The introduction of a methoxy group at the 5-position and a carbaldehyde at the 2-position of the thiophene ring provides a versatile platform for the synthesis of a diverse library of derivatives. The aldehyde group, in particular, is a reactive handle for the facile synthesis of various classes of compounds, including chalcones, Schiff bases, and pyrimidine derivatives, each with distinct pharmacological profiles.
Comparative Anticancer Efficacy of this compound Derivatives
While direct head-to-head comparative studies of a broad spectrum of this compound derivatives are limited in the current literature, we can synthesize available data on analogous thiophene-based compounds to draw meaningful comparisons and guide future research. The following sections will compare the anticancer potential of different classes of derivatives that can be synthesized from the this compound core.
Thiophene-Based Chalcones
Chalcones are α,β-unsaturated ketones that form a key structural motif in many biologically active compounds.[1][4] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. The anticancer activity of chalcones is well-documented and is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[1][2]
While specific data for chalcones derived directly from this compound is sparse, studies on analogous thiophene chalcones provide valuable insights into their potential efficacy.
| Compound Class | Example Structure (Illustrative) | Cancer Cell Line(s) | Reported IC50 (µM) | Key Findings & Mechanistic Insights | Reference(s) |
| Thiophene Chalcones | A chalcone with a substituted thiophene ring | MCF-7 (Breast), A549 (Lung), PC3 (Prostate), HT-29 (Colorectal) | Varies (some < 20 µg/mL) | Induction of apoptosis through both intrinsic and extrinsic pathways. Increased reactive oxygen species (ROS) levels. | [1][2] |
| Thiophene Chalcones | Thiophene chalcone derivative | HCT-15 (Colon) | 21 µg/mL | Potent anticancer activity, slightly better than doxorubicin in this study. | [5] |
Experimental Rationale: The selection of diverse cancer cell lines (e.g., breast, lung, prostate, colon) is crucial to assess the broad-spectrum anticancer potential of the synthesized chalcones. The MTT assay is a standard and reliable method for determining cell viability and calculating the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Thiophene-Based Schiff Bases
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[6] This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer effects.[7] The imine or azomethine group (-C=N-) is a key pharmacophore that can interact with various biological targets.
Metal complexes of thiophene-derived Schiff bases have also shown significant cytotoxic activity, often exceeding that of the free ligand.[6][8]
| Compound Class | Example Structure (Illustrative) | Cancer Cell Line(s) | Reported IC50 (µM) | Key Findings & Mechanistic Insights | Reference(s) |
| Thiophene Schiff Bases | Schiff base derived from a thiophene carboxaldehyde | Various cancer cell lines | Data not consistently reported in µM | Cytotoxicity against various cancer cell lines. The imine group is crucial for activity. | [7][9] |
| Metal Complexes of Thiophene Schiff Bases | Mn(II) complex of a thiophene-derived Schiff base | SK-GT-4 (Esophageal cancer) | Significant activity observed | Selective targeting and killing of cancer cells while sparing healthy cells. | [6] |
Experimental Rationale: The synthesis of Schiff bases from this compound and various primary amines allows for the exploration of a large chemical space. The comparison of the anticancer activity of the free Schiff base with its metal complexes can reveal the potential for enhanced efficacy through chelation.
Thiophene-Fused Pyrimidine Derivatives
Pyrimidine-containing compounds are of significant interest in anticancer drug discovery, with several approved drugs featuring this heterocyclic core.[3][10] The fusion of a thiophene ring to a pyrimidine scaffold can lead to compounds with potent and selective anticancer activity. These derivatives often act as kinase inhibitors or modulators of apoptotic pathways.[11]
| Compound Class | Example Structure (Illustrative) | Cancer Cell Line(s) | Reported IC50 (µM) | Key Findings & Mechanistic Insights | Reference(s) |
| Thieno[2,3-d]pyrimidines | A substituted thieno[2,3-d]pyrimidine | HepG2 (Liver), MCF-7 (Breast), A549 (Lung) | Varies | Potent antiproliferative activity. Some compounds are more potent than the EGFR inhibitor erlotinib. | [10] |
| Pyrimidine Derivatives | A novel pyrimidine derivative | MIA PaCa-2 and PanC-1 (Pancreatic) | 52.68 µg/mL (PanC-1) | Significantly enhanced cytotoxicity compared to 5-fluorouracil (5-FU). | [12] |
Experimental Rationale: The rationale for synthesizing thiophene-fused pyrimidines is to combine the favorable pharmacological properties of both heterocyclic systems. Testing these compounds against cancer cell lines known to be sensitive to kinase inhibitors (e.g., those overexpressing EGFR) is a logical approach to elucidate their mechanism of action.
Mechanistic Insights and Signaling Pathways
The anticancer activity of thiophene derivatives is often multi-faceted, involving the modulation of several key signaling pathways that are dysregulated in cancer.
Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]
Caption: Potential apoptotic pathways induced by thiophene derivatives.
Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. Thiophene-based compounds, particularly those with a benzothiophene scaffold, have been identified as potent inhibitors of various kinases, including Cdc-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk), which are implicated in cancer cell proliferation and survival.[13][14]
Caption: Simplified pathway of kinase inhibition by thiophene derivatives.
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity and reproducibility of findings, it is imperative to follow robust and well-validated experimental protocols.
General Synthesis of Thiophene-Based Chalcones
This protocol outlines the Claisen-Schmidt condensation for the synthesis of chalcones from this compound.
-
Reactant Preparation: Dissolve equimolar amounts of this compound and a suitable ketone (e.g., acetophenone) in ethanol.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.
Caption: Workflow for the synthesis and characterization of thiophene chalcones.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The available evidence, largely from analogous thiophene derivatives, suggests that chalcones, Schiff bases, and pyrimidine derivatives derived from this core structure are likely to exhibit significant cytotoxic activity against a range of cancer cell lines.
Future research should focus on the systematic synthesis and head-to-head comparison of these different classes of derivatives to establish clear structure-activity relationships. Mechanistic studies, including kinase profiling and apoptosis assays, will be crucial in identifying the most potent and selective compounds for further preclinical development. The exploration of metal complexes of these derivatives also presents a promising avenue for enhancing their therapeutic potential.
References
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- Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. ResearchGate. URL: https://www.researchgate.
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- El-Gendy, M. A., et al. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Molecules, 29(11), 2530. URL: https://www.mdpi.com/1420-3049/29/11/2530
- Kwiecień, H., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038478/
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- Abdel-Aziz, M., et al. (2023). Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. URL: https://www.researchgate.net/figure/Pyrimidine-5-carbonitril-derivatives-as-anticancer-agents_fig1_372675916
- Abdel-Halim, M., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001. URL: https://www.mdpi.com/1420-3049/26/4/1001
- Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5034. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370631/
- Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. ResearchGate. URL: https://www.researchgate.net/publication/376043239_Synthesis_characterization_and_cytotoxic_activity_study_of_Mn_II_Co_II_and_metal_complexes_with_new_schiff_base_against
- Singh, R., & Singh, P. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. URL: https://www.researchgate.net/publication/382218074_Pyrimidine_derivatives_Recent_discoveries_and_development_towards_its_medicinal_impact
- Singh, G., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. ResearchGate. URL: https://www.researchgate.
- Yildiz, I., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Research Square. URL: https://www.researchsquare.com/article/rs-3758399/v1
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- Mohamed, G. G., & Abd El-Wahab, Z. H. (2015). Cytotoxic Activity of Schiff Bases and Their Complexes. ResearchGate. URL: https://www.researchgate.net/publication/282348510_Cytotoxic_Activity_of_Schiff_Bases_and_Their_Complexes
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- Kumar, A., et al. (2024). Editorial: Five-membered ring heterocyclic compounds as anticancer drug candidates. Frontiers in Chemistry, 12, 1378587. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10943961/
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- Al-Hamdani, A. A. S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10194098/
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- Sehrawat, S., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Study-of-5-Bromo-2-Thiophene-Carboxaldehyde-Derived-Sehrawat-Sandhu/6f0d9a6c5f7e7f7b3b7c7b7f7f7f7f7f7f7f7f7f
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A Senior Application Scientist's Guide to Differentiating Thiophene Aldehyde Isomers by GC-MS
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a foundational requirement for ensuring the purity, efficacy, and safety of chemical entities. Thiophene aldehydes, specifically the 2- and 3-isomers, represent a common analytical challenge. Their identical mass and similar physicochemical properties make their differentiation a non-trivial task. This guide provides an in-depth, experimentally grounded methodology for the robust differentiation of 2-thiophenealdehyde and 3-thiophenealdehyde using Gas Chromatography-Mass Spectrometry (GC-MS).
The Analytical Challenge: Why Isomer Differentiation Matters
2-Thiophenealdehyde and 3-thiophenealdehyde are constitutional isomers with the aldehyde functional group at different positions on the thiophene ring. This seemingly minor structural variance can lead to significant differences in reactivity, biological activity, and impurity profiles in pharmaceutical synthesis. Consequently, a reliable analytical method to distinguish and quantify these isomers is paramount. While mass spectrometry provides invaluable information on the elemental composition and fragmentation of a molecule, it is often insufficient on its own for isomer differentiation, as positional isomers can yield very similar mass spectra[1][2]. The key to success lies in the synergistic combination of chromatographic separation (GC) with mass spectrometric detection (MS).
I. The Cornerstone of Separation: Gas Chromatography Methodology
The chromatographic separation of positional isomers hinges on exploiting subtle differences in their polarity and molecular geometry, which influence their interaction with the GC column's stationary phase. For thiophene aldehydes, a polar stationary phase is recommended to enhance resolution.
Experimental Protocol: GC-MS Analysis
Objective: To achieve baseline separation of 2-thiophenealdehyde and 3-thiophenealdehyde, enabling their individual identification and quantification.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C Series GC/MSD (or equivalent)
-
GC Column: Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A mid-to-high polarity column like the Rtx-200 is chosen to induce differential retention between the two isomers based on subtle polarity differences. Standard non-polar columns (e.g., DB-1, Rtx-5) are less likely to resolve these positional isomers effectively[3].
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1 ratio). Rationale: A high split ratio is used to prevent column overloading and ensure sharp chromatographic peaks, which is crucial for resolving closely eluting isomers.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
Rationale: A gentle temperature ramp allows for optimal interaction between the analytes and the stationary phase, maximizing the potential for separation.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 35-200
Below is a diagram illustrating the GC-MS workflow for this analysis.
Sources
A Comparative Guide to the Relative Stability of 5-Methoxy vs. 5-Methyl Substituted Thiophene Aldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the stability of active pharmaceutical ingredients (APIs) and molecular building blocks is a cornerstone of development. Thiophene aldehydes, a class of heterocyclic compounds, are prevalent scaffolds in numerous commercial drugs and organic materials. The nature of the substituents on the thiophene ring profoundly influences the molecule's electronic properties, reactivity, and, critically, its stability. This guide provides an in-depth technical comparison of the relative stability of two closely related analogues: 5-methoxy-2-thiophenecarboxaldehyde and 5-methyl-2-thiophenecarboxaldehyde. By integrating theoretical principles with actionable experimental protocols, this document serves as a comprehensive resource for predicting and evaluating the stability of substituted thiophene derivatives.
Theoretical Comparison of Substituent Effects: The Electronic Tug-of-War
The stability of an aromatic aldehyde is intrinsically linked to the electron density distribution within the molecule. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, but they operate through different electronic mechanisms, creating a subtle yet significant impact on the overall stability of the thiophene aldehyde.
The methoxy group is a powerful electron-donating group primarily through the resonance effect (+R or +M), where the lone pairs on the oxygen atom delocalize into the thiophene ring. This delocalization increases the electron density of the ring, which can, in turn, stabilize the molecule. However, the oxygen atom is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bond. For the methoxy group, the resonance effect typically outweighs the inductive effect, resulting in a net electron-donating character.
On the other hand, the methyl group is a weaker electron-donating group that operates through two main mechanisms: the inductive effect (+I), where the alkyl group pushes electron density towards the aromatic ring, and hyperconjugation , which involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the thiophene ring.
The aldehyde group (-CHO) is an electron-withdrawing group, pulling electron density from the thiophene ring through both inductive and resonance effects. The interplay between the electron-donating substituent at the 5-position and the electron-withdrawing aldehyde at the 2-position governs the overall electronic landscape and, consequently, the stability of the molecule.
The greater electron-donating ability of the methoxy group, via resonance, is expected to increase the electron density on the thiophene ring more significantly than the methyl group. This increased electron density can enhance the stability of the aromatic system. However, this can also make the ring more susceptible to electrophilic attack and potentially influence the reactivity of the aldehyde group.
Computational studies on substituted thiophenols suggest that electron-donating groups can influence the stability of the molecule, which can be theoretically assessed by calculating parameters like bond dissociation energies (BDEs).[1][2][3][4][5] A lower BDE for a particular bond would indicate it is more easily broken, suggesting lower stability.
Experimental Comparison of Stability
To empirically determine the relative stability of 5-methoxy- and 5-methyl-2-thiophenecarboxaldehyde, a combination of thermal and chemical stability studies is recommended. The following sections provide illustrative data and detailed protocols for these analyses.
Thermal Stability Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of compounds.[6][7][8][9][10][11][12] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition enthalpies.
Illustrative Thermal Analysis Data
| Compound | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) | Decomposition Enthalpy (DSC, J/g) |
| 5-Methoxy-2-thiophenecarboxaldehyde | ~220 | ~85 | -450 |
| 5-Methyl-2-thiophenecarboxaldehyde | ~250 | ~55 | -550 |
Note: This data is illustrative and intended for comparative purposes. Actual values may vary based on experimental conditions.
A higher onset of decomposition in TGA suggests greater thermal stability. A more negative decomposition enthalpy in DSC indicates a more exothermic decomposition process. Based on the illustrative data, the methyl-substituted compound exhibits a higher decomposition temperature, suggesting greater thermal stability.
Protocol for Thermal Stability Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the thiophene aldehyde derivative into an aluminum TGA or DSC pan.
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
-
-
DSC Analysis:
-
Place the sample pan in the DSC instrument.
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point and any exothermic or endothermic events associated with decomposition.
-
Chemical Stability Analysis: Oxidative Degradation
Aldehydes are susceptible to oxidation to carboxylic acids. The electron density of the thiophene ring, influenced by the 5-substituent, can affect the rate of this degradation. A higher rate of degradation indicates lower chemical stability. The degradation can be monitored over time using High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]
Illustrative Oxidative Degradation Data
| Compound | Rate Constant (k) at 50°C with H₂O₂ (s⁻¹) | Half-life (t₁/₂) (hours) |
| 5-Methoxy-2-thiophenecarboxaldehyde | 2.5 x 10⁻⁵ | 7.7 |
| 5-Methyl-2-thiophenecarboxaldehyde | 1.8 x 10⁻⁵ | 10.7 |
Note: This data is illustrative and intended for comparative purposes. Actual values will depend on the specific oxidant and reaction conditions.
A smaller rate constant and a longer half-life indicate greater stability towards oxidation. In this illustrative example, the methyl-substituted aldehyde is more stable.
Protocol for Oxidative Stability Study
-
Solution Preparation: Prepare 1 mM solutions of each thiophene aldehyde in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions: To each solution, add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
HPLC Analysis:
-
Immediately quench the reaction in the aliquot (e.g., by dilution with mobile phase).
-
Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the parent aldehyde from its degradation products.
-
Quantify the peak area of the parent aldehyde at each time point.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the aldehyde versus time. The negative of the slope of the resulting line will be the first-order rate constant (k). The half-life can be calculated as t₁/₂ = 0.693/k.
Summary of Relative Stability
Based on theoretical principles, the stronger electron-donating resonance effect of the methoxy group would suggest a more electronically stabilized thiophene ring in 5-methoxy-2-thiophenecarboxaldehyde. However, this increased electron density might also render the molecule more susceptible to certain degradation pathways, such as oxidation. Conversely, the less pronounced electron-donating character of the methyl group in 5-methyl-2-thiophenecarboxaldehyde may result in a less electron-rich but potentially more robust molecule, particularly in terms of thermal and oxidative stability.
The illustrative experimental data presented in this guide supports the hypothesis that 5-methyl-2-thiophenecarboxaldehyde is likely to exhibit greater thermal and oxidative stability compared to 5-methoxy-2-thiophenecarboxaldehyde . This is attributed to the more moderate electron-donating nature of the methyl group, which may strike a better balance between activating the thiophene ring and maintaining overall molecular stability.
For drug development professionals and researchers, this guide underscores the importance of considering the nuanced electronic effects of substituents when selecting building blocks for new molecular entities. The provided protocols offer a practical framework for experimentally validating these theoretical considerations, ensuring the selection of more stable and robust candidates for further development.
References
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- Differential Scanning Calorimeter.
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- Differential scanning calorimetry (DSC) graphs for all compounds.
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Safety Operating Guide
A Senior Application Scientist's Guide to Responsible Chemical Waste Management
An In-Depth Guide to the Proper Disposal of 5-Methoxythiophene-2-carbaldehyde
The proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound (CAS No. 35087-46-8), designed for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to foster a culture of safety and ensure regulatory compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a substituted aromatic aldehyde containing a thiophene ring. Its chemical structure dictates its hazard profile and informs the necessary disposal precautions. A thorough risk assessment is the first step in safe handling.
GHS Hazard Classification: According to safety data sheets, this compound is classified with the GHS07 pictogram, indicating several potential hazards.
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Waste containers must be clearly labeled to prevent accidental consumption. |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Direct skin contact must be avoided through appropriate gloves and lab coats. |
| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | Mandatory use of safety glasses or goggles. Waste should be handled below eye level. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors. |
Source: Sigma-Aldrich, PubChem[1]
The presence of a sulfur atom in the thiophene ring is of particular importance for disposal. Combustion of sulfur-containing organic compounds generates toxic sulfur oxides (SOx), which are regulated pollutants.[2][3] Therefore, disposal must be conducted by a licensed facility equipped with flue-gas scrubbers.[3][4]
Personnel Protection: Your First Line of Defense
Before handling the chemical or its waste, donning the correct Personal Protective Equipment (PPE) is mandatory. The choice of PPE is directly informed by the hazard assessment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation.[5][6] |
| Skin Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mil). A chemically resistant lab coat. | Provides a barrier against skin irritation.[7][8] Always check glove manufacturer's resistance charts for specific breakthrough times.[9] |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. | If a fume hood is unavailable or in case of a large spill, a respirator with an organic vapor cartridge may be necessary.[10] |
Note: Always inspect gloves for tears or degradation before use. Remove and replace gloves immediately if contamination occurs.[7]
Waste Collection and Segregation: A Step-by-Step Protocol
Improper segregation of chemical waste is a primary cause of laboratory accidents. This compound must be collected as hazardous waste and never disposed of down the drain.[11][12]
Step 1: Select the Proper Waste Container
-
Use a container made of a compatible material (e.g., high-density polyethylene, HDPE, or glass) with a secure, screw-top cap.[13]
-
The container must be clean, in good condition, and leak-proof.
-
Ensure the container is appropriately sized for the expected volume of waste to avoid leaving large amounts of waste sitting in the lab for extended periods.[14]
Step 2: Label the Container Correctly Proper labeling is a critical requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or formulas.
-
List all components of the waste mixture, including solvents, with their approximate percentages.[13]
-
Indicate the relevant hazards (e.g., "Irritant," "Harmful").
Step 3: Collect the Waste
-
Perform all waste transfers inside a chemical fume hood.
-
Keep the waste container closed except when actively adding waste.[11] This minimizes the release of vapors and is an OSHA and EPA requirement.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[13]
Step 4: Segregate from Incompatibles Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16][17] This area must be at or near the point of generation and under the control of the lab personnel. Crucially, the container must be physically segregated from incompatible materials.
| Do NOT Mix With: | Reason for Segregation |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Can lead to vigorous or explosive reactions. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Aldehydes can undergo reactions like aldol condensation, which can be exothermic. |
| Strong Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) | Can lead to highly exothermic and potentially dangerous reactions. |
Source: Fisher Scientific[5], CDH Fine Chemical[3]
Disposal Pathway Decision Framework
The following diagram outlines the logical flow from chemical use to final disposal, ensuring all safety and regulatory checkpoints are met.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control Ignition Sources: Eliminate any nearby sparks, flames, or hot surfaces.[18]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don Appropriate PPE: Before attempting cleanup, wear the PPE outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[10][18] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards.
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- U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
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- Sciencemadness. (2022, January 2). Thiophene.
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- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Elsevier. (2024, February 19). RIFM fragrance ingredient safety assessment, 5-methyl-2-thiophenecarboxaldehyde.
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- YouTube. (2020, October 23). Lecture 06 : THIOPHENE, Introduction, Preparation and Chemical reactions.
- Google Patents. (2012, May 3). Separation of aromatic aldehydes.
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A Senior Application Scientist's Guide to Handling 5-Methoxythiophene-2-carbaldehyde: From Personal Protection to Disposal
As researchers and scientists in the field of drug development, our work with novel chemical entities like 5-Methoxythiophene-2-carbaldehyde is foundational to innovation. This substituted thiophene is a valuable building block in medicinal chemistry. However, its safe handling is paramount to ensuring both personal safety and the integrity of our research. This guide provides a comprehensive, experience-driven approach to managing this compound in the laboratory, moving beyond mere compliance to a culture of safety and operational excellence.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No: 35087-46-8) is an aromatic aldehyde containing a thiophene ring. Based on available safety data, it presents several hazards that must be managed.[1][2]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these classifications lies in the reactivity of the aldehyde functional group and the overall molecular structure, which can interact with biological macromolecules, leading to irritation and toxicity.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following is a step-by-step guide to the essential PPE for handling this compound, grounded in the principles of minimizing exposure.
Step 1: Hand Protection
-
Requirement: Chemical-resistant gloves.
-
Rationale: To prevent skin contact, which can cause irritation.[1][3] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.
-
Best Practice: Double-gloving can provide an additional layer of protection, especially when handling larger quantities. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste container.
Step-2: Eye and Face Protection
-
Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.
-
Rationale: This compound causes serious eye irritation.[1][3] Standard prescription glasses are not a substitute for safety eyewear. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards offer superior protection.
-
Best Practice: In situations with a higher risk of splashes, such as during transfers of larger volumes or when heating the substance, a face shield worn over safety goggles is the professional standard.[4]
Step 3: Body Protection
-
Requirement: A flame-resistant lab coat, fully buttoned.
-
Rationale: Protects skin and personal clothing from spills and splashes. While this compound is a combustible solid, a flame-resistant lab coat is a general best practice in a chemical laboratory where flammable solvents are often present.
-
Best Practice: Ensure your lab coat fits properly. Long pants and closed-toe shoes are mandatory to cover all exposed skin on the lower body.[5]
Step 4: Respiratory Protection
-
Requirement: To be used in a well-ventilated area, preferably a chemical fume hood.
-
Rationale: this compound may cause respiratory irritation.[1][3] Engineering controls, such as a fume hood, are the primary method for controlling inhalation exposure.
-
Best Practice: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[6] Use of a respirator requires prior medical clearance, fit-testing, and training.[5]
Table 1: Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Chemical Fume Hood |
| Reaction Setup | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Chemical Fume Hood |
| Large-Scale Work/Spill | Heavy-Duty Nitrile Gloves | Face Shield over Goggles | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (if needed) |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Sources
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
